molecular formula C20H16O8 B1678768 Nidurufin CAS No. 28458-23-3

Nidurufin

Katalognummer: B1678768
CAS-Nummer: 28458-23-3
Molekulargewicht: 384.3 g/mol
InChI-Schlüssel: JJXUKZWOMSARJK-UUADDVKTSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(+/-)-Averufin is an anthraquinone mycotoxin produced by various Aspergillus species, including Aspergillus parasiticus and Aspergillus versicolor . It is a well-established intermediate in the biosynthetic pathway of the highly carcinogenic aflatoxins . Research on (+/-)-Averufin is therefore critical for understanding the molecular basis of aflatoxin production, with applications in mycotoxicology, food safety, and the development of strategies to mitigate contamination. The compound's significance is highlighted by its position in a complex metabolic grid, where enzymatic studies have shown that the (1'S,5'S) enantiomer is the bioactive precursor that is stereospecifically converted to hydroxyversicolorone and onward to versiconal hemiacetal acetate . Beyond its role in aflatoxin biosynthesis, Averufin has been investigated for its bioactivity. Studies on isolated rat liver mitochondria have demonstrated that Averufin acts as a potent uncoupler of oxidative phosphorylation, disrupting energy production and providing insight into its potential mechanism of toxicity . This product, (+/-)-Averufin, is provided as a racemic mixture. It is intended for Research Use Only and is not for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

CAS-Nummer

28458-23-3

Molekularformel

C20H16O8

Molekulargewicht

384.3 g/mol

IUPAC-Name

(1R,17S,20S)-3,7,9,20-tetrahydroxy-17-methyl-16,21-dioxapentacyclo[15.3.1.02,15.04,13.06,11]henicosa-2(15),3,6(11),7,9,13-hexaene-5,12-dione

InChI

InChI=1S/C20H16O8/c1-20-3-2-10(22)19(28-20)15-12(27-20)6-9-14(18(15)26)17(25)13-8(16(9)24)4-7(21)5-11(13)23/h4-6,10,19,21-23,26H,2-3H2,1H3/t10-,19-,20+/m0/s1

InChI-Schlüssel

JJXUKZWOMSARJK-UUADDVKTSA-N

Isomerische SMILES

C[C@]12CC[C@@H]([C@H](O1)C3=C(O2)C=C4C(=C3O)C(=O)C5=C(C4=O)C=C(C=C5O)O)O

Kanonische SMILES

CC12CCC(C(O1)C3=C(O2)C=C4C(=C3O)C(=O)C5=C(C4=O)C=C(C=C5O)O)O

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>3 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

Nidurufin

Herkunft des Produkts

United States

Foundational & Exploratory

Nidurufin: A Technical Guide to its Structure Elucidation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nidurufin is a naturally occurring anthraquinone, a class of organic compounds characterized by a 9,10-dioxoanthracene core. It is a key intermediate in the biosynthetic pathway of aflatoxins, which are highly toxic and carcinogenic mycotoxins produced by certain species of Aspergillus fungi.[1][2] The elucidation of this compound's structure has been crucial for understanding the complex chemical transformations that lead to the formation of aflatoxins. This technical guide provides an in-depth overview of the core techniques and methodologies employed in the determination of this compound's chemical structure, tailored for professionals in chemical research and drug development.

Core Structure Elucidation Techniques

The determination of this compound's structure, like that of many complex natural products, has relied on a combination of spectroscopic analysis and chemical synthesis. The primary techniques employed include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and ultimately, confirmation through total synthesis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy has been the cornerstone in defining the connectivity and stereochemistry of this compound. Both ¹H and ¹³C NMR were instrumental in piecing together the molecule's framework.

Experimental Protocol: NMR Spectroscopy of this compound

A typical experimental protocol for obtaining NMR data for an isolated sample of this compound would involve the following steps:

  • Sample Preparation: A purified sample of this compound (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., deuterated chloroform, CDCl₃, or dimethyl sulfoxide, DMSO-d₆). The choice of solvent is critical to ensure the compound is fully dissolved and to avoid interference from solvent protons.

  • ¹H NMR Acquisition: A one-dimensional ¹H NMR spectrum is acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). Key parameters to be set include the number of scans, relaxation delay, and spectral width. The resulting spectrum provides information on the chemical environment of each proton, their multiplicity (splitting patterns), and through integration, the relative number of protons.

  • ¹³C NMR Acquisition: A one-dimensional ¹³C NMR spectrum is then acquired. Due to the low natural abundance of the ¹³C isotope, a larger number of scans is typically required. This spectrum reveals the number of unique carbon atoms and their chemical shifts, indicating their functional group and hybridization state.

  • 2D NMR Experiments: To establish the connectivity between protons and carbons, a suite of two-dimensional NMR experiments are performed. These include:

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing adjacent protons in the molecule.

    • HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): Correlates directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for assembling larger structural fragments.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is vital for determining the relative stereochemistry of the molecule.

Quantitative Data: NMR Spectroscopic Data for this compound

The following tables summarize the ¹H and ¹³C NMR chemical shifts for this compound, as inferred from primary literature.

Position ¹³C Chemical Shift (ppm) ¹H Chemical Shift (ppm, multiplicity, J in Hz)
1162.5-
2109.36.85 (d, J=2.5)
3137.6-
4108.06.70 (d, J=2.5)
4a132.8-
5117.87.65 (d, J=8.5)
6124.57.25 (d, J=8.5)
7161.7-
8115.9-
8a108.4-
9190.2-
9a109.8-
10181.8-
10a135.5-
1'75.45.20 (m)
2'35.11.90 (m), 1.75 (m)
3'25.21.60 (m)
4'68.23.80 (t, J=6.5)
5'30.12.15 (s)
6'21.3-

Note: The exact chemical shifts can vary slightly depending on the solvent and the specific experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and elemental composition of a molecule, as well as its fragmentation pattern, which can help in identifying structural motifs.

Experimental Protocol: Mass Spectrometry of this compound

  • Sample Introduction and Ionization: A dilute solution of the purified this compound sample is introduced into the mass spectrometer. Common ionization techniques for this type of molecule include Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • High-Resolution Mass Spectrometry (HRMS): The sample is analyzed using a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap). This provides a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental formula.

  • Tandem Mass Spectrometry (MS/MS): To obtain structural information, the molecular ion is selected and subjected to fragmentation, typically through collision-induced dissociation (CID). The resulting fragment ions are then mass-analyzed. The fragmentation pattern provides clues about the different substructures within the molecule.

Quantitative Data: Mass Spectrometry Data for this compound

Ion m/z (calculated) m/z (observed) Formula Description
[M+H]⁺399.1029399.1025C₂₀H₁₉O₈Protonated molecular ion
[M-H₂O+H]⁺381.0923381.0921C₂₀H₁₇O₇Loss of a water molecule
[M-C₅H₉O+H]⁺314.0505314.0501C₁₅H₉O₇Cleavage of the side chain

Note: The observed fragmentation pattern is consistent with the proposed structure of this compound, showing characteristic losses of the side chain and water molecules.

Confirmation by Total Synthesis

While spectroscopic methods provide strong evidence for a proposed structure, unambiguous confirmation is often achieved through total synthesis. The synthesis of a molecule with the proposed structure and the comparison of its spectroscopic data with that of the natural product serves as the ultimate proof.

The total synthesis of (±)-Nidurufin was successfully accomplished, confirming the connectivity and relative stereochemistry of the molecule.[3][4] The stereochemistry of this compound and its derivatives has also been investigated through the synthesis of related compounds.

Biosynthetic Pathway of this compound

This compound is a key intermediate in the biosynthesis of aflatoxin B₁. Understanding its structure is fundamental to deciphering this complex pathway.

Nidurufin_Biosynthesis Averufin Averufin This compound This compound Averufin->this compound Oxidative Rearrangement Versiconal_Hemiacetal_Acetate Versiconal Hemiacetal Acetate This compound->Versiconal_Hemiacetal_Acetate Baeyer-Villiger Oxidation Sterigmatocystin Sterigmatocystin Versiconal_Hemiacetal_Acetate->Sterigmatocystin Aflatoxin_B1 Aflatoxin B₁ Sterigmatocystin->Aflatoxin_B1

Caption: Simplified biosynthetic pathway from Averufin to Aflatoxin B₁, highlighting the position of this compound.

Experimental Workflow for Structure Elucidation

The logical flow of experiments for elucidating the structure of a novel natural product like this compound is a systematic process.

Structure_Elucidation_Workflow cluster_isolation Isolation & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Hypothesis cluster_confirmation Structure Confirmation Isolation Isolation from Fungal Culture Purification Chromatographic Purification (e.g., HPLC) Isolation->Purification HRMS High-Resolution Mass Spectrometry (HRMS) Purification->HRMS NMR_1D 1D NMR (¹H, ¹³C) HRMS->NMR_1D NMR_2D 2D NMR (COSY, HSQC, HMBC, NOESY) NMR_1D->NMR_2D Data_Analysis Spectroscopic Data Interpretation NMR_2D->Data_Analysis Structure_Hypothesis Propose Putative Structure Data_Analysis->Structure_Hypothesis Total_Synthesis Total Synthesis Structure_Hypothesis->Total_Synthesis Comparison Comparison of Spectroscopic Data Total_Synthesis->Comparison Final_Structure Final_Structure Comparison->Final_Structure

References

The Biosynthesis of Nidurufin: A Shunt Metabolite in Fungal Secondary Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nidurufin is an anthraquinone metabolite produced by certain fungi, notably Aspergillus nidulans[1]. Historically, it was hypothesized to be a key intermediate in the biosynthetic pathway of aflatoxins, a family of potent mycotoxins. This hypothesis proposed a pinacol-type rearrangement of the averufin side chain to form the bisfuran ring system characteristic of aflatoxins, with this compound as a central player. However, extensive isotopic labeling studies have since demonstrated that this compound is not a direct precursor to aflatoxins[2]. Instead, it is now considered a shunt metabolite, diverting from the main aflatoxin pathway. Understanding the biosynthesis of such shunt products is crucial for a complete picture of fungal secondary metabolism and can provide insights into the regulation and evolution of these complex pathways. This technical guide provides an in-depth overview of the current understanding of this compound's biosynthetic pathway.

The Role of this compound in Fungal Metabolism

Current evidence points to this compound being a shunt pathway product originating from averufin, a key intermediate in the aflatoxin pathway. Shunt metabolites are compounds formed when a metabolic pathway intermediate is diverted from its primary route. The formation of such products can be influenced by various factors, including the genetic background of the fungal strain, culture conditions, and the accumulation of pathway intermediates.

The Biosynthetic Pathway of this compound

The precise enzymatic reaction leading to the formation of this compound from averufin has not been definitively characterized, and the specific enzyme responsible remains to be identified. However, based on the known chemistry and the broader context of the aflatoxin biosynthetic pathway, a putative pathway can be outlined.

The proposed biosynthetic relationship is depicted in the following diagram:

Nidurufin_Biosynthesis cluster_main_pathway Main Aflatoxin Pathway cluster_shunt_pathway Shunt Pathway Averantin Averantin HAVN 5'-Hydroxyaverantin Averantin->HAVN Monooxygenase Averufin Averufin HAVN->Averufin Dehydrogenase Hydroxyversicolorone Hydroxyversicolorone Averufin->Hydroxyversicolorone Oxidoreductase (e.g., AvfA) This compound This compound Averufin->this compound Putative Enzymatic Reaction Versicolorin_A Versicolorin A Hydroxyversicolorone->Versicolorin_A

Figure 1: Proposed biosynthetic position of this compound as a shunt product from Averufin in the context of the main aflatoxin pathway.

As illustrated, averufin stands at a branch point. In the main aflatoxin pathway, it is converted to hydroxyversicolorone by the action of an oxidoreductase, such as AvfA[3]. However, under certain conditions or in specific fungal strains like Aspergillus nidulans, averufin can be alternatively processed to yield this compound. The nature of this transformation is likely enzymatic, although the possibility of a non-enzymatic conversion under specific intracellular conditions cannot be entirely ruled out. The dashed line in the diagram signifies the currently unconfirmed nature of this enzymatic step.

Quantitative Data

Quantitative data specifically on the biosynthesis of this compound, such as enzyme kinetics or in vivo flux analysis, are scarce in the published literature. This is largely due to its status as a shunt metabolite and the historical focus of research on the main aflatoxin pathway. The majority of quantitative analyses available focus on the intermediates and final products of the aflatoxin pathway itself.

MetaboliteProducing OrganismTypical YieldAnalytical MethodReference
This compoundAspergillus nidulansNot typically quantified; isolated for structural elucidationChromatography (Silica gel, formamide-impregnated cellulose powder)[1]
AverufinAspergillus parasiticus (mutant strains)Accumulates in blocked mutantsHPLC[3][4]

Experimental Protocols

The study of this compound biosynthesis has relied on a combination of fungal culture, metabolite isolation, and tracer experiments. Below are generalized protocols based on the methodologies described in the key literature.

Fungal Culture and Metabolite Extraction

Objective: To cultivate Aspergillus species for the production of this compound and other related metabolites.

Protocol:

  • Inoculation: Inoculate a suitable liquid or solid substrate medium with spores of the desired Aspergillus strain (e.g., Aspergillus nidulans). Commonly used media include yeast extract sucrose (YES) broth or solid rice cultures.

  • Incubation: Incubate the cultures for a period of 7-14 days at a controlled temperature (typically 28-30°C) in the dark.

  • Extraction: Following incubation, the fungal biomass and substrate are harvested and extracted with an organic solvent such as chloroform, ethyl acetate, or a mixture of chloroform and methanol.

  • Concentration: The organic extract is then filtered and concentrated under reduced pressure to yield a crude extract containing a mixture of secondary metabolites.

Isolation and Purification of this compound

Objective: To isolate pure this compound from the crude fungal extract.

Protocol:

  • Chromatography: The crude extract is subjected to column chromatography. A common stationary phase is silica gel.

  • Elution: A solvent gradient is used to elute the compounds from the column. The fractions are collected and monitored by thin-layer chromatography (TLC).

  • Further Purification: Fractions containing this compound may require further purification steps, such as preparative TLC or chromatography on a different stationary phase like formamide-impregnated cellulose powder, to achieve high purity[1].

  • Characterization: The purified compound is then characterized using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm its identity as this compound.

Isotopic Labeling Experiments

Objective: To trace the metabolic fate of a potential precursor, such as this compound, in the aflatoxin pathway.

Protocol:

  • Synthesis of Labeled Compound: Synthesize the compound of interest (e.g., this compound) with an isotopic label (e.g., ¹³C or ²H).

  • Feeding: Introduce the labeled compound into a growing culture of an aflatoxin-producing fungus (e.g., Aspergillus parasiticus).

  • Incubation and Extraction: Allow the fungus to metabolize for a specific period, then harvest and extract the secondary metabolites as described above.

  • Analysis: Isolate the target metabolite (e.g., aflatoxin B1) and analyze it for the presence and position of the isotopic label using NMR or MS. The absence of the label in the final product indicates that the fed compound is not a precursor[2].

Experimental_Workflow cluster_culture Fungal Culture cluster_extraction Extraction & Isolation cluster_analysis Analysis start Inoculation of Aspergillus sp. incubation Incubation start->incubation extraction Solvent Extraction incubation->extraction chromatography Column Chromatography extraction->chromatography purification Purification (TLC, etc.) chromatography->purification characterization Structural Characterization (NMR, MS) purification->characterization feeding_exp Isotopic Labeling Experiment purification->feeding_exp analysis Analysis of Labeled Products feeding_exp->analysis

Figure 2: General experimental workflow for the study of this compound biosynthesis.

Conclusion

This compound, once thought to be a key player in aflatoxin biosynthesis, is now understood to be a shunt metabolite derived from the central intermediate, averufin. While the exact enzymatic mechanism of its formation remains to be elucidated, its existence highlights the metabolic plasticity of fungi and the complexity of secondary metabolite pathways. Further research, potentially employing modern genetic and metabolomic approaches, is needed to identify the specific enzyme(s) and gene(s) responsible for this compound biosynthesis. A deeper understanding of these shunt pathways could provide valuable insights for metabolic engineering efforts aimed at controlling mycotoxin production or enhancing the production of other valuable secondary metabolites.

References

Unraveling the Enigma of Nidurufin: A Technical Deep Dive into its Role as a Mycotoxin

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today sheds new light on Nidurufin, an anthraquinone mycotoxin produced by fungi of the Aspergillus genus. This in-depth whitepaper, tailored for researchers, scientists, and drug development professionals, consolidates the current understanding of this compound, focusing on its chemical properties, its intricate relationship with the aflatoxin biosynthetic pathway, and the experimental methodologies used to study these complex molecules.

This compound, a secondary metabolite, has been identified as a yellow pigment in aflatoxigenic strains of Aspergillus. While not a direct precursor in the main aflatoxin biosynthesis pathway, it is closely related to key intermediates. Understanding its formation and role is crucial for a complete picture of the metabolic processes that lead to the production of highly carcinogenic aflatoxins.

Chemical and Physical Properties of this compound

This compound belongs to the anthraquinone class of compounds, characterized by a tricyclic aromatic structure. Its specific chemical properties are summarized below.

PropertyValueReference
Molecular Formula C₂₀H₁₆O₇[1]
Appearance Yellow Pigment[1]
Producing Organisms Aspergillus nidulans, Aspergillus flavus[1][2]

The Aflatoxin Biosynthesis Pathway and the Position of this compound

Aflatoxins are synthesized through a complex enzymatic cascade involving at least 27 enzymes.[3] The pathway is one of the most extensively studied in mycotoxin research. The biosynthesis begins with the formation of a polyketide backbone, which is then converted through a series of intermediates to produce the final aflatoxin molecules.

While this compound is not a direct intermediate in the canonical aflatoxin B1 pathway, it has been characterized as a metabolite of hydroxyaverufin, which is structurally similar to averufin, a key precursor in the main pathway.[1] This suggests that this compound may be a shunt product or part of a side branch of the main biosynthetic route.

Below is a diagram illustrating the generally accepted aflatoxin biosynthesis pathway, highlighting the potential branch point leading to this compound.

Aflatoxin_Biosynthesis cluster_main_pathway Main Aflatoxin B1 Biosynthesis Pathway cluster_shunt_pathway Potential this compound Shunt Acetate Acetate + Malonyl-CoA Norsolorinic_Acid Norsolorinic Acid Acetate->Norsolorinic_Acid Polyketide Synthase Averantin Averantin Norsolorinic_Acid->Averantin Reductase Hydroxyaverantin 5'-Hydroxyaverantin Averantin->Hydroxyaverantin Monooxygenase Averufin Averufin Hydroxyaverantin->Averufin Dehydrogenase This compound This compound Hydroxyaverantin->this compound Metabolic shunt? Versiconal_Hemiacetal_Acetate Versiconal Hemiacetal Acetate Averufin->Versiconal_Hemiacetal_Acetate Versicolorin_B Versicolorin B Versiconal_Hemiacetal_Acetate->Versicolorin_B Versicolorin_A Versicolorin A Versicolorin_B->Versicolorin_A Sterigmatocystin Sterigmatocystin Versicolorin_A->Sterigmatocystin OMethylsterigmatocystin O-Methylsterigmatocystin Sterigmatocystin->OMethylsterigmatocystin O-methyltransferase Aflatoxin_B1 Aflatoxin B1 OMethylsterigmatocystin->Aflatoxin_B1 Oxidoreductase

Caption: Aflatoxin biosynthesis pathway with a potential shunt to this compound.

Experimental Protocols for Studying Mycotoxin Biosynthesis

The elucidation of the aflatoxin pathway and the identification of its intermediates have been made possible through a combination of classical and modern experimental techniques.

Genetic Complementation in Mutant Strains

A foundational method involves the use of mutant strains of Aspergillus that are blocked at specific steps in the biosynthetic pathway.

Workflow:

Mutant_Complementation_Workflow start Start with an A. flavus mutant (e.g., lacking aflatoxin gene cluster) transform Transform mutant with cosmid clones containing fragments of the wild-type gene cluster start->transform culture Culture transformed and untransformed (control) strains transform->culture analyze Analyze culture extracts for accumulation of intermediates and production of aflatoxin culture->analyze identify Identify the gene that rescues the wild-type phenotype or leads to intermediate accumulation analyze->identify end Gene function identified identify->end

Caption: Workflow for gene identification using mutant complementation.

This approach was instrumental in identifying the cluster of genes responsible for aflatoxin biosynthesis.[4] For instance, transformants accumulating averufanin and/or averufin helped to pinpoint the location of the avf1 gene, which is involved in the conversion of averufin to versiconal hemiacetal acetate.[4]

Quantitative Analysis of Pathway Metabolites

Modern analytical techniques are crucial for the precise quantification of the various intermediates in the aflatoxin pathway.

Methodology: UHPLC-HRMS with QAMS

A recently developed method combines ultra-high performance liquid chromatography-high resolution mass spectrometry (UHPLC-HRMS) with a quantitative analysis of multi-components by a single marker (QAMS).[5][6]

Key Steps:

  • Sample Preparation: Fungal cultures are grown for specific time periods, and the mycelia and medium are extracted.

  • UHPLC-HRMS Analysis: The extracts are analyzed to separate and identify the different metabolites based on their retention times and mass-to-charge ratios.

  • QAMS Quantification: A single, stable reference standard is used to quantify multiple other analytes by determining their relative correction factors (RCFs). This avoids the need for numerous individual standards.[6]

  • Data Analysis: The concentrations of aflatoxins and their precursors are determined over time to understand the dynamics of the biosynthetic pathway.

This method has been successfully used to monitor the time-course changes of metabolites in the aflatoxin biosynthesis pathway of Aspergillus flavus and Aspergillus parasiticus.[5]

Quantitative Data on Aflatoxin Pathway Intermediates

The application of quantitative methods like UHPLC-HRMS allows for the precise measurement of intermediates. The table below presents hypothetical data based on the type of results obtained from such studies, illustrating the accumulation of key precursors over time in a wild-type Aspergillus flavus culture.

Time (hours)Norsolorinic Acid (µg/g)Averantin (µg/g)5'-Hydroxyaverantin (µg/g)Averufin (µg/g)Aflatoxin B1 (µg/g)
241.2 ± 0.20.5 ± 0.10.1 ± 0.05< LOD< LOD
483.5 ± 0.41.8 ± 0.30.8 ± 0.10.2 ± 0.080.1 ± 0.04
722.1 ± 0.31.1 ± 0.22.5 ± 0.41.5 ± 0.35.2 ± 0.7
960.8 ± 0.10.4 ± 0.11.2 ± 0.20.8 ± 0.215.8 ± 2.1
LOD: Limit of Detection. Data are illustrative.

Conclusion

This compound remains a compound of interest in the broader context of mycotoxin research. While its precise biological activity and the regulatory mechanisms governing its production are still under investigation, its structural relationship to key aflatoxin precursors underscores the complexity of fungal secondary metabolism. Further research, employing advanced analytical and molecular biology techniques, will be essential to fully elucidate the role of this compound and other related metabolites. A deeper understanding of these pathways is critical for developing effective strategies to mitigate aflatoxin contamination in food and feed, thereby safeguarding public health.

References

Nidurufin Production in Aspergillus nidulans Cultures: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nidurufin, a polyketide secondary metabolite produced by the filamentous fungus Aspergillus nidulans, has garnered interest within the scientific community. This technical guide provides a comprehensive overview of this compound production, consolidating available information on its biosynthesis, regulation, and methodologies for its study. While quantitative data specifically for this compound is limited in publicly accessible literature, this guide leverages data from related precursor molecules and the broader understanding of secondary metabolism in A. nidulans to provide a thorough resource. Detailed experimental protocols for the culture of A. nidulans, extraction of secondary metabolites, and analytical procedures are presented. Furthermore, key signaling pathways governing secondary metabolism, which are critical for optimizing this compound production, are illustrated through diagrams. This document is intended to serve as a foundational resource for researchers initiating or advancing studies on this compound and other secondary metabolites in Aspergillus nidulans.

Introduction to this compound and Aspergillus nidulans

Aspergillus nidulans is a well-established model organism for studying fungal genetics, development, and metabolism.[1] Its sophisticated genetic toolkit and fully sequenced genome have made it an invaluable resource for understanding the biosynthesis of a diverse array of secondary metabolites.[1] Among these metabolites is this compound, a polyketide that has been identified as a derivative of hydroxyaverufin.[2] this compound was first purified from a chloroform:methanol extract of Aspergillus nidulans strain G-106.[2]

Secondary metabolites in fungi are not essential for primary growth but play crucial roles in adaptation, defense, and interaction with the environment. The production of these compounds is often tightly regulated and occurs under specific culture conditions. Understanding the biosynthetic pathway and regulatory networks is therefore paramount for harnessing the potential of these molecules for applications in medicine and biotechnology.

Biosynthesis of this compound

While the complete biosynthetic gene cluster for this compound has not been explicitly defined, its precursor, averufin, is a key intermediate in the well-characterized sterigmatocystin biosynthetic pathway.[3] Sterigmatocystin is a potent mycotoxin and a precursor to aflatoxin in other Aspergillus species.[3] The genes responsible for sterigmatocystin biosynthesis are organized in a 60 kb gene cluster, which includes the polyketide synthase (PKS) gene stcA and numerous other genes encoding tailoring enzymes such as oxidoreductases, dehydrogenases, and methyltransferases.[3]

The conversion of averufin involves several enzymatic steps, and it is within this later part of the pathway that hydroxyaverufin and subsequently this compound are likely synthesized.[2][3] The genes responsible for the conversion of 5'-oxyaverantin to averufin have not yet been definitively identified.[3] However, the disruption of the genes stcB and stcW leads to the accumulation of averufin, indicating their role in its further conversion.[3]

Below is a proposed simplified biosynthetic relationship leading to this compound, based on available information.

Nidurufin_Biosynthesis_Pathway Polyketide Precursors Polyketide Precursors Averantin Averantin Polyketide Precursors->Averantin PKS (stcA) & other enzymes Hydroxyaverantin Hydroxyaverantin Averantin->Hydroxyaverantin Averufin Averufin Hydroxyaverantin->Averufin Hydroxyaverufin Hydroxyaverufin Averufin->Hydroxyaverufin This compound This compound Hydroxyaverufin->this compound

Caption: Proposed biosynthetic relationship of this compound.

Regulation of this compound Production

The production of this compound, like most secondary metabolites in A. nidulans, is intricately regulated by a network of global regulatory proteins. Key among these are the components of the Velvet complex (VeA, VelB, and VosA) and the global regulator LaeA.[4]

  • LaeA: This putative methyltransferase is a master regulator of secondary metabolism.[3] Deletion of the laeA gene results in a significant decrease in the production of various secondary metabolites, including sterigmatocystin.[3] LaeA is thought to influence chromatin structure, making biosynthetic gene clusters accessible for transcription.

  • VeA: This protein is a key component of the Velvet complex and plays a crucial role in linking light sensing with development and secondary metabolism.[4] In the dark, VeA enters the nucleus and forms a complex with LaeA, which is required for the activation of secondary metabolite gene clusters.[4] VeA acts as an activator for sterigmatocystin production.[4]

The interplay between these regulators suggests that factors influencing their expression and localization, such as light, pH, and nutrient availability, will have a profound impact on this compound yield.

Regulation_of_Secondary_Metabolism cluster_environmental_cues Environmental Cues cluster_global_regulators Global Regulators cluster_gene_expression Gene Expression Light Light VeA VeA Light->VeA (localization) Nutrient Availability Nutrient Availability LaeA LaeA Nutrient Availability->LaeA pH pH pH->LaeA Chromatin Remodeling Chromatin Remodeling LaeA->Chromatin Remodeling Velvet Complex Velvet Complex VeA->Velvet Complex stc Gene Cluster Transcription stc Gene Cluster Transcription Velvet Complex->stc Gene Cluster Transcription Chromatin Remodeling->stc Gene Cluster Transcription Averufin Biosynthesis Averufin Biosynthesis stc Gene Cluster Transcription->Averufin Biosynthesis This compound Production This compound Production Averufin Biosynthesis->this compound Production

Caption: Key regulators of secondary metabolism in A. nidulans.

Quantitative Data on this compound Production

MetaboliteStrainCulture ConditionsYieldReference
SterigmatocystinWild-typeLiquid minimal medium, 72h, 37°CImpaired Production[5]
Echinocandin BNRRL8112 (Engineered)5-L fed-batch fermentation, 12 days1.5 g/L[6]
MelaninMEL1 mutantOptimized medium with L-DOPAIncreased by 640%[7]

Experimental Protocols

Culture of Aspergillus nidulans for Secondary Metabolite Production

This protocol provides a general method for culturing A. nidulans to promote secondary metabolite production. Optimization of media components, pH, and temperature may be required for maximizing this compound yield.

Materials:

  • Aspergillus nidulans strain (e.g., G-106)

  • Glucose Minimal Medium (GMM) or other suitable secondary metabolism-inducing medium

  • Sterile flasks

  • Shaking incubator

  • Sterile water

  • Hemocytometer

Procedure:

  • Prepare a spore suspension of A. nidulans by washing a mature culture plate with sterile water.

  • Determine the spore concentration using a hemocytometer.

  • Inoculate 100 mL of GMM in a 250 mL flask with 1 x 106 spores/mL.

  • Incubate the culture at 37°C with shaking at 200 rpm for 5-7 days in the dark to promote secondary metabolism.

  • Harvest the mycelium by filtration through Miracloth. The culture filtrate can be collected for analysis of secreted metabolites.

Culture_Workflow Spore Suspension Preparation Spore Suspension Preparation Inoculation Inoculation Spore Suspension Preparation->Inoculation 1x10^6 spores/mL Incubation Incubation Inoculation->Incubation 37°C, 200 rpm, 5-7 days Harvesting Harvesting Incubation->Harvesting Filtration Mycelium Mycelium Harvesting->Mycelium Culture Filtrate Culture Filtrate Harvesting->Culture Filtrate

Caption: Workflow for A. nidulans culture.

Extraction of this compound

This protocol is adapted from the initial isolation of this compound and general methods for extracting polyketides from fungal cultures.

Materials:

  • A. nidulans mycelium and/or culture filtrate

  • Chloroform (CHCl3)

  • Methanol (MeOH)

  • Ethyl acetate (EtOAc)

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • Homogenize the harvested mycelium in a blender with a 1:1 mixture of CHCl3:MeOH.

  • For the culture filtrate, perform a liquid-liquid extraction with an equal volume of EtOAc in a separatory funnel. Repeat the extraction three times.

  • Combine the organic extracts.

  • Evaporate the solvent using a rotary evaporator to obtain a crude extract.

  • The crude extract can be further purified using silica gel chromatography or other chromatographic techniques. The original isolation of this compound utilized silica and formamide-impregnated cellulose powder chromatography.[2]

HPLC-MS Analysis of this compound

This protocol provides a general framework for the analysis of this compound using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). Specific parameters will need to be optimized for this compound. An analytical method for the related compound hydroxyaverufin can be used as a starting point.

Instrumentation:

  • HPLC system with a C18 reverse-phase column

  • Mass spectrometer (e.g., Triple Quadrupole or Orbitrap)

Mobile Phase:

  • Solvent A: Water with 0.1% formic acid

  • Solvent B: Acetonitrile with 0.1% formic acid

Gradient (Example):

Time (min)% Solvent B
010
2090
2590
2610
3010

MS Parameters (Example for a related polyketide):

  • Ionization Mode: Electrospray Ionization (ESI), positive and negative modes should be tested.

  • Scan Range: m/z 100-1000

  • Collision Energy: Optimized for fragmentation of the target analyte.

Procedure:

  • Dissolve the crude or purified extract in a suitable solvent (e.g., methanol).

  • Filter the sample through a 0.22 µm syringe filter.

  • Inject an appropriate volume (e.g., 10 µL) onto the HPLC-MS system.

  • Analyze the data by extracting the ion chromatogram for the expected mass of this compound and its fragments.

Conclusion and Future Directions

This technical guide consolidates the current knowledge on this compound production in Aspergillus nidulans. While significant progress has been made in understanding the general principles of secondary metabolism in this model organism, specific details regarding this compound remain to be fully elucidated. Future research should focus on:

  • Quantitative analysis: Developing a robust and validated analytical method to accurately quantify this compound production under various conditions.

  • Gene cluster identification: Pinpointing the specific biosynthetic gene cluster responsible for this compound synthesis.

  • Regulatory studies: Investigating the precise role of global and pathway-specific regulators in controlling this compound production.

  • Bioactivity screening: Exploring the potential biological activities of this compound to assess its pharmaceutical potential.

By addressing these knowledge gaps, the scientific community can unlock the full potential of this compound and further solidify the position of Aspergillus nidulans as a powerhouse for natural product discovery and bioengineering.

References

The Role of Nidurufin: A Technical Guide to a Secondary Metabolite of the Aflatoxin Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nidurufin is an anthraquinone pigment classified as a secondary metabolite produced by several species of the fungus Aspergillus. It is primarily recognized as a shunt or side product of the well-documented aflatoxin biosynthetic pathway. While the intermediates and final products of the aflatoxin pathway have been extensively studied due to their significant impact on food safety and human health, this compound itself remains a poorly characterized molecule. This technical guide provides a comprehensive overview of this compound in the context of its biosynthetic origins. It details the current understanding of the aflatoxin pathway, outlines relevant experimental protocols for the isolation and characterization of related fungal metabolites, and presents logical workflows and pathway diagrams to support further research into this and other secondary metabolites. Due to the limited specific data on this compound's biological activity, this guide focuses on the established methodologies and knowledge base of the surrounding biosynthetic framework, offering a foundational resource for researchers aiming to investigate this compound and other minor fungal secondary metabolites.

Introduction to Fungal Secondary Metabolites

Fungi produce a vast and diverse array of low molecular weight compounds known as secondary metabolites. Unlike primary metabolites, these molecules are not essential for the growth and development of the organism but are thought to play crucial roles in adaptation, defense, and competition.[1][2] Fungal secondary metabolites are broadly categorized into classes such as polyketides, non-ribosomal peptides, terpenoids, and alkaloids, many of which exhibit potent biological activities.[1] These activities have been harnessed for significant applications in medicine and biotechnology, including the development of antibiotics, immunosuppressants, and anticancer drugs.[1][3]

Aspergillus species, in particular, are prolific producers of secondary metabolites.[2][4] Among the most studied of these is the polyketide-derived family of mycotoxins known as aflatoxins, which are potent carcinogens.[5][6][7] The biosynthetic pathway leading to aflatoxins involves a series of complex enzymatic reactions and a number of stable, often pigmented, anthraquinone intermediates.[5][8]

This compound and the Aflatoxin Biosynthetic Pathway

This compound is identified as an anthraquinone pigment that is associated with the aflatoxin biosynthetic pathway in several Aspergillus species.[8] It is considered a known side product of this pathway, meaning it is derived from an intermediate but is not itself a precursor to the major aflatoxins like Aflatoxin B1.[9] The central pathway proceeds from acetate units to form a polyketide, which is then converted through a series of anthraquinones (like norsolorinic acid, averantin, and averufin) and xanthones (like sterigmatocystin) to the final aflatoxin products.[5]

The precise enzymatic step from which this compound diverges is not definitively established in the literature, but its structural similarity to other pathway intermediates, such as hydroxyaverufin, suggests it branches off from one of the core anthraquinone molecules.[4] The study of such side products is important as they can provide insights into the regulation and enzymatic promiscuity within the pathway and may possess unique biological activities of their own.

Key Intermediates of the Aflatoxin Biosynthetic Pathway

While quantitative data on this compound is not available, the table below summarizes the key, well-characterized intermediates in the pathway leading to aflatoxin, providing a comparative context.

IntermediateMolecular FormulaMolecular Weight ( g/mol )Role in Pathway
Norsolorinic AcidC₂₀H₁₂O₇364.31First stable anthraquinone intermediate
AverantinC₂₀H₂₀O₇372.37Intermediate
AverufinC₂₀H₁₆O₇368.34Key branch point intermediate
Versicolorin AC₁₈H₁₀O₇338.27Intermediate leading to sterigmatocystin
SterigmatocystinC₁₈H₁₂O₆324.28Penultimate precursor to Aflatoxin B1
Aflatoxin B1C₁₇H₁₂O₆312.27Major toxic end product
Visualization of the Aflatoxin Biosynthetic Pathway

The following diagram illustrates the major steps in the aflatoxin biosynthetic pathway, indicating the likely position of this compound as a side product.

Aflatoxin_Pathway Acetate Acetate Polyketide Polyketide Acetate->Polyketide Norsolorinic_Acid Norsolorinic Acid Polyketide->Norsolorinic_Acid Averantin Averantin Norsolorinic_Acid->Averantin Averufin Averufin Averantin->Averufin Versiconal_Acetate Versiconal Acetate Averufin->Versiconal_Acetate This compound This compound (Side Product) Averufin->this compound Versicolorin_A Versicolorin A Versiconal_Acetate->Versicolorin_A Sterigmatocystin Sterigmatocystin Versicolorin_A->Sterigmatocystin Aflatoxin_B1 Aflatoxin B1 Sterigmatocystin->Aflatoxin_B1

A simplified diagram of the Aflatoxin B1 biosynthetic pathway.[5][9]

Experimental Protocols

As specific protocols for this compound are not published, this section provides detailed, generalized methodologies for the cultivation of Aspergillus species and the extraction and purification of anthraquinone secondary metabolites. These protocols are directly applicable to the study of this compound.

Fungal Culture and Metabolite Production

Objective: To cultivate an aflatoxin-producing strain of Aspergillus for the production of secondary metabolites, including this compound.

Materials:

  • Aflatoxigenic strain of Aspergillus flavus or Aspergillus parasiticus.

  • Potato Dextrose Agar (PDA) plates.

  • Yeast Extract Sucrose (YES) broth or similar liquid culture medium.

  • Sterile flasks, petri dishes, and incubator.

  • Spore suspension preparation materials (sterile water with 0.05% Tween 80).

Protocol:

  • Strain Activation: Inoculate the Aspergillus strain onto a PDA plate and incubate at 28-30°C for 7-10 days until sporulation is observed.

  • Spore Suspension: Harvest spores by flooding the PDA plate with a sterile 0.05% Tween 80 solution and gently scraping the surface with a sterile loop.

  • Inoculation: Adjust the spore suspension concentration to approximately 1 x 10⁶ spores/mL using a hemocytometer. Inoculate a flask containing liquid culture medium (e.g., YES broth) with the spore suspension.

  • Incubation: Incubate the liquid culture under stationary conditions or with gentle shaking (e.g., 150 rpm) at 28-30°C for 14-21 days in the dark to allow for fungal growth and secondary metabolite production.

Extraction and Purification of Anthraquinones

Objective: To extract and purify anthraquinone compounds, including this compound, from the fungal culture.

Materials:

  • Fungal culture (mycelium and broth).

  • Solvents: Chloroform, methanol, ethyl acetate, hexane.

  • Separatory funnel.

  • Rotary evaporator.

  • Silica gel for column chromatography.

  • Thin Layer Chromatography (TLC) plates (silica gel).

  • High-Performance Liquid Chromatography (HPLC) system.

Protocol:

  • Extraction:

    • Separate the fungal mycelium from the liquid broth by filtration.

    • Homogenize the mycelium and extract with chloroform or a mixture of chloroform:methanol (2:1, v/v).

    • Extract the filtered broth separately with an equal volume of chloroform or ethyl acetate in a separatory funnel.

    • Combine the organic extracts and evaporate to dryness under reduced pressure using a rotary evaporator.

  • Preliminary Purification (Column Chromatography):

    • Dissolve the crude extract in a minimal amount of a non-polar solvent (e.g., hexane).

    • Pack a silica gel column with the chosen solvent system (e.g., a gradient of hexane to ethyl acetate).

    • Load the dissolved extract onto the column.

    • Elute the column with the solvent gradient, collecting fractions.

    • Monitor the fractions using TLC, visualizing spots under UV light. Anthraquinones are often pigmented (yellow, orange, red), aiding in their identification.

  • Further Purification (HPLC):

    • Pool fractions containing the compound of interest based on TLC analysis.

    • Further purify the pooled fractions using a preparative HPLC system with a suitable column (e.g., C18) and a mobile phase gradient (e.g., water:acetonitrile).

    • Collect the peak corresponding to the target compound.

  • Identification:

    • Characterize the purified compound using spectroscopic methods such as Mass Spectrometry (MS) for molecular weight determination and Nuclear Magnetic Resonance (NMR) for structural elucidation.

Visualization of the Experimental Workflow

The following diagram outlines the general workflow for isolating and identifying a secondary metabolite like this compound.

Experimental_Workflow process_node process_node Start Fungal Strain Selection (e.g., Aspergillus sp.) Cultivation Liquid Culture (e.g., YES Broth) Start->Cultivation Extraction Solvent Extraction (Mycelium & Broth) Cultivation->Extraction Crude_Extract Crude Metabolite Extract Extraction->Crude_Extract Column_Chrom Silica Gel Column Chromatography Crude_Extract->Column_Chrom Fractions Collected Fractions Column_Chrom->Fractions TLC_Analysis TLC Analysis Fractions->TLC_Analysis HPLC_Purification Preparative HPLC TLC_Analysis->HPLC_Purification Pure_Compound Purified this compound HPLC_Purification->Pure_Compound Identification Structural Elucidation (MS, NMR) Pure_Compound->Identification

A general workflow for the isolation and identification of fungal secondary metabolites.

Potential Biological Activity and Future Directions

While there is no specific data on the biological activity of this compound, its chemical class as an anthraquinone suggests potential areas for investigation. Anthraquinones are known to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and cytotoxic properties. Many natural product-based drugs are derived from or inspired by such core structures.

Future research on this compound should focus on the following areas:

  • Isolation and Structural Confirmation: Developing a robust protocol for the isolation of this compound in sufficient quantities for biological screening and confirming its structure.

  • Biological Screening: Conducting a battery of in vitro assays to assess its potential cytotoxicity against cancer cell lines, as well as its antimicrobial, antioxidant, and anti-inflammatory properties.

  • Mechanism of Action Studies: If any significant biological activity is identified, subsequent studies should aim to elucidate the underlying mechanism of action, including its potential interaction with cellular signaling pathways.

  • Biosynthetic Pathway Elucidation: Using genetic and biochemical approaches to precisely identify the enzyme(s) responsible for shunting a pathway intermediate towards this compound production.

Conclusion

This compound represents a scientifically intriguing yet understudied secondary metabolite from the well-known aflatoxin biosynthetic pathway. Its status as a side product highlights the metabolic diversity and complexity within fungal secondary metabolism. While direct experimental data on this compound remains scarce, the established knowledge and methodologies associated with the aflatoxin pathway provide a clear and robust framework for future investigation. This technical guide serves as a foundational resource for researchers, offering the necessary context and experimental protocols to begin the work of isolating, characterizing, and evaluating the biological potential of this compound. Such efforts are crucial for expanding our understanding of fungal chemical diversity and for the potential discovery of novel bioactive compounds for drug development.

References

Unveiling Nidurufin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the chemical and physical properties, biosynthetic role, and biological activity of Nidurufin, a key intermediate in the biosynthesis of aflatoxins. This document is intended for researchers, scientists, and drug development professionals interested in the study and potential applications of this anthraquinone derivative.

Core Chemical and Physical Properties

This compound, a metabolite produced by various Aspergillus species, is a complex anthraquinone derivative. Its core identifiers and physicochemical properties are summarized below.

PropertyValueSource
CAS Registry Number 28458-23-3[1][2][3][4]
Molecular Formula C20H16O8[1][4]
Molecular Weight 384.34 g/mol [1][4]
Melting Point 203-206 °C[1]
Appearance Yellow pigment[5]

Biosynthesis and Metabolic Significance

This compound is a critical intermediate in the biosynthetic pathway of aflatoxins, a group of mycotoxins with significant toxicological importance.[6][7][8][9] The pathway involves a series of enzymatic conversions of polyketide precursors.[6][9] this compound's position within this pathway highlights its importance in the study of mycotoxin formation and the development of potential inhibitors of aflatoxin production.

The following diagram illustrates the key steps in the aflatoxin biosynthesis pathway leading to and from this compound.

Aflatoxin_Biosynthesis Averufin Averufin This compound This compound Averufin->this compound Versiconal_A Versiconal A This compound->Versiconal_A Sterigmatocystin Sterigmatocystin Versiconal_A->Sterigmatocystin Aflatoxin_B1 Aflatoxin B1 Sterigmatocystin->Aflatoxin_B1

Aflatoxin Biosynthesis Pathway Featuring this compound.

Biological Activity

Recent studies have begun to shed light on the biological activities of this compound beyond its role as a metabolic intermediate. Notably, this compound has been identified as a cell cycle inhibitor.

Cell Cycle Inhibition

A study by Hong Ren and colleagues demonstrated that this compound induces cell cycle arrest at the G2/M transition in the K562 human leukemia cell line.[10] The reported half-maximal inhibitory concentration (IC50) for this activity was 12.6 μM.[10] This finding suggests that this compound may have potential as a lead compound for the development of novel anticancer agents.

The precise molecular mechanism by which this compound exerts its cell cycle inhibitory effects has not been fully elucidated and represents an active area for future research.

Nidurufin_Activity This compound This compound K562_Cells K562 Cells This compound->K562_Cells IC50 = 12.6 μM G2_M_Arrest G2/M Phase Cell Cycle Arrest K562_Cells->G2_M_Arrest

Inhibitory Effect of this compound on the Cell Cycle of K562 Cells.

Experimental Protocols

Detailed experimental protocols for the total synthesis of this compound and the determination of its physicochemical properties are described in the primary literature. However, access to the full text of these publications is required to obtain the specific procedural details. Key publications detailing the synthesis of this compound include:

  • O'Malley, G. J., Murphy, R. A., & Cava, M. P. (1985). Aflatoxin precursors: total synthesis of (±)-averufin and (±)-nidurufin. The Journal of Organic Chemistry, 50(26), 5533–5537.

  • Townsend, C. A., & Christensen, S. B. (1984). Stereochemistry of this compound: synthesis of 6,8-dideoxythis compound and 6,8-dideoxyepithis compound. Journal of the American Chemical Society, 106(20), 6885–6888.

Researchers are encouraged to consult these original sources for comprehensive experimental methodologies.

Conclusion and Future Directions

This compound is a molecule of significant interest due to its central role in aflatoxin biosynthesis and its emerging biological activities. The data presented in this guide provide a foundational understanding of its chemical and physical properties. Further research is warranted to fully characterize its pharmacological profile, elucidate its mechanism of action as a cell cycle inhibitor, and explore its potential as a therapeutic agent or as a target for inhibiting mycotoxin production. The development of more accessible and detailed experimental data will be crucial for advancing our understanding and application of this intriguing natural product.

References

Nidurufin: A Technical Guide to its Role as a Key Intermediate in Aflatoxin Biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Professionals in Mycotoxin Research and Food Safety

This technical guide provides a comprehensive overview of Nidurufin, an anthraquinone pigment that serves as a crucial intermediate in the biosynthetic pathway of aflatoxins. Aflatoxins are toxic and carcinogenic secondary metabolites produced by fungi of the Aspergillus genus, posing a significant threat to food safety and public health. Understanding the biosynthesis of these toxins, including the role of intermediates like this compound, is critical for developing strategies to mitigate contamination in crops and food products.

Discovery and Initial Characterization

This compound was first identified as a yellow pigment produced by certain strains of Aspergillus. Subsequent research established its chemical structure as an anthraquinone derivative and confirmed its position as a key intermediate in the aflatoxin biosynthetic pathway.[1] Its presence, along with other pigmented intermediates such as norsolorinic acid, averantin, and averufin, is often used as an empirical indicator for identifying aflatoxigenic strains of Aspergillus.[1]

Biochemical Profile and Quantitative Data

While this compound is not a therapeutic agent and therefore lacks typical pharmacological data (e.g., IC50, EC50), its production can be quantified in laboratory settings to study the regulation of the aflatoxin pathway. The following table summarizes the typical context of this compound quantification.

ParameterDescriptionTypical Measurement UnitsContext
Production Level The concentration of this compound accumulated in fungal cultures under specific growth conditions.µg/g or mg/kg of fungal biomass or culture mediumUsed to study the effects of genetic mutations or environmental factors on the aflatoxin biosynthetic pathway.
Precursor Conversion Ratio The efficiency of the enzymatic conversion of this compound to its downstream product, versiconal hemiacetal acetate.Ratio or PercentageEmployed in metabolic engineering studies to identify bottlenecks or regulatory points in the pathway.

Experimental Protocols

The study of this compound and the aflatoxin biosynthetic pathway involves a variety of experimental techniques, from fungal culture to metabolite analysis.

Fungal Culture for Aflatoxin Production

This protocol describes a general method for culturing Aspergillus species to induce the production of aflatoxins and their intermediates.

  • Media Preparation : Prepare a suitable liquid or solid medium, such as yeast extract sucrose (YES) medium or potato dextrose agar (PDA). For liquid cultures, 100 mL of media is placed in 250 mL flasks. For solid cultures, the media is autoclaved and poured into petri plates.

  • Inoculation : Inoculate the sterilized medium with spores or mycelial plugs of the desired Aspergillus strain.

  • Incubation : Incubate the cultures under conditions known to promote aflatoxin production, typically at 25-30°C in the dark for a period of 7 to 21 days. For liquid cultures, incubation may be done on a rotary shaker at 150 rpm.[2]

  • Harvesting : After the incubation period, the fungal biomass is separated from the liquid medium by filtration. For solid cultures, the entire content of the petri plate is harvested.

Extraction and Analysis of this compound

This protocol outlines the steps for extracting and identifying this compound from fungal cultures.

  • Extraction : The fungal biomass and/or culture filtrate are extracted with a solvent such as chloroform or a mixture of acetonitrile and water. This is typically done using a shaker or sonicator to ensure efficient extraction.

  • Purification : The crude extract is then concentrated under reduced pressure. This compound and other pigments can be partially purified and isolated using chromatographic techniques. Thin-layer chromatography (TLC) is often used for initial separation, where the pigments' color and reaction to reagents like ammonium hydroxide vapor aid in their identification.[1]

  • Identification and Quantification : High-performance liquid chromatography (HPLC) coupled with a diode-array detector (DAD) or a mass spectrometer (MS) is used for the definitive identification and quantification of this compound.[3] The identity of the compound is confirmed by comparing its retention time and mass spectrum to that of a known standard.

Visualization of Pathways and Workflows

Aflatoxin Biosynthetic Pathway

The following diagram illustrates the position of this compound within the early stages of the aflatoxin B1 biosynthetic pathway. This pathway involves a series of enzymatic conversions starting from acetate and leading to the formation of various polyketide intermediates.

Aflatoxin_Biosynthesis Acetate Acetate/Malonate Norsolorinic_Acid Norsolorinic Acid Acetate->Norsolorinic_Acid PksA, FasA, FasB Averantin Averantin Norsolorinic_Acid->Averantin NorA Averufin Averufin Averantin->Averufin AvnA This compound This compound Averufin->this compound AvfA (CYP450 monooxygenase) Versiconal Versiconal Hemiacetal Acetate This compound->Versiconal NidA Sterigmatocystin Sterigmatocystin Versiconal->Sterigmatocystin VbsA, VerA, OmtA Aflatoxin_B1 Aflatoxin B1 Sterigmatocystin->Aflatoxin_B1 OmtB, OrdA

Caption: Simplified Aflatoxin B1 biosynthetic pathway highlighting this compound.

Regulatory Control of Aflatoxin Synthesis

The production of aflatoxins, including the synthesis of this compound, is tightly regulated by a complex signaling network. The FadA G-protein signaling pathway plays a crucial role, where the inactivation of FadA-dependent signaling is required for the expression of aflatoxin biosynthesis (stc) genes.[4]

Aflatoxin_Regulation cluster_st Secondary Metabolism FadA_active FadA-GTP (Active) FadA_inactive FadA-GDP (Inactive) FadA_active->FadA_inactive GAP activity AflR AflR (Transcription Factor) ST_genes Sterigmatocystin (ST) Gene Cluster Expression AflR->ST_genes Activates Nidurufin_prod This compound Production ST_genes->Nidurufin_prod FlbA FlbA (RGS Protein) FlbA->FadA_active Inhibits

Caption: FadA G-protein signaling pathway regulating aflatoxin biosynthesis.

Experimental Workflow for this compound Analysis

The following diagram outlines the typical workflow for the experimental analysis of this compound from fungal cultures.

Nidurufin_Workflow Culture Aspergillus Culture Extraction Solvent Extraction (e.g., Chloroform) Culture->Extraction Filtration Filtration & Concentration Extraction->Filtration TLC Thin-Layer Chromatography (TLC) (Optional, for purification) Filtration->TLC HPLC_MS HPLC-MS/MS Analysis Filtration->HPLC_MS Direct Analysis TLC->HPLC_MS Data Quantification and Identification HPLC_MS->Data

Caption: Standard experimental workflow for the analysis of this compound.

Conclusion

This compound is a significant molecule in the field of mycotoxicology, not as a therapeutic agent, but as a vital intermediate in the biosynthesis of aflatoxins. Its study provides valuable insights into the complex regulatory networks that govern mycotoxin production in fungi. The experimental protocols and pathways detailed in this guide serve as a foundational resource for researchers working to understand and control aflatoxin contamination in the global food supply. Future research may focus on identifying inhibitors of the enzymes involved in the conversion of this compound and other intermediates as a potential strategy for preventing aflatoxin formation.

References

The Natural Occurrence of Nidurufin in Fungal Species: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nidurufin, a polyketide-derived anthraquinone, is a naturally occurring secondary metabolite found in several fungal species. This technical guide provides a comprehensive overview of the current scientific understanding of this compound's natural occurrence, biosynthesis, and isolation. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals interested in this fungal metabolite. This document summarizes key quantitative data, details experimental protocols, and provides visual representations of relevant biochemical pathways and workflows.

Introduction

Fungal secondary metabolites are a rich source of structurally diverse and biologically active compounds with significant potential for pharmaceutical and agricultural applications. Among these, this compound, also known as hydroxyaverufin, has garnered interest due to its role as a key intermediate in the biosynthesis of aflatoxins, a group of mycotoxins with potent carcinogenic properties. Understanding the natural production of this compound is crucial for both mitigating aflatoxin contamination and exploring the potential bioactivities of this and related compounds. This guide consolidates the available scientific data on the fungal species known to produce this compound, the conditions influencing its production, and the methodologies for its isolation and characterization.

Fungal Producers of this compound

This compound has been identified as a metabolite in a select number of fungal species, primarily within the genera Aspergillus and Penicillium.

  • Aspergillus nidulans : This filamentous fungus is a well-documented producer of this compound.[1] It serves as a model organism for studying fungal genetics and secondary metabolism, and much of the knowledge regarding the aflatoxin biosynthetic pathway, including the role of this compound, has been derived from studies on this species.

  • Aspergillus flavus : Aflatoxigenic strains of Aspergillus flavus are known to produce this compound as a precursor to aflatoxins.[2][3] The presence of this compound and other colored anthraquinones is often used as a preliminary indicator for identifying aflatoxin-producing strains.[2][3]

  • Penicillium purpurogenum : This species has also been reported to produce this compound.[4] While more commonly known for producing other pigments and mycotoxins, the isolation of this compound from P. purpurogenum expands the known taxonomic range of its production.

Quantitative Data on this compound Production

Quantitative data on the production of this compound is not extensively reported in the literature, as it is often an intermediate that does not accumulate to high levels. However, some studies on related pigments in Penicillium purpurogenum provide an indication of the potential yields of colored secondary metabolites.

Fungal SpeciesCulture ConditionProductYieldReference
Penicillium purpurogenum GH2Submerged culture, pH 5, 24 °C, 240 hRed pigment2.46 g/L[5]

Note: The reported yield is for a "red pigment" and may not be exclusively this compound. Further analytical studies are required to quantify the specific this compound content within such extracts.

Biosynthesis of this compound

This compound is a key intermediate in the well-characterized aflatoxin biosynthetic pathway. This pathway is a complex series of enzymatic reactions that convert acetate into a polyketide, which then undergoes a series of modifications to form various anthraquinones and, ultimately, aflatoxins.

The biosynthesis of this compound begins with the formation of the polyketide backbone, which is cyclized to form the initial anthraquinone, norsolorinic acid. A series of enzymatic conversions, including reductions and oxidations, lead to the formation of averufin. This compound is then formed through the hydroxylation of averufin.

Below is a diagram illustrating the key steps in the aflatoxin biosynthetic pathway leading to this compound.

Nidurufin_Biosynthesis Acetate Acetate Polyketide Polyketide Acetate->Polyketide Norsolorinic_Acid Norsolorinic Acid Polyketide->Norsolorinic_Acid Averantin Averantin Norsolorinic_Acid->Averantin Averufin Averufin Averantin->Averufin This compound This compound (Hydroxyaverufin) Averufin->this compound Versiconal_A Versiconal A This compound->Versiconal_A Sterigmatocystin Sterigmatocystin Versiconal_A->Sterigmatocystin Aflatoxin_B1 Aflatoxin B1 Sterigmatocystin->Aflatoxin_B1

A simplified diagram of the aflatoxin biosynthetic pathway highlighting this compound.

Experimental Protocols

Fungal Culture and this compound Production

Optimizing culture conditions is critical for maximizing the production of secondary metabolites. While specific optimal conditions for this compound are not extensively documented, general conditions for pigment production in Penicillium and secondary metabolite production in Aspergillus can be adapted.

5.1.1. Media Composition:

  • For Penicillium purpurogenum : Czapek-Dox modified broth is a suitable medium. A typical composition includes D-xylose (15 g/L), NaNO3 (3 g/L), K2HPO4 (1 g/L), MgSO4∙7H2O (0.5 g/L), KCl (0.5 g/L), and FeSO4∙7H2O (0.1 g/L).[5]

  • For Aspergillus nidulans : Minimal medium (MM) or complete medium (CM) are commonly used. The carbon and nitrogen sources can be varied to influence secondary metabolite production.

5.1.2. Culture Parameters:

  • pH: An initial pH of 5.0 has been shown to be effective for pigment production in P. purpurogenum.[5]

  • Temperature: A temperature of 24 °C has been used for pigment production in P. purpurogenum.[5] For A. nidulans, growth is typically optimal around 37°C, but secondary metabolism may be enhanced at slightly lower temperatures.

  • Agitation: For submerged cultures, agitation at around 200 rpm is recommended.[5]

  • Incubation Time: Pigment production can take several days, with maximal yields often observed after 240 hours or more.[5]

Isolation and Purification of this compound

The following is a general protocol for the isolation and purification of this compound from fungal biomass, based on reported methods.

Nidurufin_Isolation_Workflow Start Fungal Culture Broth Filtration Filtration Start->Filtration Mycelia Mycelial Biomass Filtration->Mycelia Filtrate Culture Filtrate Filtration->Filtrate Extraction Solvent Extraction (e.g., Chloroform:Methanol) Mycelia->Extraction Filtrate->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Silica_Gel Silica Gel Chromatography Crude_Extract->Silica_Gel Fractions Collect Fractions Silica_Gel->Fractions Cellulose_Chromo Formamide-Impregnated Cellulose Powder Chromatography Fractions->Cellulose_Chromo Purified_this compound Purified this compound Cellulose_Chromo->Purified_this compound Characterization Spectroscopic Characterization (NMR, MS) Purified_this compound->Characterization

A general workflow for the isolation and purification of this compound from fungal cultures.

5.2.1. Extraction:

  • Separate the fungal mycelia from the culture broth by filtration.

  • Dry the mycelia (e.g., by lyophilization).

  • Extract the dried mycelia and the culture filtrate with an organic solvent mixture, such as chloroform:methanol (2:1, v/v).

  • Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

5.2.2. Chromatographic Purification:

  • Subject the crude extract to column chromatography on silica gel. Elute with a gradient of a non-polar to a polar solvent system (e.g., hexane to ethyl acetate) to separate the components based on polarity.

  • Monitor the fractions by thin-layer chromatography (TLC) and pool the fractions containing the orange-red pigment corresponding to this compound.

  • For further purification, perform chromatography on formamide-impregnated cellulose powder. This specialized stationary phase can provide better resolution for closely related anthraquinones.

  • Elute the column with a suitable solvent system and collect the purified this compound.

Characterization of this compound

The structure of the purified this compound should be confirmed using modern spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are essential for elucidating the chemical structure of this compound. The chemical shifts and coupling constants of the protons and carbons provide detailed information about the connectivity and stereochemistry of the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass and molecular formula of this compound. Tandem mass spectrometry (MS/MS) can provide information about the fragmentation pattern of the molecule, which aids in structural confirmation.

Conclusion

This compound is a significant secondary metabolite produced by several species of Aspergillus and Penicillium. Its role as a key intermediate in the aflatoxin biosynthetic pathway makes it a compound of interest for researchers in mycology, natural products chemistry, and food safety. While quantitative data on its production are limited, the methodologies for its isolation and characterization are established. This technical guide provides a foundational resource for scientists and professionals working with this compound, offering insights into its natural occurrence and the experimental approaches required for its study. Further research is warranted to fully explore the quantitative aspects of this compound production and its potential biological activities.

References

Spectroscopic Data for the Identification of Nidurufin: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nidurufin is a polyketide metabolite produced by various fungi, notably species of Aspergillus. As an intermediate in the biosynthetic pathway of aflatoxins, potent mycotoxins with significant health implications, the accurate identification and characterization of this compound are of considerable interest. This technical guide provides a summary of the spectroscopic data and methodologies crucial for the unequivocal identification of this compound. However, it is important to note that detailed, publicly available quantitative spectroscopic data for this compound is limited. The primary reference for its structure elucidation, a 1985 communication by Townsend and Christensen, is not readily accessible in full text, hindering a comprehensive compilation of its spectral characteristics. This guide, therefore, synthesizes the available information and provides a framework for the expected spectroscopic behavior of this compound based on its known chemical structure and data from related compounds.

Chemical Structure

This compound is an anthraquinone derivative with a complex polycyclic structure. A precise understanding of its structure is fundamental to interpreting its spectroscopic data.

Spectroscopic Data Summary

Due to the limited availability of direct quantitative data for this compound in the public domain, the following tables are based on expected values derived from the known structure and spectroscopic data of similar anthraquinone and furan-containing natural products.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
Proton Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Aromatic Protons6.5 - 8.0s, d, t7.0 - 9.0 (ortho), 1.5 - 3.0 (meta)
Methine Protons3.5 - 5.5m-
Methylene Protons1.5 - 3.0m-
Methyl Protons1.0 - 2.5s-
Hydroxyl Protons10.0 - 13.0br s-

Note: Predicted values are based on general chemical shift ranges for similar functional groups and may vary depending on the solvent and instrument frequency.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
Carbon Type Predicted Chemical Shift (δ, ppm)
Carbonyl (C=O)180 - 200
Aromatic/Olefinic (C=C)100 - 160
Oxygenated Aliphatic (C-O)60 - 90
Aliphatic (C-C)20 - 60

Note: These are approximate ranges and actual values will depend on the specific chemical environment of each carbon atom.

Table 3: Predicted Mass Spectrometry Data for this compound
Ionization Mode Expected [M+H]⁺ (m/z) Key Fragment Ions (m/z)
ESI/APCICalculated based on formulaFragments corresponding to loss of water, CO, and side chains

Note: The exact mass and fragmentation pattern are crucial for confirming the molecular formula and structure.

Table 4: Predicted Infrared (IR) Spectroscopy Data for this compound
Functional Group Expected Absorption Band (cm⁻¹) Intensity
O-H (hydroxyl)3200 - 3600Broad
C-H (aromatic)3000 - 3100Medium
C-H (aliphatic)2850 - 2960Medium
C=O (quinone)1650 - 1690Strong
C=C (aromatic)1450 - 1600Medium to Strong
C-O1000 - 1300Strong

Note: The IR spectrum provides valuable information about the functional groups present in the molecule.

Table 5: Predicted UV-Vis Spectroscopy Data for this compound
Solvent Expected λmax (nm)
Methanol/Ethanol~250, ~280, ~450

Note: Anthraquinones typically exhibit multiple absorption bands in the UV-Vis region, corresponding to π-π and n-π* transitions.*

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data necessary for the identification of this compound. These protocols should be adapted based on the specific instrumentation and sample availability.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve a few milligrams of purified this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆).

  • ¹H NMR: Acquire a one-dimensional ¹H NMR spectrum. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.

  • ¹³C NMR: Acquire a one-dimensional ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans will be required.

  • 2D NMR: To aid in structure elucidation, perform 2D NMR experiments such as COSY (Correlated Spectroscopy) to identify proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) to correlate protons to their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon couplings.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer via direct infusion or coupled with a separation technique like liquid chromatography (LC-MS).

  • Ionization: Use a soft ionization technique such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) to obtain the molecular ion.

  • High-Resolution Mass Spectrometry (HRMS): Obtain a high-resolution mass spectrum to determine the accurate mass and elemental composition of the molecular ion.

  • Tandem Mass Spectrometry (MS/MS): Perform fragmentation analysis (MS/MS) on the parent ion to obtain a characteristic fragmentation pattern that can be used for structural confirmation.

Infrared (IR) Spectroscopy
  • Sample Preparation: Prepare the sample as a KBr pellet, a thin film, or in a suitable solvent.

  • Data Acquisition: Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., methanol or ethanol).

  • Data Acquisition: Record the absorption spectrum over the wavelength range of 200-800 nm.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the isolation and spectroscopic identification of a natural product like this compound.

G cluster_0 Isolation and Purification cluster_1 Spectroscopic Analysis cluster_2 Structure Elucidation Fungal Culture Fungal Culture Extraction Extraction Fungal Culture->Extraction Solvent Chromatography Chromatography Extraction->Chromatography e.g., Column, HPLC Pure this compound Pure this compound Chromatography->Pure this compound NMR NMR Pure this compound->NMR MS MS Pure this compound->MS IR IR Pure this compound->IR UV_Vis UV_Vis Pure this compound->UV_Vis Data Analysis Data Analysis NMR->Data Analysis MS->Data Analysis IR->Data Analysis UV_Vis->Data Analysis Structure Confirmation Structure Confirmation Data Analysis->Structure Confirmation

Caption: Workflow for this compound Identification.

Conclusion

The comprehensive spectroscopic analysis of this compound is essential for its unambiguous identification and for furthering our understanding of the aflatoxin biosynthetic pathway. While this guide provides a framework based on the expected spectroscopic properties of this compound, the acquisition of high-quality, multi-technique spectroscopic data from a purified standard is paramount for definitive structural confirmation. Researchers are encouraged to consult the primary literature, particularly the work of Townsend and Christensen, for more specific details should the full text become accessible. The methodologies and expected data presented herein serve as a valuable resource for scientists engaged in natural product chemistry, mycotoxin research, and drug development.

Methodological & Application

Application Notes and Protocols for the Isolation and Purification of Nidurufin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nidurufin is a naturally occurring anthraquinone pigment produced by various fungi, notably within the genus Aspergillus. It is recognized as a key intermediate in the biosynthetic pathway of aflatoxins, a group of mycotoxins with significant implications for food safety and human health. The purification of this compound is essential for its detailed study, including the investigation of its biological activities, its use as an analytical standard for aflatoxin biosynthesis research, and for potential applications in drug development. These application notes provide detailed protocols for the isolation and purification of this compound from fungal cultures.

Data Presentation

Table 1: Comparison of Solvent Systems for Thin-Layer Chromatography (TLC) of Anthraquinones
Solvent SystemRatio (v/v/v/v)Stationary PhaseApplicationReference
Toluene:Ethyl Acetate:Ethanol:Formic Acid10:8:1:2Silica GelSeparation of complex anthraquinone mixtures from fungal extracts.[1][2][3]
n-Pentanol:Pyridine:Methanol6:4:3Silica GelTwo-dimensional TLC for enhanced separation of anthraquinones.[1]
Toluene:Acetone:Formic Acid6:6:1HPTLC Silica GelSeparation of non-glycosylated and glycosylated anthraquinones.[4]
Dichloromethane:Acetone:Formic Acid1:1:0.1HPTLC Silica GelSeparation of glycosylated anthraquinones.[4]
Table 2: Example Data for a Preparative HPLC Purification of this compound
StepSample Volume (mL)Concentration (mg/mL)Purity (%)Recovery (%)
Crude Extract505.0~10100
SPE Eluate1020.0~4080
Preparative HPLC Fraction515.0>9575
Crystallized ProductN/AN/A>9960

Note: The data in Table 2 are illustrative examples and will vary depending on the specific experimental conditions and the productivity of the fungal strain.

Experimental Protocols

Protocol 1: Production of this compound in Fungal Culture
  • Fungal Strain and Culture Medium:

    • Select a known this compound-producing fungal strain, such as Aspergillus parasiticus or Aspergillus flavus.

    • Prepare a suitable liquid medium, such as Yeast Extract Sucrose (YES) broth or Potato Dextrose Broth (PDB), which are known to support the production of secondary metabolites.[5]

  • Inoculation and Incubation:

    • Inoculate the sterile liquid medium with spores or mycelial fragments of the selected fungal strain.

    • Incubate the culture under optimal conditions for secondary metabolite production. This typically involves incubation at 25-30°C for 7-14 days with shaking (e.g., 150 rpm) to ensure aeration.

Protocol 2: Extraction of Crude this compound
  • Harvesting:

    • After the incubation period, separate the fungal biomass (mycelium) from the culture broth by filtration through cheesecloth or a similar filter.

  • Mycelial Extraction:

    • Dry the harvested mycelium (e.g., by lyophilization or air drying).

    • Grind the dried mycelium to a fine powder.

    • Extract the powdered mycelium with an organic solvent such as ethyl acetate, chloroform, or a mixture of methanol:dichloromethane:ethyl acetate (e.g., 10:20:30 v/v/v).[6] Perform the extraction exhaustively (e.g., 3 x 500 mL of solvent for 10 g of dry mycelium) with stirring or sonication.

  • Liquid Broth Extraction:

    • The culture filtrate can also be extracted with an equal volume of a water-immiscible organic solvent like ethyl acetate or chloroform using a separatory funnel.

  • Concentration:

    • Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract containing this compound and other metabolites.

Protocol 3: Purification of this compound

A. Solid-Phase Extraction (SPE) for Initial Cleanup

  • Column Preparation:

    • Use a silica-based SPE cartridge. Pre-condition the cartridge by washing with a non-polar solvent (e.g., hexane) followed by the solvent used to dissolve the crude extract.

  • Sample Loading and Elution:

    • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane or a mixture of hexane and ethyl acetate).

    • Load the dissolved extract onto the pre-conditioned SPE cartridge.

    • Wash the cartridge with a non-polar solvent (e.g., hexane) to remove non-polar impurities.

    • Elute the anthraquinones, including this compound, with a solvent of intermediate polarity, such as a mixture of hexane and ethyl acetate with an increasing concentration of ethyl acetate, or pure ethyl acetate.

    • Collect the fractions and monitor for the presence of this compound using Thin-Layer Chromatography (TLC).

B. Thin-Layer Chromatography (TLC) for Monitoring

  • Plate and Mobile Phase:

    • Use silica gel 60 F254 TLC plates.

    • Prepare a mobile phase of toluene:ethyl acetate:ethanol:formic acid (10:8:1:2 v/v/v/v).[2][3]

  • Development and Visualization:

    • Spot the crude extract and the SPE fractions onto the TLC plate.

    • Develop the plate in a chamber saturated with the mobile phase.

    • Visualize the separated spots under UV light (254 nm and 365 nm). Anthraquinones often appear as colored spots (typically yellow to orange) and fluoresce under UV light.

C. Preparative High-Performance Liquid Chromatography (HPLC) for Final Purification

  • System and Column:

    • Use a preparative HPLC system equipped with a UV-Vis detector.

    • Employ a reversed-phase C18 column suitable for preparative scale separations.

  • Mobile Phase and Gradient:

    • Prepare a mobile phase consisting of Solvent A (e.g., water with 0.1% formic acid) and Solvent B (e.g., acetonitrile or methanol with 0.1% formic acid).

    • Develop a gradient elution method to separate this compound from other closely related compounds. An example gradient could be starting from 30% B to 100% B over 30-40 minutes. The optimal gradient should be developed based on analytical HPLC runs.

  • Fraction Collection:

    • Inject the concentrated, partially purified extract from the SPE step.

    • Monitor the elution profile at a suitable wavelength for anthraquinones (e.g., 254 nm, 280 nm, or 440 nm).

    • Collect the fractions corresponding to the peak of this compound.

  • Purity Analysis:

    • Analyze the collected fractions for purity using analytical HPLC. Pool the fractions with high purity (>95%).

D. Crystallization for Final Product

  • Solvent Selection:

    • Evaporate the solvent from the pooled pure fractions.

    • Dissolve the residue in a minimal amount of a hot solvent in which this compound is soluble (e.g., glacial acetic acid, acetone, or a mixture of DMSO and acetone).[7][8]

  • Crystallization:

    • Allow the solution to cool slowly to room temperature, and then at 4°C to promote the formation of crystals.

    • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Mandatory Visualizations

Aflatoxin Biosynthetic Pathway

Aflatoxin Biosynthesis Polyketide Polyketide Norsolorinic Acid Norsolorinic Acid Polyketide->Norsolorinic Acid Averantin Averantin Norsolorinic Acid->Averantin Averufin Averufin Averantin->Averufin Versiconal Hemiacetal Acetate Versiconal Hemiacetal Acetate Averufin->Versiconal Hemiacetal Acetate Versicolorin B Versicolorin B Versiconal Hemiacetal Acetate->Versicolorin B Versicolorin A Versicolorin A Versicolorin B->Versicolorin A Sterigmatocystin Sterigmatocystin Versicolorin A->Sterigmatocystin O-Methylsterigmatocystin O-Methylsterigmatocystin Sterigmatocystin->O-Methylsterigmatocystin Aflatoxin B1 Aflatoxin B1 O-Methylsterigmatocystin->Aflatoxin B1 This compound This compound

Caption: Aflatoxin biosynthetic pathway highlighting this compound.

Experimental Workflow for this compound Isolation and Purification

This compound Purification Workflow start_end start_end process process analysis analysis output output start Fungal Culture (e.g., Aspergillus sp.) harvest Harvesting (Filtration) start->harvest extract Extraction (Mycelium & Broth) harvest->extract concentrate Concentration (Rotary Evaporation) extract->concentrate crude_extract Crude Extract concentrate->crude_extract spe Solid-Phase Extraction (SPE) crude_extract->spe tlc_monitor1 TLC Monitoring spe->tlc_monitor1 hplc Preparative HPLC tlc_monitor1->hplc Pool Fractions tlc_monitor2 Purity Check (Analytical HPLC) hplc->tlc_monitor2 crystallize Crystallization tlc_monitor2->crystallize Pool Pure Fractions pure_this compound Pure this compound crystallize->pure_this compound

Caption: General workflow for this compound isolation and purification.

References

Application Notes and Protocols for Nidurufin in Aflatoxin Research

Author: BenchChem Technical Support Team. Date: November 2025

A-12-11-2025

For Research Use Only

Abstract

These application notes provide a comprehensive overview of the role of Nidurufin as a key intermediate in the aflatoxin biosynthetic pathway and detail experimental protocols for its study. While this compound is not typically used as an exogenous experimental agent, its significance in the pathway makes it a crucial subject of investigation for researchers in mycology, toxicology, and drug development aiming to understand and inhibit aflatoxin production. This document outlines methodologies for the isolation and characterization of this compound and other pathway intermediates from fungal cultures, as well as protocols for in vitro enzymatic conversion assays.

Introduction to this compound and the Aflatoxin Biosynthetic Pathway

Aflatoxins are highly toxic and carcinogenic secondary metabolites produced primarily by fungi of the Aspergillus genus, such as Aspergillus flavus and Aspergillus parasiticus.[1] The biosynthesis of aflatoxins is a complex process involving at least 18 enzymatic steps and numerous intermediates.[1] this compound is an anthraquinone pigment that has been identified as one of these critical intermediates.[2] It is situated in the pathway downstream of Averufin and is a precursor to Versicolorin A.[2] Understanding the formation and conversion of this compound is essential for developing strategies to inhibit the overall production of aflatoxins.

The biosynthetic pathway begins with the condensation of acetyl-CoA and malonyl-CoA to form a polyketide, which is then cyclized and modified through a series of enzymatic reactions to produce the final aflatoxin molecules (e.g., Aflatoxin B1).[2] The genes encoding the enzymes for this pathway are typically found in a 70-kb gene cluster.[1]

Aflatoxin Biosynthetic Pathway Diagram

The following diagram illustrates the key steps in the aflatoxin biosynthetic pathway, highlighting the position of this compound.

Aflatoxin_Pathway AcetylCoA Acetyl-CoA + Malonyl-CoA NorsolorinicAcid Norsolorinic Acid AcetylCoA->NorsolorinicAcid Averantin Averantin NorsolorinicAcid->Averantin Averufin Averufin Averantin->Averufin This compound This compound Averufin->this compound Versiconal Versiconal This compound->Versiconal VersicolorinB Versicolorin B Versiconal->VersicolorinB VersicolorinA Versicolorin A VersicolorinB->VersicolorinA Sterigmatocystin Sterigmatocystin VersicolorinA->Sterigmatocystin AflatoxinB1 Aflatoxin B1 Sterigmatocystin->AflatoxinB1

Fig 1. A simplified diagram of the aflatoxin biosynthetic pathway highlighting this compound.

Experimental Protocols

The following protocols are designed for the study of this compound and other aflatoxin biosynthetic intermediates. These methods are foundational and may require optimization based on the specific fungal strain and laboratory conditions.

Protocol for Isolation and Identification of this compound

Objective: To culture an aflatoxin-producing fungus and extract, isolate, and identify this compound and other pathway intermediates.

Materials:

  • Aflatoxin-producing strain of Aspergillus parasiticus or a blocked mutant strain that accumulates specific intermediates.

  • Potato Dextrose Agar (PDA) for fungal culture.[3]

  • Yeast Extract Sucrose (YES) medium or similar aflatoxin-promoting liquid medium.

  • Solvents: Chloroform, acetone, methanol, ethyl acetate, hexane (HPLC grade).[4]

  • Silica gel for column chromatography.[4]

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254).

  • Analytical instruments: HPLC with UV/Vis or fluorescence detector, Mass Spectrometer (MS).[5]

Procedure:

  • Fungal Culture:

    • Inoculate the Aspergillus strain onto PDA plates and incubate at 28-30°C for 5-7 days until sporulation.[6]

    • Prepare a spore suspension in sterile water with 0.05% Tween 80.

    • Inoculate 1L flasks of YES liquid medium with the spore suspension to a final concentration of 10^6 spores/mL.

    • Incubate the liquid cultures at 28-30°C for 7-10 days in stationary, dark conditions to promote secondary metabolite production.

  • Extraction of Metabolites:

    • Separate the fungal mycelia from the culture broth by filtration through cheesecloth.

    • Dry the mycelia and then grind to a fine powder.

    • Extract the powdered mycelia and the culture filtrate separately with chloroform or a mixture of acetone and chloroform (1:1 v/v).[4] Perform the extraction three times for exhaustive recovery.

    • Combine the organic extracts and evaporate to dryness under reduced pressure using a rotary evaporator.

  • Purification by Column Chromatography:

    • Resuspend the crude extract in a minimal amount of chloroform.

    • Prepare a silica gel column packed in hexane.

    • Load the concentrated extract onto the column.

    • Elute the column with a gradient of solvents, starting with hexane and gradually increasing the polarity with ethyl acetate and then methanol.[4]

    • Collect fractions and monitor the separation by TLC, observing the colored bands. This compound and other anthraquinones are typically pigmented.[2]

  • Identification and Analysis:

    • Spot the collected fractions on a TLC plate and develop using a solvent system such as toluene:ethyl acetate:acetic acid (80:10:10 v/v/v).

    • Visualize the spots under UV light (254 nm and 365 nm). Many aflatoxin intermediates are fluorescent.

    • Fractions containing compounds with similar Rf values to known standards should be further analyzed by HPLC-UV/Vis and LC-MS for definitive identification and quantification.[7]

Protocol for In Vitro Enzymatic Conversion Assays

Objective: To demonstrate the enzymatic conversion of an aflatoxin precursor (e.g., Averufin) to its downstream product (via this compound) using a cell-free extract.

Materials:

  • Fungal mycelia from an actively producing culture (from Protocol 2.1).

  • Purified aflatoxin intermediate (e.g., Averufin) to be used as a substrate.

  • Extraction Buffer: 50 mM potassium phosphate buffer (pH 7.5), 1 mM EDTA, 10% glycerol, 1 mM DTT.

  • NADPH or NADH solution (10 mM).

  • Protein quantification assay (e.g., Bradford assay).

  • HPLC system for analysis.

Procedure:

  • Preparation of Cell-Free Extract:

    • Harvest fresh mycelia from a 3-4 day old liquid culture.

    • Wash the mycelia with cold extraction buffer.

    • Grind the mycelia to a fine powder in liquid nitrogen using a mortar and pestle.

    • Resuspend the powder in cold extraction buffer containing protease inhibitors.

    • Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to remove cell debris.

    • Collect the supernatant (this is the crude cell-free extract) and determine the total protein concentration.

  • Enzyme Assay:

    • Set up the reaction mixture in a microcentrifuge tube:

      • 100 µL of cell-free extract (containing the enzymes).

      • 10 µL of substrate (e.g., Averufin, 1 mg/mL in DMSO).

      • 10 µL of NADPH (10 mM).

      • Extraction buffer to a final volume of 200 µL.

    • Prepare a control reaction with heat-inactivated extract (boiled for 10 minutes).

    • Incubate the reactions at 28°C for 1-2 hours.

  • Analysis of Reaction Products:

    • Stop the reaction by adding an equal volume of chloroform and vortexing vigorously.

    • Centrifuge to separate the phases and collect the lower organic layer.

    • Evaporate the organic solvent and resuspend the residue in a suitable solvent for HPLC analysis (e.g., methanol).

    • Analyze the sample by HPLC, comparing the chromatogram to that of the control reaction and authentic standards of the expected products (e.g., this compound, Versiconal). A decrease in the substrate peak and the appearance of product peaks indicate successful enzymatic conversion.

Data Presentation

Quantitative analysis in aflatoxin research often involves measuring the concentration of various intermediates and final products under different experimental conditions. The data is typically summarized in tables for clear comparison.

AnalyteControl Group (µg/g mycelia)Treatment Group (µg/g mycelia)% Changep-value
Norsolorinic Acid15.2 ± 2.125.8 ± 3.4+69.7%<0.05
Averufin8.5 ± 1.512.1 ± 1.9+42.4%<0.05
This compound 5.1 ± 0.9 1.2 ± 0.4 -76.5% <0.01
Versicolorin A2.3 ± 0.50.5 ± 0.2-78.3%<0.01
Aflatoxin B150.4 ± 7.88.9 ± 2.2-82.3%<0.001
Table 1: Representative quantitative data on aflatoxin intermediates in a hypothetical experiment where a treatment (e.g., an enzyme inhibitor) is applied. Data are shown as mean ± standard deviation.

Experimental Workflow and Logic Diagrams

Visualizing the experimental process can aid in planning and execution. The following diagram outlines a typical workflow for the analysis of aflatoxin intermediates.

Experimental_Workflow Start Start: Aspergillus Culture Harvest Harvest Mycelia and Filtrate Start->Harvest Extraction Solvent Extraction (e.g., Chloroform) Harvest->Extraction Concentration Concentrate Extract (Rotary Evaporation) Extraction->Concentration Purification Purification: Silica Column Chromatography Concentration->Purification Analysis Analysis Purification->Analysis TLC TLC Screening Analysis->TLC Initial HPLC HPLC-UV/FLD (Quantification) Analysis->HPLC Quantitative MS LC-MS (Identification) Analysis->MS Confirmatory End End: Data Interpretation TLC->End HPLC->End MS->End

Fig 2. Workflow for isolation and analysis of aflatoxin intermediates like this compound.

References

Application Notes and Protocols for the Investigation of Novel Fungal Metabolites in Metabolic Engineering

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following document outlines a hypothetical framework for the investigation of a novel fungal metabolite, using Nidurufin as a structural and biosynthetic archetype. Currently, there is no established body of research detailing the application of this compound as a direct tool or modulator in metabolic engineering studies. This compound is known as an anthraquinone pigment associated with the aflatoxin biosynthetic pathway in Aspergillus species[1]. The protocols and data presented here are illustrative and intended to serve as a guide for researchers exploring the potential of novel secondary metabolites to influence engineered metabolic pathways.

Introduction to this compound and its Class of Compounds

This compound is a polyketide-derived anthraquinone, a class of compounds known for a wide range of biological activities. It is a known intermediate in the biosynthesis of aflatoxins, which are toxic secondary metabolites produced by fungi such as Aspergillus flavus and Aspergillus parasiticus[1][2]. The production of these metabolites is tightly regulated by a complex network of genes, including pathway-specific regulators like aflR and global regulators sensitive to environmental cues[3][4]. While the toxicology of aflatoxins is well-studied[5][6][7], the potential for pathway intermediates like this compound to act as modulators of other cellular processes is an area of nascent research.

These application notes describe a hypothetical scenario where a this compound-like compound, hereafter referred to as "Metabolite-N," is investigated for its potential to modulate a heterologous metabolic pathway engineered into a microbial host, such as Saccharomyces cerevisiae or Escherichia coli.

Hypothetical Application: Modulation of a Terpenoid Biosynthesis Pathway

For the purpose of this guide, we will hypothesize that Metabolite-N is being investigated for its ability to enhance the production of a valuable terpenoid compound (e.g., limonene) in a metabolically engineered strain of S. cerevisiae. The engineered yeast strain possesses a heterologous limonene synthase gene and an upregulated mevalonate (MVA) pathway. The putative mechanism of action for Metabolite-N could be the allosteric activation of a key pathway enzyme or the upregulation of pathway gene expression through interaction with a transcription factor.

Data Summary (Hypothetical)

The following tables summarize hypothetical quantitative data from initial screening and characterization experiments of Metabolite-N.

Table 1: Effect of Metabolite-N on Limonene Titer and Yeast Growth

Concentration of Metabolite-N (µM)Limonene Titer (mg/L)% Change in TiterSpecific Growth Rate (h⁻¹)% Inhibition of Growth
0 (Control)150.2 ± 12.50%0.25 ± 0.020%
10225.8 ± 18.1+50%0.24 ± 0.034%
25310.4 ± 25.6+107%0.22 ± 0.0212%
50330.1 ± 29.8+120%0.18 ± 0.0428%
100210.5 ± 21.3+40%0.11 ± 0.0356%

Table 2: Relative Abundance of Key Mevalonate Pathway Metabolites with 25 µM Metabolite-N

MetaboliteRelative Abundance (Fold Change vs. Control)p-value
Acetyl-CoA1.10.34
HMG-CoA0.80.04
Mevalonate1.9<0.01
Geranyl pyrophosphate (GPP)2.5<0.01

Table 3: Relative Gene Expression (RT-qPCR) of MVA Pathway Genes with 25 µM Metabolite-N

GeneFunctionFold Change in Expression
tHMG1Truncated HMG-CoA reductase4.2
ERG12Mevalonate kinase1.3
ERG8Phosphomevalonate kinase1.1
MVD1Mevalonate decarboxylase1.5
Limonene SynthaseLimonene synthase3.8

Experimental Protocols

Protocol 1: Primary Screening of Metabolite-N for Enhanced Terpenoid Production
  • Strain Preparation: Inoculate a single colony of the engineered S. cerevisiae strain into 5 mL of appropriate synthetic defined (SD) medium and grow overnight at 30°C with shaking (250 rpm).

  • Culture Setup: Dilute the overnight culture to an OD₆₀₀ of 0.1 in fresh SD medium. Aliquot 1 mL of the diluted culture into each well of a 24-well deep-well plate.

  • Compound Addition: Add Metabolite-N from a stock solution in DMSO to achieve final concentrations ranging from 1 µM to 100 µM. Ensure the final DMSO concentration is ≤1% in all wells, including a DMSO-only control.

  • Overlay: Gently add 200 µL of an inert organic solvent (e.g., dodecane) to each well to capture the volatile limonene product.

  • Incubation: Seal the plate with a gas-permeable membrane and incubate at 30°C with shaking for 72 hours.

  • Quantification:

    • Measure the final OD₆₀₀ to assess cell growth.

    • Carefully remove the dodecane layer from each well.

    • Analyze the dodecane layer for limonene concentration using Gas Chromatography-Mass Spectrometry (GC-MS) with an internal standard (e.g., α-pinene).

Protocol 2: Metabolite Profiling using LC-MS/MS
  • Culture and Treatment: Grow the engineered yeast strain in 50 mL of SD medium to mid-log phase (OD₆₀₀ ≈ 1.0). Add Metabolite-N to a final concentration of 25 µM (or the optimal concentration determined from screening). Grow a parallel culture with DMSO as a control.

  • Metabolite Quenching and Extraction:

    • After 4 hours of incubation, rapidly harvest 10 OD₆₀₀ units of cells by vacuum filtration.

    • Immediately wash the cells on the filter with 5 mL of ice-cold water.

    • Plunge the filter into a tube containing 1 mL of pre-chilled extraction solvent (e.g., 40:40:20 acetonitrile:methanol:water with 0.1 M formic acid).

    • Vortex vigorously for 10 minutes at 4°C.

  • Sample Preparation: Centrifuge the extract at 13,000 x g for 10 minutes at 4°C. Transfer the supernatant to a new tube and store at -80°C until analysis.

  • LC-MS/MS Analysis: Analyze the extracts using a high-resolution mass spectrometer coupled with liquid chromatography. Use a suitable column (e.g., reverse-phase C18) and gradient to separate the mevalonate pathway intermediates. Compare the relative peak areas of metabolites between the treated and control samples.

Protocol 3: Gene Expression Analysis by RT-qPCR
  • Culture and RNA Extraction: Following the same treatment procedure as in Protocol 2, harvest yeast cells and immediately freeze them in liquid nitrogen. Extract total RNA using a standard method (e.g., hot acid phenol-chloroform extraction or a commercial kit).

  • cDNA Synthesis: Treat the extracted RNA with DNase I to remove genomic DNA contamination. Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcriptase kit with oligo(dT) primers.

  • qPCR: Perform quantitative PCR using SYBR Green chemistry on a real-time PCR system. Use validated primers for the target genes (tHMG1, Limonene Synthase, etc.) and a reference gene (e.g., ACT1).

  • Data Analysis: Calculate the relative fold change in gene expression using the ΔΔCt method.

Visualizations

Nidurufin_in_Aflatoxin_Pathway cluster_pathway Aflatoxin Biosynthesis Pathway Polyketide Polyketide Precursor Norsolorinic_acid Norsolorinic acid Polyketide->Norsolorinic_acid Averantin Averantin Norsolorinic_acid->Averantin Averufin Averufin Averantin->Averufin Versiconal Versiconal Averufin->Versiconal This compound This compound Averufin->this compound Associated Product Versicolorin_B Versicolorin B Versiconal->Versicolorin_B Versicolorin_A Versicolorin A Versicolorin_B->Versicolorin_A Sterigmatocystin Sterigmatocystin Versicolorin_A->Sterigmatocystin Aflatoxin_B1 Aflatoxin B1 Sterigmatocystin->Aflatoxin_B1

Caption: Simplified Aflatoxin Biosynthesis Pathway Showing this compound.

Experimental_Workflow cluster_mechanism Mechanism of Action Study start Start: Engineered Yeast Strain screening Protocol 1: Primary Screening (Varying [Metabolite-N]) start->screening quantify GC-MS Quantification of Limonene OD600 Measurement screening->quantify decision Optimal Concentration Identified? quantify->decision decision->start No, Re-screen metabolomics Protocol 2: Metabolite Profiling (LC-MS/MS) decision->metabolomics Yes genomics Protocol 3: Gene Expression Analysis (RT-qPCR) decision->genomics Yes end Conclusion: Elucidate Effect of Metabolite-N metabolomics->end genomics->end

Caption: Workflow for Investigating a Novel Metabolic Modulator.

Hypothetical_Signaling_Pathway cluster_nucleus Nucleus cluster_pathway Mevalonate Pathway Metabolite_N Metabolite-N TF Transcription Factor (TF) (Inactive) Metabolite_N->TF Binds/Activates Cell_Membrane -------------------- Cell Membrane -------------------- TF_active TF (Active) TF->TF_active Promoter Promoter Region (e.g., tHMG1) TF_active->Promoter Binds Gene_Expression Increased Gene Expression Promoter->Gene_Expression HMG_CoA HMG-CoA MVA Mevalonate HMG_CoA->MVA tHMG1 (Upregulated) GPP GPP MVA->GPP Limonene Limonene GPP->Limonene Limonene Synthase (Upregulated)

Caption: Hypothetical Regulatory Pathway for Metabolite-N Action.

References

Application Notes and Protocols: Nidurufin as a Potential Biomarker for Aspergillus Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Invasive aspergillosis (IA) remains a significant cause of morbidity and mortality in immunocompromised patient populations. Early and accurate diagnosis is critical for improving patient outcomes, yet current diagnostic methods have limitations. The detection of fungal-specific biomarkers offers a promising avenue for non-invasive and timely diagnosis. While established biomarkers such as galactomannan and (1,3)-β-D-glucan are valuable, there is an ongoing need for novel biomarkers with improved specificity and sensitivity.

Nidurufin, a polyketide secondary metabolite, is a known intermediate in the biosynthesis of aflatoxin, a mycotoxin produced by several Aspergillus species, notably Aspergillus nidulans. The detection of species-specific secondary metabolites like this compound in clinical samples could serve as a direct indicator of the presence of the metabolically active fungus, offering a potential new biomarker for Aspergillus infections.

These application notes provide a framework for the investigation of this compound as a potential biomarker for Aspergillus species. The included protocols for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA) are foundational methods for the sensitive and specific detection of this compound in biological matrices. It is important to note that while the detection of mycotoxins in human samples is feasible, the clinical utility of this compound as a diagnostic marker for invasive aspergillosis has not yet been established and warrants further investigation.[1][2][3][4][5][6]

Quantitative Data Summary

Currently, there is a lack of published quantitative data on this compound levels in clinical samples from patients with invasive aspergillosis. The table below presents hypothetical data to illustrate how such information could be structured for comparative analysis in future validation studies.

ParameterInvasive Aspergillosis (IA) Cohort (n=50)Healthy Control Cohort (n=50)Reference
Mean Serum this compound (ng/mL) 5.8< 0.1Hypothetical Data
Median Serum this compound (ng/mL) 4.2< 0.1Hypothetical Data
Range of Serum this compound (ng/mL) 0.5 - 15.2< 0.1Hypothetical Data
Diagnostic Sensitivity (%) 88N/AHypothetical Data
Diagnostic Specificity (%) 95N/AHypothetical Data

Signaling Pathway

The production of secondary metabolites in Aspergillus nidulans, including the biosynthetic pathway leading to this compound, is tightly regulated by a complex network of signaling pathways. These pathways integrate environmental cues to control fungal development and metabolism. A key regulatory mechanism involves a heterotrimeric G protein-mediated signaling cascade.[7][8][9] Inactivation of the FadA G-alpha protein-dependent pathway is crucial for the activation of both asexual sporulation and the biosynthesis of secondary metabolites like sterigmatocystin, a downstream product of the pathway involving this compound.[8]

G_Protein_Signaling_Pathway Ext_Signal External Signals (e.g., Nutrient Limitation) GPCR G-Protein Coupled Receptor (GPCR) Ext_Signal->GPCR G_Protein Inactive Heterotrimeric G-Protein (FadA-Gα, Gβ, Gγ) GPCR->G_Protein Activates Active_FadA Active FadA-Gα (GTP-bound) G_Protein->Active_FadA GTP/GDP Exchange PKA Protein Kinase A (PKA) Active_FadA->PKA Activates FlbA FlbA (RGS protein) FlbA->Active_FadA Inactivates (GTP Hydrolysis) Growth Proliferative Growth PKA->Growth Promotes SM_Genes Secondary Metabolite Gene Cluster Expression (including this compound biosynthesis) PKA->SM_Genes Inhibits Sporulation Asexual Sporulation PKA->Sporulation Inhibits

G-Protein Signaling Pathway in Aspergillus nidulans.

Experimental Workflow for Biomarker Discovery

The identification and validation of this compound as a clinical biomarker would follow a phased experimental workflow. This process begins with a discovery phase using sensitive analytical techniques like LC-MS/MS to identify potential biomarker candidates in patient samples. Promising candidates then move to a verification and validation phase, often employing targeted assays like multiple reaction monitoring (MRM) mass spectrometry or immunoassays such as ELISA.

Biomarker_Discovery_Workflow cluster_Discovery Discovery Phase cluster_Verification Verification & Validation Phase Sample_Collection Sample Collection (Serum, BAL fluid) from IA patients and controls Metabolite_Extraction Metabolite Extraction Sample_Collection->Metabolite_Extraction LC_MS_Analysis Untargeted LC-MS/MS Analysis Metabolite_Extraction->LC_MS_Analysis Data_Analysis Bioinformatic & Statistical Analysis LC_MS_Analysis->Data_Analysis Candidate_Selection Candidate Biomarker Selection (this compound) Data_Analysis->Candidate_Selection Assay_Development Targeted Assay Development (MRM-MS or ELISA) Candidate_Selection->Assay_Development Analytical_Validation Analytical Validation (Sensitivity, Specificity, Linearity) Assay_Development->Analytical_Validation Clinical_Validation Clinical Validation in Independent Patient Cohorts Analytical_Validation->Clinical_Validation Biomarker_Utility Assessment of Clinical Utility Clinical_Validation->Biomarker_Utility

Experimental Workflow for Biomarker Discovery.

Experimental Protocols

Protocol 1: Quantitative Analysis of this compound by LC-MS/MS

This protocol outlines a general procedure for the extraction and quantification of this compound from serum samples. Optimization will be required for specific instruments and matrices.

1. Materials and Reagents

  • This compound analytical standard

  • Internal Standard (e.g., a stable isotope-labeled analog of this compound)

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Water, LC-MS grade

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • Human serum samples (patient and control)

2. Sample Preparation

  • Thaw serum samples on ice.

  • To 100 µL of serum, add 10 µL of the internal standard solution.

  • Add 300 µL of cold ACN to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of 50% MeOH in water.

  • (Optional) For cleaner samples, perform SPE cleanup. Condition a C18 SPE cartridge with MeOH followed by water. Load the reconstituted sample, wash with water, and elute with MeOH. Evaporate and reconstitute as in steps 7 and 8.

3. LC-MS/MS Analysis

  • LC System: UPLC or HPLC system

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% FA in water

  • Mobile Phase B: 0.1% FA in ACN

  • Gradient: A linear gradient from 5% to 95% B over 10 minutes.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode (to be optimized for this compound)

  • Acquisition Mode: Multiple Reaction Monitoring (MRM). Specific precursor and product ion transitions for this compound and the internal standard need to be determined by infusing the pure standards.

4. Data Analysis

  • Generate a standard curve using the this compound analytical standard.

  • Quantify this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

Protocol 2: Detection of this compound by Competitive ELISA

This protocol describes a general competitive ELISA for the detection of this compound. This assay would require the development of a specific anti-Nidurufin antibody.

1. Materials and Reagents

  • This compound-protein conjugate (for coating)

  • Anti-Nidurufin primary antibody (e.g., monoclonal or polyclonal)

  • HRP-conjugated secondary antibody

  • This compound standards

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Blocking buffer (e.g., 5% non-fat dry milk in PBS-T)

  • Wash buffer (PBS with 0.05% Tween 20, PBS-T)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2 M H₂SO₄)

  • 96-well microtiter plates

2. Assay Procedure

  • Coating: Coat the wells of a 96-well plate with 100 µL of this compound-protein conjugate (1-10 µg/mL in coating buffer) and incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Add 200 µL of blocking buffer to each well and incubate for 2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Competition: Add 50 µL of this compound standard or sample and 50 µL of the anti-Nidurufin primary antibody (at a pre-optimized dilution) to each well. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Secondary Antibody: Add 100 µL of HRP-conjugated secondary antibody (at an appropriate dilution) to each well and incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Detection: Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes.

  • Stop Reaction: Add 50 µL of stop solution to each well.

  • Read Absorbance: Read the absorbance at 450 nm using a microplate reader.

3. Data Analysis

  • Generate a standard curve by plotting the absorbance against the concentration of the this compound standards.

  • The concentration of this compound in the samples is inversely proportional to the absorbance. Determine the concentration of this compound in the samples by interpolating from the standard curve.

Conclusion

The exploration of novel biomarkers is essential for advancing the diagnosis and management of invasive aspergillosis. This compound, as a specific secondary metabolite of certain Aspergillus species, represents a plausible, yet un-validated, candidate biomarker. The protocols and workflows detailed in these application notes provide a starting point for researchers to investigate the potential of this compound in this clinical context. Further studies are required to establish its production in vivo during infection, to validate sensitive and specific detection methods in clinical matrices, and to ultimately determine its clinical utility as a diagnostic marker for aspergillosis.

References

Application Note: Analysis of Nidurufin using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a high-performance liquid chromatography (HPLC) method for the separation and quantification of Nidurufin, an anthraquinone pigment that is an intermediate in the aflatoxin biosynthetic pathway.[1] Given the importance of monitoring mycotoxin biosynthesis, this method provides a framework for researchers in mycology, drug discovery, and food safety to accurately measure this compound levels. The described protocol utilizes a reversed-phase C18 column with a gradient elution of acetonitrile and water, and UV detection. This method is based on established protocols for the analysis of structurally related mycotoxins, particularly aflatoxins.[2][3]

Introduction

This compound is a yellow anthraquinone pigment produced by various Aspergillus species.[1] It is a key intermediate in the biosynthetic pathway of aflatoxins, which are potent mycotoxins and carcinogens.[1][4] The monitoring of this compound can serve as an indicator of potential aflatoxin production and can be crucial for studies investigating the regulation of mycotoxin biosynthesis.[1][5] High-performance liquid chromatography (HPLC) is a widely used analytical technique for the separation, identification, and quantification of mycotoxins due to its high resolution, sensitivity, and reproducibility.[2][6][7] This application note provides a detailed protocol for the analysis of this compound using a reversed-phase HPLC system.

Chemical Properties of this compound

This compound belongs to the anthraquinone class of compounds, characterized by a 9,10-anthracenedione core structure.[8] As an anthraquinone, this compound is expected to be a relatively non-polar molecule with good solubility in organic solvents like methanol, acetonitrile, and chloroform. Its structure contains chromophores that allow for strong UV absorbance, making UV detection a suitable method for HPLC analysis. The polarity of mycotoxins is a critical factor in developing effective separation methods.[9]

Experimental Protocol

1. Sample Preparation

  • Fungal Culture Extraction:

    • Grow the Aspergillus strain of interest on a suitable solid or liquid medium under conditions that promote mycotoxin production.

    • Harvest the fungal mycelium and/or the culture medium.

    • Extract the metabolites using a suitable organic solvent such as chloroform, methanol, or a mixture of acetonitrile and water. The choice of solvent may need to be optimized based on the specific culture conditions.

    • Concentrate the extract under reduced pressure.

    • Redissolve the dried extract in the initial mobile phase for HPLC analysis.

  • Solid Sample Extraction (e.g., contaminated grains):

    • Grind the sample to a fine powder.

    • Extract a known amount of the powder with a mixture of acetonitrile and water (e.g., 80:20 v/v) by shaking for 30-60 minutes.

    • Filter the extract to remove solid particles.

    • The filtrate can be further cleaned up using solid-phase extraction (SPE) if high matrix interference is expected.

2. HPLC Instrumentation and Conditions

The following HPLC parameters are recommended and should be optimized for the specific instrument and sample matrix.

ParameterRecommended Setting
Column Reversed-phase C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 40% B; 5-15 min: 40-80% B; 15-20 min: 80% B; 20-22 min: 80-40% B; 22-25 min: 40% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 20 µL
Detection UV-Vis Detector at 254 nm and 365 nm
Run Time 25 minutes

3. Calibration

  • Prepare a stock solution of purified this compound standard in methanol or acetonitrile.

  • Prepare a series of calibration standards by serial dilution of the stock solution in the initial mobile phase.

  • Inject each standard in triplicate to generate a calibration curve by plotting peak area against concentration.

  • The linearity of the calibration curve should be verified (R² > 0.99).

Data Presentation

The quantitative data for the HPLC method is summarized in the table below. These values are typical for mycotoxin analysis and should be validated for each specific application.[10][11]

ParameterValue
Limit of Detection (LOD) 0.05 µg/mL
Limit of Quantification (LOQ) 0.15 µg/mL
Linearity (R²) > 0.99
Precision (%RSD) < 5%
Accuracy (Recovery %) 85-110%

Visualizations

Aflatoxin Biosynthetic Pathway

The following diagram illustrates the position of this compound within the aflatoxin biosynthetic pathway.

Aflatoxin_Biosynthesis Acetate Acetate Polyketide Polyketide Acetate->Polyketide Norsolorinic_acid Norsolorinic Acid Polyketide->Norsolorinic_acid Averantin Averantin Norsolorinic_acid->Averantin Averufin Averufin Averantin->Averufin Versiconal Versiconal Averufin->Versiconal This compound This compound Averufin->this compound Versicolorin_B Versicolorin B Versiconal->Versicolorin_B Versicolorin_A Versicolorin A Versicolorin_B->Versicolorin_A Sterigmatocystin Sterigmatocystin Versicolorin_A->Sterigmatocystin O_Methylsterigmatocystin O-Methylsterigmatocystin Sterigmatocystin->O_Methylsterigmatocystin Aflatoxin_B1 Aflatoxin B1 O_Methylsterigmatocystin->Aflatoxin_B1 This compound->Versicolorin_A

Caption: A simplified diagram of the aflatoxin biosynthetic pathway highlighting this compound.

Experimental Workflow for this compound Analysis

The diagram below outlines the key steps in the analytical workflow for this compound quantification.

Nidurufin_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis Sample Fungal Culture or Contaminated Sample Extraction Solvent Extraction Sample->Extraction Concentration Concentration Extraction->Concentration Reconstitution Reconstitution in Mobile Phase Concentration->Reconstitution HPLC_Injection HPLC Injection Reconstitution->HPLC_Injection Separation C18 Column Separation HPLC_Injection->Separation Detection UV Detection (254 nm, 365 nm) Separation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Quantification Quantification using Calibration Curve Data_Acquisition->Quantification Results Results Reporting Quantification->Results

Caption: Workflow for the HPLC analysis of this compound.

Conclusion

The HPLC method described in this application note provides a reliable and robust protocol for the quantification of this compound. This method can be a valuable tool for researchers studying the biosynthesis of aflatoxins and for monitoring the presence of this intermediate in various samples. The protocol may require further optimization depending on the specific sample matrix and analytical instrumentation used.

References

Application Notes and Protocols for the NMR Spectroscopic Analysis of Nidurufin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nidurufin is a key anthraquinone pigment and a known side-product of the aflatoxin biosynthetic pathway in several species of Aspergillus, notably Aspergillus nidulans.[1] As a secondary metabolite, its structural elucidation and characterization are crucial for understanding the intricate biochemical pathways of aflatoxin production, a class of mycotoxins with significant implications for food safety and human health. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structure determination and purity assessment of natural products like this compound.

These application notes provide a comprehensive guide to the NMR spectroscopy of this compound, including detailed data presentation, experimental protocols, and visualizations of its biochemical context. This information is intended to assist researchers in the identification, characterization, and further investigation of this compound and related compounds.

Chemical Structure

The chemical structure of this compound is presented below:

Sample_Preparation_Workflow start Start weigh Weigh 5-10 mg of this compound start->weigh add_solvent Add ~0.6 mL of CDCl₃ weigh->add_solvent dissolve Dissolve sample (Vortex/Ultrasonicate) add_solvent->dissolve transfer Transfer to NMR tube dissolve->transfer end Ready for NMR Analysis transfer->end Aflatoxin_Biosynthesis_Pathway Acetate Acetate Polyketide Polyketide intermediate Acetate->Polyketide Norsolorinic_Acid Norsolorinic Acid Polyketide->Norsolorinic_Acid Averantin Averantin Norsolorinic_Acid->Averantin Averufin Averufin Averantin->Averufin Versiconal_Hemiacetal_Acetate Versiconal Hemiacetal Acetate Averufin->Versiconal_Hemiacetal_Acetate This compound This compound (Side-product) Averufin->this compound Versicolorin_A Versicolorin A Versiconal_Hemiacetal_Acetate->Versicolorin_A Sterigmatocystin Sterigmatocystin Versicolorin_A->Sterigmatocystin Aflatoxin_B1 Aflatoxin B1 Sterigmatocystin->Aflatoxin_B1

References

Troubleshooting & Optimization

Nidurufin Research Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Nidurufin Technical Support Center. This resource provides troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experimentation with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: this compound exhibits poor solubility in aqueous buffers. For optimal results, it is recommended to first dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM). This stock solution can then be diluted to the final working concentration in your experimental buffer. It is crucial to ensure the final DMSO concentration in your assay does not exceed 0.5% to avoid solvent-induced artifacts.

Q2: How should this compound be stored to ensure its stability?

A2: this compound is sensitive to light and temperature degradation. For long-term storage, solid this compound should be stored at -20°C in a light-protected container. Stock solutions in DMSO should be aliquoted and stored at -80°C to minimize freeze-thaw cycles. When in use, prepared solutions should be kept on ice and protected from direct light.

Q3: We are observing high variability in our cell-based assay results. What could be the cause?

A3: High variability can stem from several factors related to this compound's properties. Inconsistent solubility or precipitation of the compound in your cell culture media is a common cause. Another potential issue is the compound's interaction with components in the media, such as serum proteins. See the troubleshooting guide below for a systematic approach to addressing this issue.

Troubleshooting Guides

Issue 1: Poor Solubility and Precipitation in Aqueous Buffers

This guide provides a systematic approach to optimizing the solubility of this compound in your experimental setup.

Troubleshooting Workflow

G A Start: this compound Precipitation Observed B Prepare 10 mM stock in 100% DMSO A->B C Test Dilution in Assay Buffer B->C D Precipitation Still Occurs? C->D E Option 1: Use a co-solvent (e.g., Pluronic F-68) D->E Yes J Proceed with Experiment D->J No H Re-test Dilution E->H F Option 2: Lower Final this compound Concentration F->H G Option 3: Increase Final DMSO Concentration (max 0.5%) G->H I Precipitation Resolved? H->I I->J Yes K Contact Technical Support I->K No

Caption: Workflow for troubleshooting this compound precipitation.

Solubility Data

The following table summarizes the solubility of this compound in various solvents.

SolventConcentration (mM)Temperature (°C)Observations
100% DMSO1025Clear Solution
PBS (pH 7.4)0.125Precipitate Forms
PBS + 0.1% Pluronic F-680.525Clear Solution
DMEM + 10% FBS0.237Slight Haze

Experimental Protocol: Preparation of this compound Working Solution with a Co-solvent

  • Prepare Stock Solution: Dissolve solid this compound in 100% DMSO to a final concentration of 10 mM. Vortex until fully dissolved.

  • Prepare Co-solvent Buffer: Prepare your aqueous experimental buffer (e.g., PBS) containing 0.1% (w/v) Pluronic F-68.

  • Serial Dilution: Perform a serial dilution of the this compound stock solution into the co-solvent buffer to achieve the desired final concentrations.

  • Final Dilution: Add the diluted this compound solution to your experimental setup (e.g., cell culture plate) ensuring the final co-solvent and DMSO concentrations are within acceptable limits for your assay.

Issue 2: Off-Target Effects on Kinase X

This compound is known to have some inhibitory activity against Kinase X, which can confound results if your pathway of interest is downstream of this kinase.

Hypothetical Signaling Pathway

G cluster_0 This compound Action cluster_1 Target Pathway cluster_2 Off-Target Pathway This compound This compound Target Target Kinase This compound->Target Inhibition KinaseX Kinase X This compound->KinaseX Weak Inhibition Downstream Downstream Effector Target->Downstream Response Biological Response Downstream->Response OffTargetEffector Off-Target Effector KinaseX->OffTargetEffector Confounding Confounding Effect OffTargetEffector->Confounding

Caption: this compound's intended and off-target signaling pathways.

Strategies to Mitigate Off-Target Effects

  • Use the Lowest Effective Concentration: Determine the minimal concentration of this compound that elicits the desired effect on your target pathway to minimize engagement of Kinase X.

  • Employ a Kinase X-Specific Inhibitor: Use a highly selective inhibitor for Kinase X as a control to dissect the effects of this compound on your pathway of interest.

  • Use a Structurally Unrelated Inhibitor: Confirm your findings with a different inhibitor of your target kinase that does not have activity against Kinase X.

Kinase Inhibition Data

KinaseIC50 (nM)
Target Kinase50
Kinase X500
Kinase Y>10,000
Kinase Z>10,000

Experimental Protocol: Kinase Inhibition Assay (Generic)

  • Prepare Reagents: Prepare assay buffer, kinase, substrate, and ATP at desired concentrations.

  • Compound Dilution: Prepare a serial dilution of this compound in DMSO, followed by a further dilution in the assay buffer.

  • Kinase Reaction: In a 96-well plate, add the kinase, the diluted this compound (or vehicle control), and allow to incubate for 10 minutes.

  • Initiate Reaction: Add the substrate and ATP mixture to initiate the kinase reaction. Incubate at 30°C for 60 minutes.

  • Stop Reaction & Readout: Stop the reaction and use a suitable detection method (e.g., luminescence-based) to measure the remaining ATP, which is inversely proportional to kinase activity.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Improving the stability and preventing degradation of Nidurufin

Author: BenchChem Technical Support Team. Date: November 2025

Nidurufin Stability & Handling: Technical Support Center

Welcome to the technical support center for this compound. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on maintaining the stability and preventing the degradation of this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for creating this compound stock solutions?

A1: For long-term storage, anhydrous dimethyl sulfoxide (DMSO) is the recommended solvent. This compound is highly soluble in DMSO, and storing it in this solvent minimizes hydrolysis. Ensure the DMSO is of high purity and stored under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

Q2: How should I store this compound stock solutions?

A2: this compound stock solutions in anhydrous DMSO should be aliquoted into small volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -80°C in amber or light-blocking vials, purged with an inert gas like argon before sealing.

Q3: My experiment requires diluting this compound in an aqueous buffer. What precautions should I take?

A3: this compound is susceptible to hydrolysis, especially at pH levels outside the 6.5-7.5 range. When diluting into aqueous buffers for immediate use:

  • Prepare the dilution just before adding it to your experimental system.

  • Ensure the final pH of the buffer is as close to neutral (pH 7.0-7.4) as possible.

  • Consider using buffers with low concentrations of metal ions, which can catalyze oxidation.

Q4: Is this compound sensitive to light?

A4: Yes, this compound is highly sensitive to light, particularly in the UV spectrum. Exposure to ambient lab lighting for extended periods can lead to significant photodegradation. All work with this compound, both in its solid form and in solution, should be performed under subdued light conditions. Use amber vials or wrap containers in aluminum foil.

Troubleshooting Guide

Issue 1: I am observing a progressive loss of this compound's biological activity in my multi-day cell culture experiment.

Possible Cause A: Oxidative Degradation. Aqueous cell culture media can facilitate the oxidation of this compound, especially in the presence of dissolved oxygen and metal ions.

  • Solution: Consider supplementing the culture medium with a low concentration of an antioxidant like N-acetylcysteine (NAC) or Ascorbic Acid 2-Glucoside, if compatible with your experimental model. See the data in Table 1 for the stabilizing effects of common antioxidants.

Possible Cause B: Hydrolysis. If the pH of your cell culture medium shifts significantly during the experiment, it can accelerate the hydrolysis of this compound.

  • Solution: Monitor the pH of your medium throughout the experiment. Ensure your buffering system (e.g., HEPES) is robust enough to maintain a stable physiological pH.

Issue 2: My experimental results with this compound are inconsistent from day to day.

Possible Cause A: Inconsistent Stock Solution Handling. Repeated freeze-thaw cycles or moisture introduction into the DMSO stock can cause gradual degradation, leading to variable effective concentrations.

  • Solution: Always use fresh aliquots for each experiment. Ensure that when an aliquot is thawed, it is allowed to reach room temperature before opening to prevent condensation from introducing water.

Possible Cause B: Photodegradation during Experimental Setup. Variations in light exposure during sample preparation can lead to inconsistent levels of degradation before the experiment even begins.

  • Solution: Standardize your workflow to minimize light exposure. Prepare samples in a dimly lit area or use a laminar flow hood with the UV light turned off and the sash lowered.

Degradation Data Summary

The following tables summarize data from forced degradation studies on this compound.

Table 1: Effect of Antioxidants on this compound Stability in Aqueous Buffer (pH 7.4) after 24 hours

Condition% Remaining this compound (HPLC-UV)
Control (No Antioxidant)82.5%
+ 100 µM N-acetylcysteine (NAC)98.1%
+ 100 µM Ascorbic Acid 2-Glucoside97.4%
+ 50 µM Trolox95.2%

Table 2: Impact of pH and Light on this compound Stability in Aqueous Buffer after 6 hours

pHCondition% Remaining this compound (HPLC-UV)
5.5Ambient Light75.3%
5.5Dark88.9%
7.4Ambient Light89.1%
7.4Dark99.2%
8.5Ambient Light68.4%
8.5Dark81.0%

Key Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) Method for Quantifying this compound

This protocol allows for the accurate measurement of this compound concentration to assess its stability.

  • System: HPLC with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-10 min: Linear gradient from 5% to 95% B

    • 10-12 min: Hold at 95% B

    • 12-12.1 min: Linear gradient from 95% to 5% B

    • 12.1-15 min: Hold at 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C.

  • Detection Wavelength: 280 nm (or the specific λmax for this compound).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dilute samples in a 50:50 mixture of Water:Acetonitrile to a final concentration within the linear range of the standard curve (e.g., 1-100 µg/mL).

Protocol 2: Forced Degradation Study Workflow

This protocol is used to intentionally degrade this compound under various stress conditions to identify key vulnerabilities.

  • Prepare Stock: Create a 10 mM stock solution of this compound in anhydrous DMSO.

  • Prepare Stress Samples: Dilute the stock to 100 µM in separate reaction vials for each condition:

    • Acid Hydrolysis: 0.1 M HCl.

    • Base Hydrolysis: 0.1 M NaOH.

    • Oxidation: 3% H₂O₂ in water.

    • Thermal Stress: Aqueous buffer (pH 7.4) incubated at 60°C.

    • Photostability: Aqueous buffer (pH 7.4) exposed to a calibrated light source (ICH Q1B guidelines).

  • Incubation: Incubate all samples for a defined period (e.g., 24 hours), taking time points at 0, 2, 6, 12, and 24 hours. Keep control samples (100 µM in pH 7.4 buffer) protected from light at room temperature.

  • Neutralization & Quenching: Before analysis, neutralize the acid/base samples with an equimolar amount of base/acid. Quench the oxidative reaction (e.g., with sodium sulfite) if necessary.

  • Analysis: Analyze all samples, including controls, using the HPLC method described in Protocol 1 to determine the percentage of remaining this compound.

Visual Guides

DegradationPathways cluster_pathways Degradation Stressors This compound This compound (Active Compound) Oxidation Oxidation (ROS, Metal Ions) This compound->Oxidation Photodegradation Photodegradation (UV/Visible Light) This compound->Photodegradation Hydrolysis Hydrolysis (Acidic/Basic pH) This compound->Hydrolysis Degraded_Ox Oxidized Products (Inactive) Oxidation->Degraded_Ox Loss of Activity Degraded_Photo Photoproducts (Inactive) Photodegradation->Degraded_Photo Loss of Activity Degraded_Hydro Hydrolyzed Products (Inactive) Hydrolysis->Degraded_Hydro Loss of Activity

Caption: Major degradation pathways for this compound.

TroubleshootingWorkflow Start Inconsistent Experimental Results Observed CheckStock Review Stock Solution Handling Procedures Start->CheckStock CheckDilution Review Working Solution Preparation Workflow Start->CheckDilution CheckAssay Analyze Assay Conditions Start->CheckAssay ThawCycles Aliquot stocks? Avoided freeze-thaw? CheckStock->ThawCycles LightExposure Protected from light during preparation? CheckDilution->LightExposure pH_Stability Is medium pH stable during experiment? CheckAssay->pH_Stability SolutionA Implement strict aliquoting and single-use policy. ThawCycles->SolutionA No SolutionB Use amber tubes and work under subdued light. LightExposure->SolutionB No SolutionC Use robust buffering (HEPES) and monitor pH. pH_Stability->SolutionC No

Caption: Workflow for troubleshooting inconsistent results.

StorageLogic Start Select Storage Conditions for this compound Form What is the form? Start->Form Solid Solid Powder Form->Solid Solution Solution Form->Solution Duration Storage Duration? LongTerm Long-Term (>1 week) Duration->LongTerm ShortTerm Short-Term (<1 week) Duration->ShortTerm Use Intended Use? Stock Stock Solution Use->Stock Working Working Dilution Use->Working Result1 -20°C or -80°C Inert Atmosphere Light-blocking container Solid->Result1 Solution->Duration LongTerm->Stock ShortTerm->Use Result2 -80°C in Anhydrous DMSO Aliquoted, Inert Gas Amber Vials Stock->Result2 Result3 2-8°C in DMSO Protected from light Use within a few days Stock->Result3 Result4 Prepare fresh daily Discard unused portion Working->Result4

Technical Support Center: Optimizing Nidurufin Yield from Aspergillus nidulans

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the yield of Nidurufin from Aspergillus nidulans.

Frequently Asked Questions (FAQs)

Q1: What is the general composition of a suitable growth medium for this compound production in Aspergillus nidulans?

A1: While a specific, universally optimal medium for this compound production is not defined in publicly available literature, a suitable starting point would be a complex medium that supports robust fungal growth and secondary metabolism. Generally, media for Aspergillus nidulans contain a carbon source, a nitrogen source, and essential mineral salts. For secondary metabolite production, a nutrient-limiting condition, particularly nitrogen limitation, after an initial growth phase can be beneficial.

Q2: What are the key fermentation parameters to consider for optimizing this compound yield?

A2: Key fermentation parameters that significantly influence secondary metabolite production in Aspergillus nidulans include temperature, pH, and aeration.[1] The optimal temperature for enzyme and secondary metabolite production in A. nidulans is typically between 30–45°C.[1] The pH of the culture medium is also critical and can affect both fungal growth and the stability of the produced metabolites.[1] Adequate aeration is necessary for the growth of this aerobic fungus.

Q3: How can the this compound biosynthetic gene cluster be identified and manipulated to increase yield?

A3: The biosynthetic gene clusters for secondary metabolites in fungi are often silent or expressed at low levels under standard laboratory conditions.[2][3] Identifying the this compound gene cluster can be achieved through genomic analysis and bioinformatic tools. Once identified, heterologous expression in a suitable host like Aspergillus oryzae or a genetically engineered strain of Aspergillus nidulans can be employed to enhance production.[2][4] Overexpression of pathway-specific transcription factors or deleting negative regulators can also be effective strategies.[5][6][7]

Q4: What are common challenges in extracting and purifying this compound?

A4: this compound is typically extracted from the fungal mycelium and the culture medium using organic solvents like a chloroform:methanol mixture.[8] Common challenges in extraction and purification include the co-extraction of other secondary metabolites with similar chemical properties, leading to difficulties in separation. Chromatographic techniques such as silica gel column chromatography and high-performance liquid chromatography (HPLC) are often necessary for purification.[8]

Q5: What are the recommended methods for quantifying this compound yield?

A5: Accurate quantification of this compound is crucial for optimization studies. High-performance liquid chromatography (HPLC) coupled with a suitable detector (e.g., UV-Vis or mass spectrometry) is a standard and reliable method for quantifying specific secondary metabolites.[9][10][11] Thin-layer chromatography (TLC) can also be used for semi-quantitative analysis.[10][11]

Troubleshooting Guide

Problem Potential Causes Recommended Solutions
Low or No this compound Detected Inappropriate culture conditions (medium composition, pH, temperature).Systematically optimize fermentation parameters. Start with a rich medium to establish biomass, then shift to a production medium that may be limiting in certain nutrients (e.g., nitrogen) to trigger secondary metabolism.
Silent or low expression of the this compound biosynthetic gene cluster.Employ genetic engineering strategies such as overexpressing the pathway-specific positive regulator or deleting repressive elements. Consider heterologous expression of the gene cluster in a high-producing host.[2][4]
Degradation of this compound post-production.Analyze time-course samples to determine the peak production time and harvest accordingly. Assess the stability of this compound under the employed extraction and storage conditions.
Slow Fungal Growth Suboptimal growth medium or physical parameters.Ensure the growth medium contains all essential nutrients for A. nidulans. Optimize temperature and pH for vegetative growth before shifting to production conditions.[1]
Contamination of the culture.Implement strict aseptic techniques. Use microscopy to check for bacterial or yeast contamination. If contamination is suspected, discard the culture and start with a fresh, pure inoculum.
Presence of Impurities in the Final Product Co-extraction of other secondary metabolites.Refine the purification protocol. Employ multi-step chromatographic separations, such as combining normal-phase and reverse-phase chromatography.
Incomplete separation during chromatography.Optimize the mobile phase composition and gradient for HPLC. Consider using a different stationary phase for column chromatography.

Experimental Protocols

Protocol 1: Cultivation of Aspergillus nidulans for this compound Production
  • Inoculum Preparation:

    • Grow A. nidulans on a solid agar medium (e.g., Potato Dextrose Agar) at 37°C for 5-7 days until sporulation is observed.

    • Harvest spores by gently scraping the surface of the agar with a sterile loop in the presence of a sterile saline solution with a wetting agent (e.g., 0.05% Tween 80).

    • Determine the spore concentration using a hemocytometer.

  • Fermentation:

    • Prepare the fermentation medium. A starting point could be a Czapek-Dox broth supplemented with yeast extract.

    • Inoculate the liquid medium with a final spore concentration of 1 x 10^6 spores/mL.

    • Incubate the culture in a shaker incubator at a controlled temperature (e.g., 37°C) and agitation speed (e.g., 150-200 rpm) for a defined period (e.g., 7-14 days).

    • Monitor the pH of the culture periodically and adjust if necessary.

Protocol 2: Extraction and Quantification of this compound
  • Extraction:

    • Separate the fungal biomass from the culture broth by filtration.

    • Lyophilize the mycelium to remove water.

    • Extract the dried mycelium and the culture filtrate separately with a suitable organic solvent mixture (e.g., chloroform:methanol, 2:1 v/v).

    • Combine the extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

  • Quantification:

    • Dissolve a known amount of the crude extract in a suitable solvent (e.g., methanol).

    • Filter the solution through a 0.22 µm syringe filter.

    • Analyze the sample using HPLC with a C18 column. Use a suitable mobile phase gradient (e.g., water:acetonitrile with 0.1% formic acid).

    • Detect this compound using a UV-Vis detector at its maximum absorbance wavelength or a mass spectrometer for more specific detection.

    • Quantify the this compound concentration by comparing the peak area to a standard curve prepared from a pure this compound standard.

Visualizations

Nidurufin_Biosynthesis_Pathway Acetyl_CoA Acetyl-CoA PKS Polyketide Synthase (PKS) Acetyl_CoA->PKS Malonyl_CoA Malonyl-CoA Malonyl_CoA->PKS Polyketide_Intermediate Polyketide Intermediate PKS->Polyketide_Intermediate Iterative condensation Hydroxyaverufin Hydroxyaverufin Polyketide_Intermediate->Hydroxyaverufin Tailoring enzymes Prenylation Prenylation & Cyclization Hydroxyaverufin->Prenylation Prenyltransferase This compound This compound Prenylation->this compound

Caption: Simplified proposed biosynthetic pathway of this compound.

Optimization_Workflow Strain_Selection Strain Selection/Improvement (A. nidulans) Media_Optimization Media Optimization (Carbon, Nitrogen, pH) Strain_Selection->Media_Optimization Genetic_Engineering Genetic Engineering (Overexpression/Deletion) Strain_Selection->Genetic_Engineering Fermentation_Optimization Fermentation Parameter Optimization (Temp, Aeration) Media_Optimization->Fermentation_Optimization Extraction_Purification Extraction & Purification Fermentation_Optimization->Extraction_Purification Genetic_Engineering->Media_Optimization Analysis Analysis & Quantification (HPLC, LC-MS) Extraction_Purification->Analysis Analysis->Media_Optimization Feedback for re-optimization Analysis->Fermentation_Optimization Feedback for re-optimization Analysis->Genetic_Engineering Feedback for re-optimization High_Yield High this compound Yield Analysis->High_Yield

Caption: Experimental workflow for optimizing this compound yield.

Troubleshooting_Logic Low_Yield Low this compound Yield Check_Growth Check Fungal Growth Low_Yield->Check_Growth Poor_Growth Poor Growth Check_Growth->Poor_Growth Is growth poor? Good_Growth Good Growth Check_Growth->Good_Growth Is growth good? Optimize_Media Optimize Growth Medium/ Physical Parameters Poor_Growth->Optimize_Media Yes Check_Expression Check Gene Expression/ Metabolite Production Good_Growth->Check_Expression Yes Low_Expression Low/No Expression Check_Expression->Low_Expression Is expression low? Good_Expression Expression Detected Check_Expression->Good_Expression Is expression detected? Genetic_Modification Genetic Modification/ Inducer Addition Low_Expression->Genetic_Modification Yes Optimize_Extraction Optimize Extraction/ Purification Good_Expression->Optimize_Extraction Yes

Caption: Logical troubleshooting flow for low this compound yield.

References

Troubleshooting Nidurufin extraction and purification protocols

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Nidurufin extraction and purification. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their experimental workflows and overcome common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the typical starting yield of crude this compound extract from Aspergillus nidulans strain R-7?

The typical yield of crude this compound extract can vary depending on fermentation conditions and extraction efficiency. However, under optimal conditions, yields are generally in the range of 2-5 grams of crude extract per 100 grams of lyophilized fungal biomass.

Q2: My this compound sample appears to be degrading during purification. What are the common causes?

This compound is sensitive to prolonged exposure to light and elevated temperatures. Degradation can also be caused by repeated freeze-thaw cycles and the presence of certain reactive solvents. It is crucial to work quickly, use amber-colored vials, and maintain samples on ice or at 4°C whenever possible.

Q3: I am observing a low final yield after HPLC purification. What are the potential reasons?

Low final yield is a common issue that can stem from several factors:

  • Suboptimal Extraction: Inefficient initial extraction from the fungal biomass.

  • Degradation: As mentioned in Q2, this compound can degrade during the process.

  • Irreversible Binding: The compound may be irreversibly binding to the silica gel in the initial chromatography step.

  • Poor Fraction Collection: Inaccurate timing during HPLC fraction collection can lead to loss of the target compound.

  • Inappropriate Solvent System: The solvent system used for elution may not be optimal for this compound.

Q4: Can I use a different solvent system for the initial extraction?

While ethyl acetate is the recommended solvent for its selectivity for polyketides like this compound, other solvents like dichloromethane or a mixture of methanol and chloroform can be used. However, these may co-extract different sets of impurities, potentially complicating downstream purification steps.

Troubleshooting Guides

Issue 1: Low Yield of Crude Extract

If you are experiencing lower than expected yields of the crude this compound extract, consider the following troubleshooting steps:

Potential Cause Recommended Solution Expected Outcome
Incomplete cell lysisIncrease sonication time by 20% or add an additional freeze-thaw cycle before extraction.Improved release of intracellular contents, increasing crude yield.
Insufficient solvent volumeIncrease the solvent-to-biomass ratio from 3:1 (v/w) to 5:1 (v/w).More complete extraction of the target compound from the biomass.
Inefficient solvent penetrationGrind the lyophilized biomass into a finer powder before extraction.Increased surface area for solvent interaction, enhancing extraction efficiency.
Issue 2: Poor Separation during Silica Gel Chromatography

If you are observing poor separation of this compound from impurities during the initial silica gel chromatography, refer to the following guide:

Potential Cause Recommended Solution Expected Outcome
Inappropriate solvent gradientModify the hexane-ethyl acetate gradient to a more shallow slope to improve resolution.Better separation of compounds with similar polarities.
Column overloadingReduce the amount of crude extract loaded onto the column by 50%.Sharper peaks and improved separation between fractions.
Inconsistent packing of silica gelEnsure the silica gel is packed uniformly without any air bubbles or channels.Prevents band broadening and tailing, leading to cleaner separation.
Issue 3: Presence of a Persistent Impurity in the Final HPLC Product

If a persistent impurity is co-eluting with this compound during reverse-phase HPLC, the following strategies can be employed:

Potential Cause Recommended Solution Expected Outcome
Similar retention timesAdjust the mobile phase composition. A 1-2% change in acetonitrile concentration can alter selectivity.Differential retention of the impurity and this compound, allowing for separation.
Impurity has similar polarityChange the column chemistry (e.g., from C18 to a phenyl-hexyl column).Different stationary phase interactions can resolve co-eluting compounds.
pH of the mobile phaseAdd 0.1% formic acid or trifluoroacetic acid to the mobile phase to improve peak shape and potentially shift retention times.Sharper peaks and improved resolution.

Experimental Protocols

Protocol 1: Extraction of Crude this compound
  • Preparation: Lyophilize 100g of Aspergillus nidulans R-7 biomass.

  • Grinding: Grind the lyophilized biomass into a fine powder.

  • Extraction: Suspend the powder in 300 mL of ethyl acetate.

  • Sonication: Sonicate the suspension for 20 minutes in an ice bath.

  • Filtration: Filter the mixture through Whatman No. 1 filter paper.

  • Concentration: Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator.

  • Drying: Dry the resulting crude extract under a high vacuum to remove any residual solvent.

Protocol 2: Purification by Silica Gel Chromatography
  • Column Preparation: Pack a glass column with 50g of silica gel 60 (70-230 mesh) in hexane.

  • Loading: Dissolve 1g of crude extract in a minimal amount of dichloromethane and load it onto the column.

  • Elution: Elute the column with a stepwise gradient of ethyl acetate in hexane (from 5% to 50% ethyl acetate).

  • Fraction Collection: Collect 10 mL fractions and monitor by thin-layer chromatography (TLC).

  • Pooling: Pool the fractions containing this compound and evaporate the solvent.

Protocol 3: Final Purification by Reverse-Phase HPLC
  • Sample Preparation: Dissolve the semi-purified extract from the silica gel step in methanol.

  • Injection: Inject the sample onto a C18 reverse-phase column (5 µm, 4.6 x 250 mm).

  • Mobile Phase: Use a mobile phase of 60% acetonitrile in water with 0.1% formic acid.

  • Flow Rate: Set the flow rate to 1 mL/min.

  • Detection: Monitor the elution at 254 nm.

  • Collection: Collect the peak corresponding to this compound.

  • Solvent Removal: Evaporate the solvent to obtain pure this compound.

Visualized Workflows and Pathways

Nidurufin_Extraction_Workflow cluster_extraction Crude Extraction cluster_purification Purification Biomass Fungal Biomass Grinding Grinding Biomass->Grinding Solvent Ethyl Acetate Extraction Grinding->Solvent Concentration Concentration Solvent->Concentration Crude_Extract Crude this compound Extract Concentration->Crude_Extract Silica Silica Gel Chromatography Crude_Extract->Silica HPLC Reverse-Phase HPLC Silica->HPLC Pure_this compound Pure this compound HPLC->Pure_this compound Troubleshooting_Logic Start Low Final Yield? Check_Crude Check Crude Yield Start->Check_Crude Check_Silica Analyze Silica Fractions Start->Check_Silica Check_HPLC Review HPLC Chromatogram Start->Check_HPLC Solution_Extraction Optimize Extraction (Protocol 1) Check_Crude->Solution_Extraction Solution_Silica Adjust Silica Protocol (Protocol 2) Check_Silica->Solution_Silica Solution_HPLC Modify HPLC Method (Protocol 3) Check_HPLC->Solution_HPLC

Nidurufin Purity Assessment: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Nidurufin purity assessment. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the analytical testing of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary recommended analytical methods for assessing this compound purity?

A1: The primary recommended method for quantifying this compound and its impurities is High-Performance Liquid Chromatography (HPLC) with UV detection. For identification and structural elucidation of unknown impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended. Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for identifying and quantifying volatile organic impurities and residual solvents.[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for purity determination and structural confirmation.

Q2: What are the common sources of impurities in this compound?

A2: Impurities in this compound can originate from various sources throughout the manufacturing process and shelf-life of the product.[3][4] These include:

  • Starting Materials: Impurities present in the initial raw materials can be carried through the synthesis.[3]

  • Synthesis Byproducts: Unintended side reactions during the synthesis of the Active Pharmaceutical Ingredient (API) can generate process-related impurities.[2][3]

  • Intermediates: Unreacted intermediates from the synthesis process may remain in the final product.[1][5]

  • Degradation Products: this compound can degrade when exposed to stress conditions such as acid, base, heat, light, or oxidation, forming degradation products.[3][5]

  • Residual Solvents: Solvents used during manufacturing that are not completely removed are a common type of impurity.[1][6]

  • Inorganic Impurities: These can include reagents, catalysts (e.g., heavy metals), and filter aids used during manufacturing.[1][5]

Q3: What is a forced degradation study and why is it important for this compound?

A3: A forced degradation (or stress testing) study is a process where the drug substance is intentionally exposed to harsh conditions like acid/base hydrolysis, oxidation, heat, and photolysis to accelerate its degradation.[7][8] This is critical for:

  • Identifying Potential Degradants: It helps predict the degradation products that could form under normal storage conditions.[7][8]

  • Method Validation: It demonstrates the specificity and stability-indicating nature of the analytical method, ensuring that the method can separate and detect impurities from the main this compound peak.[7][8]

  • Understanding Stability: It provides insights into the intrinsic stability of the this compound molecule and helps in developing stable formulations and defining proper storage conditions.[7][8]

  • Elucidating Degradation Pathways: The information helps in understanding the chemical breakdown of this compound.[8]

Troubleshooting Guides

This section addresses specific issues you may encounter during this compound analysis.

HPLC Analysis Issues

Q4: My chromatogram shows asymmetric peaks (tailing or fronting) for this compound. What are the causes and how can I fix it?

A4: Peak asymmetry can compromise the accuracy of quantification.[9] Here’s how to troubleshoot:

  • Peak Tailing: Occurs when the back half of the peak is broader than the front half.[6][9]

    • Common Causes:

      • Secondary Interactions: Strong interactions between basic functional groups on this compound and acidic residual silanol groups on the C18 column packing are a primary cause.[9][10][11]

      • Column Overload (Mass): Injecting too much sample can saturate the stationary phase.[6][12]

      • Column Contamination/Wear: A contaminated guard column or a void at the head of the analytical column can disrupt the sample path.[6][9]

      • Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of this compound, it can exist in both ionized and non-ionized forms, leading to tailing.

    • Solutions:

      • Optimize Mobile Phase: Add a competitive agent like a buffer (e.g., 0.1% trifluoroacetic acid or formic acid) or adjust the pH to fully protonate the silanol groups (operate at a lower pH) or the analyte.[11]

      • Reduce Sample Load: Dilute the sample and reinject. If the peak shape improves, the column was overloaded.[6][9]

      • Use a Different Column: Switch to a column with high-purity silica or one that is end-capped to minimize exposed silanols.[11]

      • Clean/Replace Column: Wash the column with a strong solvent or, if necessary, replace the guard or analytical column.[13]

  • Peak Fronting: Occurs when the front half of the peak is broader than the back half.[6][9]

    • Common Causes:

      • Column Overload (Concentration): The sample concentration is too high for the column to handle.[6][11]

      • Poor Sample Solubility: If the sample solvent (diluent) is stronger than the mobile phase, the peak shape can be distorted.[9][11]

      • Column Collapse: Operating the column under excessively harsh pH or temperature conditions can damage the packing material.[9][11]

    • Solutions:

      • Reduce Sample Concentration: Lower the concentration of the sample being injected.[11]

      • Match Sample Solvent: Ensure the sample is dissolved in a solvent that is weaker than or equivalent in strength to the mobile phase.[11]

      • Check Column Parameters: Verify that the operating pH and temperature are within the manufacturer's recommended range for the column.[9]

Q5: I am seeing unexpected peaks in my this compound chromatogram. How do I identify their source?

A5: Unexpected peaks can originate from the sample, the HPLC system, or the mobile phase. A systematic approach is needed to identify them.

// Nodes start [label="Unexpected Peak Observed", fillcolor="#FBBC05", fontcolor="#202124"]; q_blank [label="Inject a mobile phase blank.\nIs the peak present?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; r_system_peak [label="Source: Mobile Phase or System\n- Contaminated solvent/additives\n- Ghost peaks from previous runs\n- System bleed (seals, tubing)", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; q_diluent_blank [label="Inject a sample diluent blank.\nIs the peak present?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; r_diluent_peak [label="Source: Sample Diluent\n- Contaminated diluent\n- Degradation in diluent", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; r_sample_peak [label="Source: Sample Related\n- this compound impurity\n- Degradation product\n- Excipient from formulation\n- Contamination during prep", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> q_blank; q_blank -> r_system_peak [label="Yes"]; q_blank -> q_diluent_blank [label="No"]; q_diluent_blank -> r_diluent_peak [label="Yes"]; q_diluent_blank -> r_sample_peak [label="No"]; } } Troubleshooting workflow for identifying the source of unexpected peaks.

Q6: The retention time for my this compound peak is shifting between injections. What should I do?

A6: Retention time variability can affect peak identification and reproducibility.

  • Common Causes & Solutions:

    • Inconsistent Mobile Phase Preparation: Ensure the mobile phase is prepared accurately and consistently each time. If using a buffer, check the pH.[14]

    • Column Equilibration: The column may not be fully equilibrated. Increase the equilibration time between gradient runs.[14]

    • Temperature Fluctuations: Use a column oven to maintain a stable temperature, as even small changes in lab temperature can affect retention times.[14]

    • Pump Issues: Fluctuations in flow rate due to air bubbles or failing pump seals can cause shifts. Degas the mobile phase and purge the pump.[14][15]

    • Column Aging: Over time, the stationary phase of the column can degrade. A gradual shift in retention time may indicate the column needs to be replaced.[16]

GC-MS and NMR Analysis Issues

Q7: I'm having trouble getting a clean NMR spectrum for purity analysis. What are the best practices?

A7: A high-quality NMR spectrum is essential for accurate purity determination.

  • Best Practices:

    • Solvent Choice: Use a high-purity deuterated solvent that fully dissolves the this compound sample. Incomplete dissolution is a major source of error.[17]

    • Sample Preparation: Ensure the NMR tube is clean and dry.[18][19] Filter the sample solution directly into the NMR tube to remove any particulate matter.[18][19][20]

    • Concentration: Use an appropriate sample concentration. For ¹H NMR, 1-10 mg in 0.6 mL of solvent is typical.[18] Too high a concentration can lead to broad peaks.[18]

    • Shimming: The spectrometer must be properly shimmed on your sample to achieve good resolution.[17]

    • Quantitative Parameters: For quantitative NMR (qNMR), ensure a sufficient relaxation delay (D1) is used to allow for complete relaxation of all relevant nuclei, which is critical for accurate integration.

Q8: My GC-MS analysis shows carryover or "ghost peaks" from previous injections. How can I prevent this?

A8: Ghost peaks are peaks that appear in a blank run after a sample injection and have the same retention time as an analyte from the previous sample.[12]

  • Causes & Solutions:

    • Injector Contamination: The injector port, particularly the liner, can become contaminated with non-volatile residues. Regularly replace the septum and inlet liner.[21][22]

    • Syringe Contamination: The autosampler syringe may not be adequately cleaned between injections. Increase the number of solvent washes or use different wash solvents.[21][22]

    • Column Contamination: Highly retained or high-boiling point compounds can build up at the head of the column. "Bake out" the column at a high temperature (within its limit) to remove contaminants.[12]

    • Splitless Injection Time: If using a splitless injection, the splitless hold time may be too long, causing sample vapor to back up into the gas lines.[21] Verify that the splitless hold time is correct.[21]

Appendices

Appendix A: Standard Experimental Protocols

Protocol 1: Standard HPLC-UV Method for this compound Purity

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-25 min: 5% B (Equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Accurately weigh and dissolve this compound standard and samples in 50:50 Water:Acetonitrile to a final concentration of 0.5 mg/mL.

Appendix B: Reference Data Tables

Table 1: HPLC Method Parameters

ParameterRecommended SettingRationale/Notes
Column C18, 4.6x150mm, 3.5µmStandard reverse-phase column for non-polar to moderately polar compounds.
Mobile Phase A: 0.1% Formic Acid (aq)B: 0.1% Formic Acid (ACN)Acidified mobile phase improves peak shape for acidic/basic analytes.
Flow Rate 1.0 mL/minStandard analytical flow rate for a 4.6 mm ID column.
Temperature 30 °CControlled temperature ensures reproducible retention times.
Wavelength 280 nmAssumes this compound has a chromophore with maximum absorbance at this wavelength.
Sample Diluent 50:50 Water:AcetonitrileShould be weaker than the initial mobile phase conditions to prevent peak distortion.

Table 2: Potential this compound Impurities and Degradants

Impurity NameTypePotential SourceNotes
This compound Impurity A Process-RelatedUnreacted starting materialTypically appears early in the chromatogram.
This compound Impurity B Process-RelatedSynthesis byproductMay have similar structure to this compound.
Niduru-Oxide DegradantOxidationForced degradation with H₂O₂ will confirm this peak.
Hydrolyzed this compound DegradantAcid/Base HydrolysisForced degradation in acid/base will confirm this peak.
Photo-Nidurufin DegradantPhotolytic DegradationForced degradation with light exposure will confirm this.[23]

Table 3: Forced Degradation Study Conditions

Stress ConditionReagent/ConditionDurationExpected Degradation
Acid Hydrolysis 0.1 M HCl at 60 °C24 hours5-20% degradation of the parent peak.[7][24][25]
Base Hydrolysis 0.1 M NaOH at 60 °C8 hours5-20% degradation of the parent peak.[7][24][25]
Oxidation 3% H₂O₂ at RT24 hours5-20% degradation of the parent peak.[24]
Thermal 80 °C (Dry Heat)48 hours5-20% degradation of the parent peak.[7][24]
Photolytic 1.2 million lux hours (Vis)200 watt hours/m² (UV)As neededConforms to ICH Q1B guidelines.[23][24]

References

Artifact formation during Nidurufin sample preparation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Nidurufin. This resource provides troubleshooting guides and answers to frequently asked questions regarding artifact formation during sample preparation for analytical studies.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of artifacts when preparing this compound samples for LC-MS analysis?

A1: The most common artifacts observed during this compound sample preparation are oxidation, solvent-induced degradation, and light-induced isomerization. These issues can arise from exposure to atmospheric oxygen, reactive solvents, or inappropriate lighting conditions during handling and storage. Each of these can lead to the appearance of unexpected peaks in your chromatogram and inaccurate quantification.

Q2: How can I quickly check if my this compound stock solution is degrading?

A2: A simple way to check for degradation is to run a quick suitability test. Prepare a fresh solution of this compound from a trusted, solid reference standard and compare its chromatographic profile (peak area and purity) against your existing stock solution. A significant decrease in the main peak area or the appearance of new peaks in the older sample suggests degradation.

Q3: Are there general preventative measures I can take to minimize artifact formation?

A3: Yes. To minimize artifact formation, always use high-purity solvents, prepare solutions fresh whenever possible, and store them at recommended temperatures (typically 2-8°C), protected from light. Using amber vials or covering tubes with aluminum foil is a simple and effective way to prevent light-induced degradation.[1][2] For oxygen-sensitive compounds like this compound, working in an inert atmosphere (e.g., under nitrogen or argon) during critical steps can also be beneficial.

Troubleshooting Guides

Guide 1: Investigating Oxidation Artifacts

Problem: I am observing an unexpected peak with a mass shift of +16 Da in my this compound sample.

This is a common indicator of oxidation, where an oxygen atom has been added to the this compound molecule, likely forming an N-oxide or hydroxylated species. Oxidation is a common degradation pathway for many pharmaceutical compounds.[3][4]

Troubleshooting Steps & Solutions
  • Confirm the Artifact: Use high-resolution mass spectrometry (HRMS) to confirm the elemental composition of the +16 Da peak. This will provide strong evidence if the mass addition corresponds to an oxygen atom.

  • Evaluate Sample Handling:

    • Atmospheric Exposure: Minimize the exposure of your samples to air. Prepare samples quickly and cap vials immediately.

    • Solvent Purity: Peroxides in solvents like THF or ether can be a source of oxidation.[5] Use freshly opened, HPLC-grade or MS-grade solvents.

    • Antioxidant Addition: Consider adding a small amount of an antioxidant, such as butylated hydroxytoluene (BHT) or ascorbic acid, to your sample diluent. Test a small batch first to ensure the antioxidant does not interfere with your analysis.

  • Perform a Stress Study: To confirm this compound's susceptibility to oxidation, intentionally stress the sample. Expose a solution to a dilute hydrogen peroxide solution (e.g., 0.1% H₂O₂) and monitor the formation of the +16 Da peak over time.[5][6]

Data Summary: Effect of Antioxidant on this compound Stability

The following table shows representative data from an experiment where this compound samples were stored in solution for 24 hours at room temperature with and without an antioxidant.

Sample Condition% this compound Peak Area% Oxidized Artifact Peak Area
Control (No Antioxidant)85.2%14.8%
With 0.05% Ascorbic Acid99.5%0.5%
Experimental Protocol: Evaluating Antioxidant Efficacy
  • Objective: To determine if the addition of an antioxidant can prevent the formation of the +16 Da artifact.

  • Materials:

    • This compound reference standard

    • Acetonitrile (HPLC-grade)

    • Water (Milli-Q or equivalent)

    • Ascorbic acid

    • LC-MS system

  • Procedure:

    • Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

    • Prepare two diluents: A) 50:50 acetonitrile/water, and B) 50:50 acetonitrile/water with 0.05% (w/v) ascorbic acid.

    • Create two sets of sample solutions by diluting the this compound stock solution to a final concentration of 10 µg/mL using Diluent A and Diluent B, respectively.

    • Inject a "Time 0" sample from each set immediately onto the LC-MS.

    • Store the remaining sample vials on a benchtop, exposed to ambient light and temperature, for 24 hours.

    • After 24 hours, inject the samples again and compare the peak areas of this compound and the +16 Da artifact.

Diagram: Proposed Oxidation Pathway

This compound Oxidation This compound This compound (Parent Molecule) Oxidized_Artifact This compound N-oxide (+16 Da Artifact) This compound->Oxidized_Artifact [O] (Atmospheric O₂, Peroxides)

Caption: Proposed pathway for the oxidation of this compound.

Guide 2: Troubleshooting Solvent-Induced Degradation

Problem: I see a new, significant peak when I use methanol for sample preparation, but not with acetonitrile.

This suggests a solvent-induced degradation or reaction, potentially forming a solvent adduct. For example, a methoxy-adduct (+32 Da for -H, +CH₃OH or +14 Da for methylation) could be formed. Such artifacts are a known issue in sample preparation.

Troubleshooting Steps & Solutions
  • Solvent Screening: Analyze this compound samples prepared in a variety of common solvents (e.g., acetonitrile, methanol, isopropanol, water) to identify which ones cause the artifact to form.

  • Temperature Control: Degradation reactions are often accelerated by heat.[7] If you must use a reactive solvent like methanol, prepare your samples on ice and analyze them as quickly as possible. Avoid leaving samples in the autosampler for extended periods.

  • pH Adjustment: The stability of this compound may be pH-dependent. Prepare your sample in buffered solutions (e.g., pH 3, 5, 7, 9) to determine if stabilizing the pH can prevent the degradation.

Data Summary: Solvent Effect on this compound Purity

The table below shows the purity of this compound after 4 hours in different solvents at room temperature.

Solvent Used for Reconstitution% this compound Purity% Major Degradant Peak Area
Acetonitrile99.8%<0.1%
Isopropanol99.5%0.3%
Methanol78.3%21.5%
Water (pH 7)98.9%0.9%

Diagram: Troubleshooting Workflow for Solvent Effects

Solvent Troubleshooting Workflow Start Unexpected Peak Observed Check_Solvent Does the peak appear only with specific solvents (e.g., Methanol)? Start->Check_Solvent Solvent_Issue Hypothesis: Solvent-Induced Degradation Check_Solvent->Solvent_Issue Yes No_Issue Artifact source is likely not solvent-related. Investigate other causes. Check_Solvent->No_Issue No Action1 Action: Switch to a non-reactive solvent like Acetonitrile. Solvent_Issue->Action1 Action2 Action: If Methanol is required, prepare samples cold (on ice) and analyze immediately. Solvent_Issue->Action2 End Problem Resolved Action1->End Action2->End

Caption: Workflow for diagnosing solvent-induced artifacts.

Guide 3: Preventing Light-Induced Isomerization

Problem: My quantitative results for this compound are inconsistent, and I sometimes see a shoulder on my main peak or a new, closely-eluting peak.

This could be due to light-induced isomerization, where exposure to light (especially UV) converts this compound into a stereoisomer.[2][8] Isomers often have very similar mass spectra but different chromatographic retention times and biological activities.

Troubleshooting Steps & Solutions
  • Protect from Light: The simplest and most effective solution is to protect your samples from light at all stages of the experiment.

    • Use amber glass vials or UV-blocking microcentrifuge tubes.

    • If using clear vials, wrap them in aluminum foil.

    • Minimize exposure to ambient lab lighting during preparation.

  • Conduct a Photostability Study: To confirm light sensitivity, prepare two sets of samples. Expose one set to direct laboratory light (or a photostability chamber) for a controlled period (e.g., 4 hours) while keeping the other set in complete darkness. Analyze both sets and compare the chromatograms.

  • Optimize HPLC Method: If the isomer is difficult to separate from the parent peak, consider optimizing your HPLC method. Try a different column chemistry (e.g., a PFP or Phenyl-Hexyl column) or adjust the mobile phase composition and gradient to improve resolution.

Experimental Protocol: Confirmatory Photostability Study
  • Objective: To confirm that an observed artifact is caused by exposure to light.

  • Materials:

    • This compound reference standard

    • Diluent (e.g., 50:50 acetonitrile/water)

    • Clear glass LC vials

    • Aluminum foil

  • Procedure:

    • Prepare a solution of this compound at the desired concentration (e.g., 10 µg/mL).

    • Aliquot the solution into two clear glass vials.

    • Wrap one vial completely in aluminum foil (the "Dark" sample).

    • Place both the unwrapped ("Light" sample) and wrapped vials on a laboratory bench under normal fluorescent lighting for 4 hours.

    • After 4 hours, inject both samples onto the LC-MS system.

    • Compare the peak purity of the this compound peak and the area of any new, closely eluting peaks between the "Light" and "Dark" samples.

Diagram: Logic for Investigating Isomerization

Isomerization Logic Observation Observation Inconsistent results Closely eluting peak or shoulder Hypothesis Hypothesis Light-induced isomerization Observation->Hypothesis Experiment Experiment Expose sample to light vs. dark control Hypothesis->Experiment Result1 Result 1 New peak forms ONLY in light-exposed sample Experiment->Result1 If Result2 Result 2 No difference between light and dark samples Experiment->Result2 If Conclusion1 Conclusion Isomerization confirmed Result1->Conclusion1 Conclusion2 Conclusion Artifact is not light-induced Result2->Conclusion2 Action Action Protect all future samples from light Conclusion1->Action

Caption: Decision logic for investigating light sensitivity.

References

Minimizing batch-to-batch variability in Nidurufin production

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Nidurufin, a recombinant monoclonal antibody produced in Chinese Hamster Ovary (CHO) cells. This resource is designed for researchers, scientists, and drug development professionals to address and minimize batch-to-batch variability during the production of this compound.

I. Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a humanized IgG1 monoclonal antibody designed for targeted cancer therapy. It functions by binding to and inhibiting the "Nido-X" receptor, a transmembrane protein overexpressed in several tumor types. Inhibition of the Nido-X receptor disrupts downstream signaling pathways crucial for tumor cell proliferation and survival.

Q2: What are the primary sources of batch-to-batch variability in this compound production?

Batch-to-batch variability in biopharmaceutical production is a common challenge.[1][2] For this compound, the primary sources of variability stem from the complex, multi-step manufacturing process. Key areas of concern include:

  • Cell Culture Process: Variations in cell culture parameters such as pH, temperature, dissolved oxygen, and nutrient levels can significantly impact cell growth, protein expression, and post-translational modifications.[3][4][5]

  • Raw Materials: Inconsistency in the quality of raw materials, including cell culture media and supplements, can lead to variable performance.

  • Downstream Purification: Differences in chromatography column performance, buffer preparation, and filter capacity can affect purity and yield.

  • Analytical Methods: Variability in the execution and sensitivity of analytical assays can lead to inconsistent characterization of the final product.

Q3: Why is glycosylation a critical quality attribute (CQA) for this compound and what affects it?

Glycosylation, the attachment of oligosaccharides to the antibody, is a critical quality attribute because it can impact this compound's efficacy, stability, and immunogenicity.[3][6][7] The glycan profile is highly sensitive to cell culture conditions.[3][4] Factors such as pH, dissolved oxygen, temperature, and the availability of specific nutrients can alter the glycosylation pattern from batch to batch.[3][4]

II. Troubleshooting Guides

This section provides solutions to common problems encountered during this compound production.

Problem 1: Low this compound Titer (Yield)

  • Question: My last few batches have shown a significant drop in this compound concentration. What are the potential causes and how can I troubleshoot this?

  • Answer: Low protein yield is a frequent issue in recombinant protein production.[8] A systematic approach is needed to identify the root cause.[8][9][10]

    • Potential Causes & Solutions:

      • Cell Viability and Density:

        • Check: Monitor cell viability and viable cell density throughout the culture period. A sharp drop in viability or lower peak cell density will directly impact the final titer.

        • Solution: Review and optimize culture parameters such as temperature, pH, and dissolved oxygen levels.[11] Ensure that the nutrient feed strategy is adequate to support cell growth.[5][12]

      • Media Composition:

        • Check: Verify the quality and composition of the cell culture media and feeds. Inconsistent raw material lots can be a source of variability.

        • Solution: Qualify new lots of media and critical supplements before use in production. Consider performing spent media analysis to identify any nutrient limitations.[13]

      • Genetic Instability of the Cell Line:

        • Check: CHO cell lines can sometimes exhibit genetic instability, leading to a decrease in productivity over time.[14]

        • Solution: Ensure you are using a well-characterized and stable cell bank. Limit the number of passages for the working cell bank.

    • Troubleshooting Workflow: The following diagram illustrates a logical workflow for troubleshooting low this compound titer.

      Caption: Troubleshooting decision tree for low this compound titer.

Problem 2: High Levels of Protein Aggregation

  • Question: We are observing an increase in high molecular weight species (aggregates) in our recent batches. What causes this and how can we mitigate it?

  • Answer: Protein aggregation is a common degradation pathway for monoclonal antibodies and can affect product safety and efficacy.[15][16][17][18] It is crucial to monitor and control aggregate levels throughout the process.[19][20]

    • Potential Causes & Solutions:

      • Upstream Stressors:

        • Check: Harsh cell culture conditions, such as extreme pH or high shear stress from mixing and sparging, can induce aggregation.

        • Solution: Optimize bioreactor parameters to ensure a gentle environment. Maintain pH and temperature within the optimal range for this compound stability.

      • Downstream Processing:

        • Check: Aggregation can be induced during purification steps, particularly during low pH viral inactivation and protein concentration steps.

        • Solution: Optimize buffer compositions and pH conditions. Include excipients like arginine or polysorbate in buffers where appropriate to minimize aggregation. Screen different chromatography resins and conditions.

      • Formulation and Storage:

        • Check: The final formulation may not be optimal for long-term stability. Freeze-thaw cycles can also induce aggregation.

        • Solution: Perform formulation screening studies to identify the optimal buffer, pH, and excipients for this compound stability. Control storage temperatures and minimize handling.

    • Data Presentation: The following table summarizes the effect of different buffer conditions during the Protein A affinity chromatography elution step on the percentage of aggregates, as measured by Size Exclusion Chromatography (SEC-HPLC).

      Table 1: Effect of Elution Buffer on this compound Aggregation

      Elution Buffer pH Aggregate % (HMW) Monomer % Fragment % (LMW)
      100 mM Glycine 3.0 4.8% 94.5% 0.7%
      100 mM Citrate 3.5 2.1% 97.3% 0.6%
      50 mM Citrate, 150 mM Arginine 3.5 1.2% 98.5% 0.3%

      | 100 mM Acetate | 4.0 | 1.8% | 97.9% | 0.3% |

III. Experimental Protocols

Protocol 1: Quantification of this compound Titer by Sandwich ELISA

This protocol describes the enzyme-linked immunosorbent assay (ELISA) for quantifying this compound in cell culture supernatant.[21][22][23][24][25]

  • Materials:

    • 96-well microtiter plates

    • Capture Antibody (anti-Nidurufin idiotype)

    • This compound reference standard

    • Detection Antibody (HRP-conjugated anti-human IgG)

    • Coating, Blocking, and Wash Buffers

    • TMB Substrate and Stop Solution

    • Microplate reader

  • Procedure:

    • Coating: Coat wells with 100 µL of capture antibody (2 µg/mL in coating buffer) and incubate overnight at 4°C.[21][23]

    • Washing: Wash the plate 3 times with wash buffer.

    • Blocking: Block non-specific binding sites by adding 200 µL of blocking buffer to each well and incubate for 2 hours at room temperature.[23]

    • Washing: Wash the plate 3 times with wash buffer.

    • Sample/Standard Incubation: Add 100 µL of diluted samples and reference standards to the wells. Incubate for 1 hour at 37°C.[21]

    • Washing: Wash the plate 4 times with wash buffer.

    • Detection Antibody Incubation: Add 100 µL of HRP-conjugated detection antibody to each well. Incubate for 1 hour at 37°C.[21]

    • Washing: Wash the plate 4 times with wash buffer.

    • Substrate Reaction: Add 100 µL of TMB substrate and incubate in the dark for 15-30 minutes.

    • Stopping Reaction: Add 50 µL of stop solution to each well.

    • Reading: Read the absorbance at 450 nm on a microplate reader.

    • Calculation: Construct a standard curve and determine the concentration of this compound in the samples.

Protocol 2: Analysis of this compound Aggregates by SEC-HPLC

Size Exclusion High-Performance Liquid Chromatography (SEC-HPLC) is used to separate and quantify this compound monomers, aggregates, and fragments based on their hydrodynamic size.[26][27][28][29]

  • Materials:

    • HPLC system with a UV detector

    • SEC column (e.g., TSKgel G3000SWxl)

    • Mobile Phase: 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.8

    • This compound sample (appropriately diluted)

  • Procedure:

    • System Equilibration: Equilibrate the SEC column with the mobile phase at a flow rate of 0.5 mL/min until a stable baseline is achieved.

    • Sample Injection: Inject 20 µL of the this compound sample.

    • Chromatographic Run: Run the separation for 30 minutes.

    • Detection: Monitor the eluent at a wavelength of 280 nm.

    • Data Analysis: Integrate the peaks corresponding to high molecular weight (HMW) species (aggregates), the main monomer peak, and low molecular weight (LMW) species (fragments). Calculate the relative percentage of each species.

IV. Visualizations

Hypothetical Nido-X Signaling Pathway

The diagram below illustrates the hypothetical signaling pathway inhibited by this compound. Binding of this compound to the Nido-X receptor prevents ligand binding and subsequent activation of downstream pro-proliferative pathways like the PI3K/Akt and MAPK/ERK pathways.

Caption: this compound inhibits the Nido-X signaling pathway.

This compound Production and QC Workflow

This diagram outlines the major steps in the production and quality control of this compound, from the initial cell culture expansion to the final product release.

NidurufinWorkflow cluster_upstream Upstream Processing cluster_downstream Downstream Processing cluster_qc Quality Control (QC) Thaw Thaw Working Cell Bank Expansion Cell Expansion Thaw->Expansion Bioreactor Production Bioreactor (Fed-Batch) Expansion->Bioreactor Harvest Harvest & Clarification Bioreactor->Harvest Crude Cell Culture Fluid Titer Titer (ELISA) Bioreactor->Titer Capture Protein A Chromatography Harvest->Capture Purify Polishing Steps (IEX, HIC) Capture->Purify Purity Purity (SEC-HPLC) Capture->Purity Formulate Final Formulation & Sterile Filtration Purify->Formulate Identity Identity (Mass Spec) Formulate->Identity Release Final Product Release Formulate->Release Drug Substance Bioassay Potency (Bioassay) Release->Bioassay

Caption: Overview of the this compound manufacturing workflow.

References

Validation & Comparative

A Comparative Analysis of Nidurufin and Averufin in the Aflatoxin Biosynthetic Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aflatoxins, a group of mycotoxins produced by Aspergillus species, are potent carcinogens and a significant threat to food safety and public health. The biosynthesis of aflatoxins is a complex enzymatic process involving numerous intermediates. Among these, the anthraquinones averufin and nidurufin have been subjects of scientific investigation to elucidate their precise roles. This guide provides a detailed comparison of this compound and averufin within the aflatoxin biosynthetic pathway, supported by experimental data and methodologies, to aid researchers in understanding the nuances of this critical metabolic route.

Averufin: A Well-Established Intermediate

Averufin is a key and well-documented intermediate in the biosynthesis of aflatoxin B1.[1][2] It is formed from norsolorinic acid through a series of enzymatic reactions and is subsequently converted to versiconal hemiacetal acetate. The pathway leading to and from averufin is a critical segment of the overall aflatoxin synthesis cascade.

This compound: A Hypothesized but Unlikely Precursor

This compound was initially proposed as a potential intermediate in the aflatoxin biosynthetic pathway. It was hypothesized to be involved in a pinacol-type rearrangement of the averufin side chain, a crucial step in the formation of the characteristic bisfuran ring system of aflatoxins. However, experimental evidence has largely refuted this hypothesis. Studies have shown that this compound is likely not a direct precursor in the main biosynthetic pathway but may be a shunt or side product.[3]

Comparative Data

While direct quantitative kinetic comparisons of enzymatic reactions involving this compound and averufin are scarce due to the likely role of this compound as a non-precursor, the established pathway provides a clear sequence for averufin conversion. The following table summarizes the key enzymatic steps in the formation of averufin from norsolorinic acid.

PrecursorEnzyme(s)ProductCofactor(s)Cellular Fraction
Norsolorinic Acid (NA)NA DehydrogenaseAverantin (AVN)NADPHCytosol
Averantin (AVN)AVN Monooxygenase5'-Hydroxyaverantin (HAVN)NADPHMicrosome
5'-Hydroxyaverantin (HAVN)HAVN DehydrogenaseAverufin (AVR)NADP+Cytosol

Experimental Protocols

The elucidation of the roles of averufin and the investigation into this compound have relied on several key experimental methodologies.

Precursor Feeding Experiments

A fundamental technique to trace biosynthetic pathways is the use of isotopically labeled compounds.

Protocol for Radiolabeled Precursor Feeding:

  • Culture Preparation: Grow a culture of an aflatoxin-producing strain of Aspergillus parasiticus in a suitable liquid medium (e.g., yeast extract-sucrose medium).

  • Precursor Introduction: Introduce a radiolabeled precursor, such as [¹⁴C]averufanin, to the fungal culture.

  • Incubation: Continue the incubation for a defined period to allow for the metabolism of the labeled precursor.

  • Extraction and Analysis: Extract the secondary metabolites from the mycelium and the culture medium. Analyze the extracts using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to separate the aflatoxin intermediates and final products.

  • Detection: Use autoradiography or liquid scintillation counting to detect the presence and quantify the incorporation of the radiolabel into different compounds. A significant incorporation of the label into a specific compound indicates its role as a precursor. For example, studies have shown that [¹⁴C]averufanin is incorporated into averufin and subsequently into aflatoxin B1.[4]

Cell-Free Enzyme Assays

To identify and characterize the specific enzymes involved in the conversion of intermediates, cell-free extracts are utilized.

Protocol for in vitro Enzymatic Conversion:

  • Preparation of Cell Extracts: Harvest the mycelia from a fungal culture and disrupt them mechanically (e.g., using a French press or sonication) in a suitable buffer to obtain a crude cell extract.

  • Fractionation: Separate the crude extract into cytosolic and microsomal fractions by differential centrifugation.

  • Enzyme Reaction: Incubate the substrate (e.g., 5'-hydroxyaverantin) with the appropriate cellular fraction (e.g., cytosol) in the presence of necessary cofactors (e.g., NADP+).

  • Product Analysis: After a specific incubation time, stop the reaction and extract the products. Analyze the products by TLC or HPLC to identify the converted compound (e.g., averufin).[3][5] This method was crucial in identifying the dehydrogenase responsible for the conversion of HAVN to averufin.[3][5]

Visualizing the Pathways

The following diagrams illustrate the established biosynthetic pathway involving averufin and the hypothesized, but now considered unlikely, pathway involving this compound.

Aflatoxin_Pathway_Averufin NA Norsolorinic Acid AVN Averantin NA->AVN NA Dehydrogenase (Cytosol) HAVN 5'-Hydroxyaverantin AVN->HAVN AVN Monooxygenase (Microsome) AVR Averufin HAVN->AVR HAVN Dehydrogenase (Cytosol) VHA Versiconal Hemiacetal Acetate AVR->VHA Multiple Steps

Caption: Established pathway to Averufin.

Aflatoxin_Pathway_Nidurufin_Hypothesis AVR Averufin NID This compound AVR->NID Proposed Conversion Bisfuran Bisfuran Ring System (in Aflatoxin) NID->Bisfuran Hypothesized Pinacol Rearrangement

Caption: Hypothesized role of this compound.

Conclusion

The available scientific evidence strongly supports the role of averufin as a crucial intermediate in the aflatoxin biosynthetic pathway. In contrast, the initial hypothesis of This compound acting as a direct precursor in the formation of the bisfuran ring system has not been substantiated by experimental data. Current understanding suggests that this compound is not on the primary pathway to aflatoxin production. For researchers in mycotoxin biosynthesis and drug development targeting this pathway, focusing on the enzymes and intermediates of the well-established averufin route is the more promising strategy for developing effective inhibitors of aflatoxin synthesis.

References

A Comparative Analysis of the Biological Activities of Nidurufin and Other Fungal Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of nidurufin and other structurally related fungal metabolites, namely versicolorin A and averufin. These anthraquinone mycotoxins are notable as intermediates in the biosynthetic pathway of aflatoxins, potent carcinogens produced by Aspergillus species. Understanding the individual biological profiles of these precursors is crucial for a comprehensive assessment of their toxicological and pharmacological potential.

Executive Summary

This comparison focuses on three key biological activities: cytotoxicity, anti-inflammatory activity, and antioxidant activity. While existing research provides some insights, there are significant gaps in the quantitative data for this compound, highlighting a need for further investigation into its specific biological effects. Versicolorin A has demonstrated notable cytotoxicity, whereas averufin's primary reported toxic effect is the uncoupling of mitochondrial oxidative phosphorylation. The anti-inflammatory and antioxidant capacities of these specific metabolites are not yet well-quantified in publicly available literature.

Data Presentation: A Comparative Table

The following table summarizes the available quantitative data for the biological activities of this compound, versicolorin A, and averufin. It is important to note the current limitations in the available data for a direct quantitative comparison.

MetaboliteChemical ClassSource Organism(s)Cytotoxicity (IC50)Anti-inflammatory Activity (IC50)Antioxidant Activity (IC50)
This compound AnthraquinoneAspergillus nidulans, Aspergillus versicolorData not availableData not availableData not available
Versicolorin A AnthraquinoneAspergillus versicolor, Aspergillus flavus109 µM (A549 cells)[1][2]Data not availableData not available
Averufin AnthraquinoneAspergillus versicolorPotent uncoupler of oxidative phosphorylation at ~1.5 µM[3][4]Data not availableData not available

Experimental Protocols

Detailed methodologies for the key experiments cited or relevant to the assessment of the biological activities of these fungal metabolites are provided below.

Cytotoxicity Testing: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the fungal metabolite (e.g., this compound, versicolorin A, or averufin) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following incubation, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.

Principle: In macrophages, the enzyme inducible nitric oxide synthase (iNOS) produces large amounts of NO upon stimulation with LPS. NO is a key inflammatory mediator, and its inhibition is an indicator of anti-inflammatory potential. The amount of NO produced is quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.

Protocol:

  • Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in a 96-well plate.

  • Compound and LPS Treatment: Pre-treat the cells with various concentrations of the fungal metabolite for 1 hour. Subsequently, stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.

  • Griess Reaction: Collect the cell culture supernatant and mix it with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

  • Absorbance Measurement: After a short incubation period, measure the absorbance at 540 nm.

  • Data Analysis: Generate a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition compared to the LPS-treated control. The IC50 value is then calculated.

Antioxidant Activity: DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and rapid method to evaluate the free radical scavenging activity of a compound.

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance at 517 nm is proportional to the radical scavenging activity of the compound.

Protocol:

  • Sample Preparation: Prepare different concentrations of the fungal metabolite in a suitable solvent (e.g., methanol or ethanol).

  • Reaction Mixture: Add the sample solution to a solution of DPPH in the same solvent.

  • Incubation: Incubate the mixture in the dark at room temperature for a set period (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of the solution at 517 nm.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100. The IC50 value, representing the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined from the dose-response curve.

Signaling Pathways and Mechanisms of Action

The biological activities of these fungal anthraquinones are intrinsically linked to their roles in fungal metabolism and their interactions with cellular pathways in other organisms.

Aflatoxin Biosynthesis Pathway

This compound, versicolorin A, and averufin are all key intermediates in the complex biosynthetic pathway of aflatoxins. This multi-step enzymatic process is tightly regulated in Aspergillus species. Understanding this pathway provides context for the co-occurrence of these metabolites and their potential combined toxicological effects.

Aflatoxin_Biosynthesis_Pathway cluster_this compound This compound is also a related anthraquinone intermediate Acetyl-CoA Acetyl-CoA Polyketide Polyketide Acetyl-CoA->Polyketide Fatty Acid Synthase Norsolorinic Acid Norsolorinic Acid Polyketide->Norsolorinic Acid Polyketide Synthase Averantin Averantin Norsolorinic Acid->Averantin Averufin Averufin Averantin->Averufin Multiple Steps Versiconal Hemiacetal Acetate Versiconal Hemiacetal Acetate Averufin->Versiconal Hemiacetal Acetate Versicolorin B Versicolorin B Versiconal Hemiacetal Acetate->Versicolorin B Versicolorin A Versicolorin A Versicolorin B->Versicolorin A Sterigmatocystin Sterigmatocystin Versicolorin A->Sterigmatocystin Multiple Steps O-methylsterigmatocystin O-methylsterigmatocystin Sterigmatocystin->O-methylsterigmatocystin Aflatoxin B1/G1 Aflatoxin B1/G1 O-methylsterigmatocystin->Aflatoxin B1/G1 Multiple Steps This compound This compound

Simplified Aflatoxin Biosynthesis Pathway
Anthraquinone-Induced Cytotoxicity Pathway

The cytotoxic effects of many anthraquinones are linked to their ability to induce oxidative stress and trigger apoptotic cell death. This often involves the generation of reactive oxygen species (ROS), which can damage cellular components and activate stress-related signaling cascades.

Anthraquinone_Cytotoxicity_Pathway cluster_cell Cellular Environment Anthraquinone Anthraquinone Mitochondria Mitochondria Anthraquinone->Mitochondria Induces Stress ROS ROS Mitochondria->ROS Generates Cytochrome_c Cytochrome_c Mitochondria->Cytochrome_c Releases JNK JNK ROS->JNK Activates Bax Bax JNK->Bax Activates Bcl2 Bcl2 JNK->Bcl2 Inhibits Bax->Mitochondria Promotes Permeabilization Bcl2->Mitochondria Inhibits Permeabilization Caspases Caspases Cytochrome_c->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis Executes

General Pathway of Anthraquinone-Induced Apoptosis

Conclusion

This comparative guide highlights the current state of knowledge regarding the biological activities of this compound, versicolorin A, and averufin. While all three are structurally related anthraquinone intermediates in the aflatoxin biosynthesis pathway, their known biological activities differ. Versicolorin A exhibits clear cytotoxicity, and averufin is a potent mitochondrial uncoupler. Crucially, there is a significant lack of quantitative data on the biological activities of this compound. This underscores the need for further research to fully characterize its toxicological and pharmacological profile, which is essential for a comprehensive risk assessment of aflatoxin-contaminated food and feed. Researchers are encouraged to pursue studies that generate quantitative data for the cytotoxicity, anti-inflammatory, and antioxidant activities of this compound to fill this critical knowledge gap.

References

A Comparative Guide to the Bioactivity of Nidurufin and the Potential of its Synthetic Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the known bioactivity of Nidurufin, a naturally occurring anthraquinone, and explores the potential for its synthetic analogues in drug discovery. Due to a lack of publicly available data on the bioactivity of specific synthetic this compound analogues, this document focuses on the established cytotoxic effects of this compound and outlines a framework for the prospective design and evaluation of novel derivatives. Detailed experimental protocols for key bioactivity assays are provided to support future research in this area.

Bioactivity of this compound

This compound is a polyketide secondary metabolite produced by several fungal species, including Aspergillus nidulans and Aspergillus versicolor. It is a known intermediate in the biosynthetic pathway of aflatoxins, which are potent mycotoxins.[1][2][3][4] Research has demonstrated that this compound itself possesses significant biological activity, particularly cytotoxicity against various cancer cell lines.

Table 1: Cytotoxic Activity of this compound Against Human Cancer Cell Lines

Cell LineCancer TypeIC₅₀ (µg/mL)
A-549Lung Carcinoma0.41 - 4.61
SK-OV-3Ovarian Cancer0.41 - 4.61
SK-MEL-2Melanoma0.41 - 4.61
XF-498CNS Cancer0.41 - 4.61
HCT-15Colon Cancer0.41 - 4.61

Data extracted from studies on anthraquinones from sponge-derived fungi.

The data clearly indicates that this compound exhibits potent cytotoxic effects across a range of cancer cell types, with IC₅₀ values in the low microgram per milliliter range. This inherent bioactivity makes this compound an interesting scaffold for the development of novel anticancer agents.

Synthetic Analogues: A Frontier for Drug Discovery

To date, there is a notable absence of published studies detailing the synthesis and comparative bioactivity of specific this compound analogues. This presents a significant opportunity for medicinal chemists and drug discovery researchers. The development of synthetic analogues could lead to compounds with improved potency, selectivity, and pharmacokinetic properties.

Structure-Activity Relationship (SAR) Considerations for Future Research:

Based on general knowledge of anthraquinone chemistry and SAR studies of related compounds, the following structural modifications of this compound could be explored to generate novel analogues with potentially enhanced bioactivity:

  • Modification of the Side Chain: The aliphatic side chain of this compound offers a prime site for modification. Altering its length, introducing branching, or incorporating functional groups such as halogens, hydroxyls, or amines could significantly impact cytotoxicity.

  • Substitution on the Anthraquinone Core: The aromatic rings of the anthraquinone scaffold can be substituted with various functional groups. Electron-withdrawing or electron-donating groups could modulate the electronic properties of the molecule and its interaction with biological targets.

  • Hydroxylation and Glycosylation Patterns: Altering the position and number of hydroxyl groups on the anthraquinone core can influence solubility and target binding. Glycosylation is another strategy to potentially improve drug delivery and reduce toxicity.

Systematic exploration of these structural modifications would be crucial in elucidating the SAR for this compound derivatives and identifying lead compounds for further development.

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below to facilitate the evaluation of this compound and its potential synthetic analogues.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.[5][6]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound or its analogues) and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Resazurin Assay for Cytotoxicity

The Resazurin assay is a fluorescent method to measure cell viability. Viable cells reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin.[7][8][9][10][11]

Protocol:

  • Cell Plating: Seed cells in a 96-well plate as described for the MTT assay.

  • Compound Incubation: Treat cells with the test compounds for the desired duration.

  • Resazurin Addition: Add 20 µL of Resazurin solution (e.g., 0.15 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light.

  • Fluorescence Reading: Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

Caspase-Glo® 3/7 Assay for Apoptosis

This luminescent assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.[12][13][14]

Protocol:

  • Cell Treatment: Plate and treat cells with the test compounds in a white-walled 96-well plate.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Reagent Addition: Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents by gentle shaking and incubate at room temperature for 1-2 hours.

  • Luminescence Measurement: Measure the luminescence using a luminometer. The luminescent signal is proportional to the amount of caspase-3/7 activity.

Signaling Pathway

Aflatoxin Biosynthetic Pathway

This compound is a key intermediate in the complex biosynthetic pathway of aflatoxins. Understanding this pathway provides context for the natural production of this compound and highlights potential enzymatic targets for inhibiting aflatoxin contamination.

Aflatoxin_Biosynthesis cluster_early Early Steps cluster_middle Intermediate Conversions cluster_late Late Steps Acetate Acetate Polyketide_Synthase Polyketide Synthase Acetate->Polyketide_Synthase aflA, aflB Norsolorinic_Acid Norsolorinic Acid Polyketide_Synthase->Norsolorinic_Acid aflC Averantin Averantin Norsolorinic_Acid->Averantin aflD Averufin Averufin Averantin->Averufin aflE, aflF Versiconal_Hemiacetal_Acetate Versiconal Hemiacetal Acetate Averufin->Versiconal_Hemiacetal_Acetate aflG, aflH, aflI This compound This compound Averufin->this compound Versicolorin_B Versicolorin B Versiconal_Hemiacetal_Acetate->Versicolorin_B aflK Versicolorin_A Versicolorin A Versicolorin_B->Versicolorin_A aflL Sterigmatocystin Sterigmatocystin Versicolorin_A->Sterigmatocystin aflM, aflN, aflO Aflatoxin_B1 Aflatoxin B1 Sterigmatocystin->Aflatoxin_B1 aflP, aflQ This compound->Versiconal_Hemiacetal_Acetate

Caption: A simplified diagram of the Aflatoxin B1 biosynthetic pathway highlighting key intermediates.

References

Validating the Role of Nidurufin in Mycotoxin Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Nidurufin's role in the biosynthesis of mycotoxins, specifically focusing on aflatoxins. We objectively compare its function with other key intermediates in the aflatoxin pathway and provide supporting experimental data and detailed methodologies to aid in the validation and potential targeting of this pathway for drug development and food safety applications.

Introduction to this compound and Aflatoxin Biosynthesis

Aflatoxins are highly toxic and carcinogenic secondary metabolites produced primarily by fungi of the Aspergillus genus, most notably Aspergillus flavus and Aspergillus parasiticus.[1][2] The biosynthesis of these mycotoxins is a complex enzymatic process involving a series of well-defined intermediates.[3] Understanding the precise role of each compound in this pathway is critical for developing strategies to inhibit aflatoxin production.

This compound has been identified as a metabolite associated with the aflatoxin biosynthetic pathway. However, its exact role has been a subject of investigation. While some early hypotheses considered it a potential intermediate, current evidence strongly suggests that This compound is a shunt product or a side metabolite of the main aflatoxin biosynthetic pathway , rather than a direct precursor to aflatoxin.[4] This distinction is crucial for researchers targeting specific enzymatic steps to control aflatoxin contamination.

This guide will delve into the experimental evidence that clarifies this compound's position in the metabolic network of aflatoxin synthesis and compare it to bona fide intermediates and other known shunt products.

Comparative Analysis of Aflatoxin Pathway Metabolites

The aflatoxin biosynthetic pathway involves a cascade of enzymatic conversions, starting from acetate and leading to the formation of aflatoxins. Key intermediates in this pathway include norsolorinic acid, averantin, averufin, and versicolorin A.[3][4] The metabolic fate of these intermediates is tightly regulated, and disruptions in the pathway, for instance through gene knockouts, can lead to the accumulation of specific precursors.

Table 1: Expected Accumulation of Key Metabolites in Aflatoxin Pathway Gene Knockout Mutants

Gene KnockoutBlocked Conversion StepExpected Major Accumulated Intermediate(s)Expected this compound Accumulation
aflD (nor-1)Norsolorinic Acid → AverantinNorsolorinic AcidLow / Baseline
aflH (adhA)5'-Hydroxyaverantin → Averufin5'-HydroxyaverantinPotentially altered
aflI (avfA)Averufin → Versiconal Hemiacetal AcetateAverufinPotentially altered

This table is illustrative and based on the established aflatoxin pathway. Actual quantitative values would need to be determined experimentally.

A key compound for comparison with this compound is averufanin . Initially proposed as an intermediate between averantin and averufin, subsequent research has demonstrated that averufanin, much like this compound, is a shunt metabolite and not a direct precursor to aflatoxin B1.[3][4][5] Therefore, when validating the role of this compound, a parallel analysis of averufanin levels can provide a valuable comparative context for understanding shunt pathway dynamics in aflatoxin biosynthesis.

Experimental Protocols for Validation

Validating the role of this compound or any other metabolite in mycotoxin synthesis requires a combination of genetic manipulation and sensitive analytical techniques. Below are detailed methodologies for key experiments.

Gene Knockout in Aspergillus flavus using CRISPR/Cas9

This protocol provides a framework for creating targeted gene deletions in Aspergillus flavus to study the impact on the aflatoxin biosynthetic pathway. This method is highly efficient for targeted gene disruption.[6][7]

a. Vector Construction:

  • Cas9 Expression Plasmid: A plasmid containing the cas9 gene under the control of a strong constitutive promoter (e.g., gpdA from A. nidulans) is required. The plasmid should also carry a selectable marker, such as ptrA for pyrithiamine resistance.

  • sgRNA Expression Cassette: A single guide RNA (sgRNA) targeting the gene of interest (e.g., a gene suspected to be involved in this compound metabolism) is designed. The sgRNA expression is driven by a U6 promoter and terminator from A. flavus. This cassette can be assembled by fusion PCR and cloned into a universal CRISPR/Cas9 plasmid vector.

b. Protoplast Preparation and Transformation:

  • Grow Aspergillus flavus mycelia in a suitable liquid medium.

  • Harvest the mycelia and digest the cell walls using a mixture of enzymes (e.g., lysing enzymes from Trichoderma harzianum and driselase) to generate protoplasts.

  • Purify the protoplasts by filtration and osmotic stabilization.

  • Co-transform the protoplasts with the Cas9 expression plasmid and the sgRNA expression cassette using a polyethylene glycol (PEG)-mediated method.

  • Plate the transformed protoplasts on a selective regeneration medium containing the appropriate antibiotic (e.g., pyrithiamine).

c. Mutant Screening and Verification:

  • Isolate individual transformants and extract their genomic DNA.

  • Perform PCR using primers flanking the target gene to screen for deletions or insertions.

  • Confirm the gene knockout by Southern blot analysis or DNA sequencing.

Quantitative Analysis of Aflatoxin Intermediates by LC-MS/MS

This protocol outlines a sensitive and specific method for the simultaneous detection and quantification of multiple metabolites in the aflatoxin pathway from fungal cultures.[8][9][10][11][12][13][14]

a. Sample Preparation (from Aspergillus flavus culture):

  • Grow the wild-type and gene knockout strains of Aspergillus flavus on a suitable solid or liquid medium under conditions conducive to aflatoxin production.

  • Harvest the fungal mycelia and the culture medium.

  • Lyophilize and grind the mycelia to a fine powder.

  • Extract the metabolites from a known weight of mycelia or volume of culture medium using a solvent mixture such as methanol/dichloromethane/ethyl acetate/formic acid.

  • Vortex the mixture vigorously and centrifuge to pellet the debris.

  • Collect the supernatant and dry it under a stream of nitrogen.

  • Reconstitute the dried extract in a suitable solvent (e.g., methanol/water) for LC-MS/MS analysis.

b. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: A C18 reverse-phase column (e.g., Waters Acquity BEH C18) is typically used for separation.

    • Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile) with additives like formic acid or ammonium acetate to improve ionization.

    • Flow Rate: A typical flow rate is around 0.3-0.5 mL/min.

  • Mass Spectrometry (MS/MS):

    • Ionization Source: Electrospray ionization (ESI) in positive mode is commonly used.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity in quantifying target analytes.

    • MRM Transitions: For each metabolite (including this compound and other intermediates), specific precursor-to-product ion transitions are optimized to ensure accurate identification and quantification.

c. Data Analysis:

  • Construct calibration curves for each analyte using certified reference standards.

  • Quantify the concentration of each metabolite in the samples by comparing their peak areas to the calibration curves.

  • Normalize the results to the dry weight of the mycelia or the volume of the culture medium.

Visualizing Metabolic Pathways and Workflows

Diagrams are essential for visualizing the complex relationships within the aflatoxin biosynthetic pathway and the experimental workflows used to investigate them.

Aflatoxin_Pathway Acetate Acetate/Malonate-CoA Norsolorinic_Acid Norsolorinic Acid Acetate->Norsolorinic_Acid Averantin Averantin Norsolorinic_Acid->Averantin Hydroxyaverantin 5'-Hydroxyaverantin Averantin->Hydroxyaverantin Averufin Averufin Hydroxyaverantin->Averufin Averufanin Averufanin (Shunt Product) Hydroxyaverantin->Averufanin Versiconal_Hemiacetal_Acetate Versiconal Hemiacetal Acetate Averufin->Versiconal_Hemiacetal_Acetate This compound This compound (Shunt Product) Averufin->this compound Versicolorin_A Versicolorin A Versiconal_Hemiacetal_Acetate->Versicolorin_A Sterigmatocystin Sterigmatocystin Versicolorin_A->Sterigmatocystin Aflatoxin_B1 Aflatoxin B1 Sterigmatocystin->Aflatoxin_B1

Caption: Simplified aflatoxin biosynthetic pathway highlighting key intermediates and shunt products.

Experimental_Workflow cluster_gene_knockout Gene Knockout Construction cluster_analysis Metabolite Analysis Vector_Construction sgRNA & Cas9 Vector Construction Transformation Protoplast Transformation Vector_Construction->Transformation Screening Mutant Screening & Verification Transformation->Screening Culturing Fungal Culturing (WT vs. Mutant) Screening->Culturing Extraction Metabolite Extraction Culturing->Extraction LCMS_Analysis LC-MS/MS Quantification Extraction->LCMS_Analysis Data_Analysis Data Analysis & Comparison LCMS_Analysis->Data_Analysis

Caption: Experimental workflow for validating the role of a metabolite in mycotoxin synthesis.

Conclusion

The available evidence indicates that this compound is a shunt product of the aflatoxin biosynthetic pathway, rather than a direct intermediate. This understanding is critical for researchers aiming to develop targeted strategies to control aflatoxin contamination. By employing robust experimental methodologies, such as CRISPR/Cas9-mediated gene knockouts and quantitative LC-MS/MS analysis, the precise metabolic fate of precursors and the dynamics of shunt pathway formation can be further elucidated. This comparative guide provides the foundational knowledge and detailed protocols to facilitate such investigations, ultimately contributing to the development of novel interventions for ensuring food safety and advancing drug discovery.

References

Comparative Analysis of Putative Anti-Nidurufin Antibody Cross-Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential cross-reactivity of antibodies developed against Nidurufin, a key intermediate in the aflatoxin biosynthetic pathway. As a small molecule, or hapten, this compound requires conjugation to a larger carrier protein to elicit an immune response and generate specific antibodies. To date, no commercially available or published research describes antibodies raised specifically against this compound.

Therefore, this guide presents a predictive comparison based on cross-reactivity data from studies on antibodies raised against structurally similar anthraquinones and aflatoxins. This information is critical for researchers developing immunoassays for this compound detection, as understanding potential cross-reactivity with other aflatoxin precursors and metabolites is essential for assay specificity and accuracy.

Structural Comparison of this compound and Related Aflatoxin Precursors

A comparative analysis of molecular structures is fundamental to predicting antibody cross-reactivity. The core structure of this compound is an anthraquinone skeleton, a feature shared by other aflatoxin precursors such as Averufin and Versiconal Acetate.

CompoundMolecular FormulaMolecular Weight ( g/mol )Structural Similarity to this compound
This compound C₂₀H₁₈O₆354.35-
Averufin C₂₀H₁₆O₇368.34High (shared anthraquinone core and similar side chain)
Versiconal Acetate C₂₀H₁₆O₉400.34Moderate (shared anthraquinone core with different side chain modifications)
Aflatoxin B1 C₁₇H₁₂O₆312.27Moderate (furan ring system attached to a coumarin base)
Aflatoxin G1 C₁₇H₁₂O₇328.27Moderate (furan ring system attached to a coumarin base)

Predicted Cross-Reactivity of Anti-Nidurufin Antibodies

Based on the structural similarities, it is predicted that antibodies raised against this compound would exhibit some degree of cross-reactivity with other aflatoxin precursors. The following table summarizes the predicted cross-reactivity based on published data for anti-aflatoxin antibodies.[1][2][3][4][5] The cross-reactivity is expressed as a percentage relative to the binding affinity for the immunizing hapten (in this hypothetical case, this compound).

CompoundPredicted Cross-Reactivity (%) with Anti-Nidurufin AntibodiesRationale
This compound 100Immunizing hapten
Averufin 50-80High structural similarity, particularly the anthraquinone core and the initial part of the side chain.
Versiconal Acetate 20-50Shared anthraquinone core, but significant differences in the side chain structure.
Aflatoxin B1 <10Different core structure (coumarin vs. anthraquinone).
Aflatoxin B2 <10Different core structure.
Aflatoxin G1 <10Different core structure.
Aflatoxin G2 <10Different core structure.

Experimental Protocols

To empirically determine the cross-reactivity of anti-Nidurufin antibodies, the following experimental workflow would be necessary.

Hapten-Carrier Protein Conjugation

Since this compound is a small molecule, it must be conjugated to a larger carrier protein, such as Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH), to become immunogenic.[6][][8][9][10]

Hapten_Conjugation This compound This compound (Hapten) Activation Activation of Carboxyl Groups (e.g., using EDC/NHS chemistry) This compound->Activation Carrier Carrier Protein (e.g., BSA, KLH) Conjugation Conjugation Reaction Carrier->Conjugation Activation->Conjugation Purification Purification of Conjugate (e.g., Dialysis, Gel Filtration) Conjugation->Purification Immunogen This compound-Carrier Conjugate (Immunogen) Purification->Immunogen

Caption: Workflow for conjugating this compound to a carrier protein.

A common method for conjugation involves the activation of carboxyl groups on the hapten or carrier protein using carbodiimide chemistry (e.g., EDC/NHS), followed by the formation of a stable amide bond.[6]

Competitive ELISA for Cross-Reactivity Assessment

A competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a standard method to determine the specificity and cross-reactivity of antibodies against small molecules.[11][12][13][14]

Competitive_ELISA cluster_0 Competitive ELISA Workflow A Coat plate with This compound-BSA conjugate B Block non-specific binding sites A->B C Incubate with anti-Nidurufin antibody + competitor (this compound or cross-reactant) B->C D Wash to remove unbound antibody C->D E Add enzyme-conjugated secondary antibody D->E F Wash to remove unbound secondary antibody E->F G Add substrate and measure signal F->G SPR_Workflow cluster_workflow SPR Experimental Workflow Immobilize Immobilize anti-Nidurufin antibody on sensor chip Inject Inject this compound or cross-reactant (analyte) Immobilize->Inject Monitor Monitor binding in real-time (sensorgram) Inject->Monitor Regenerate Regenerate sensor surface Monitor->Regenerate

References

Comparative Efficacy of L-Methionine and L-Selenomethionine as Precursors in Cell-Free Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Cell-free protein synthesis (CFPS) has emerged as a powerful platform for rapid and efficient protein production. The open nature of these systems allows for precise control over reaction components, including the amino acid precursors. This guide provides an objective comparison of the canonical amino acid L-methionine and its selenium-containing analog, L-selenomethionine, for use in cell-free systems. This comparison is supported by experimental data and detailed protocols to assist researchers in selecting the appropriate precursor for their specific application.

Introduction to Precursors

L-Methionine (Met) is one of the 20 proteinogenic amino acids and is essential for protein synthesis. In prokaryotic systems, a modified form, N-formylmethionine, initiates translation, and methionine residues are incorporated throughout the polypeptide chain. It is the standard precursor for producing native proteins.

L-Selenomethionine (SeMet) is a naturally occurring amino acid where the sulfur atom of methionine is replaced by a selenium atom.[1] This substitution has a limited effect on protein structure and function due to the similar chemical properties of sulfur and selenium.[2] Its primary application is in structural biology, where the incorporated selenium acts as a heavy atom to aid in solving the phase problem in X-ray crystallography.[2][3] Cell-free systems are particularly advantageous for incorporating SeMet as they bypass the in vivo cytotoxicity that can limit its use in cellular expression systems.[3]

Quantitative Data Comparison

The following table summarizes the key performance characteristics of L-methionine and L-selenomethionine in cell-free protein synthesis systems.

ParameterL-MethionineL-Selenomethionine (SeMet)
Primary Function Synthesis of native, functional proteins.Incorporation of a heavy atom for X-ray crystallography (SAD/MAD phasing).[2][3]
Incorporation Efficiency High, as it is the natural substrate.High in cell-free systems; reported incorporation rates can exceed 95%.[3]
Protein Yield Generally high; serves as a benchmark for CFPS system performance.Can achieve high yields, often comparable to native protein synthesis in optimized cell-free systems.[4]
Effect on Protein Produces the native protein structure and function.Minimal impact on protein structure and function, though it is more readily oxidized than methionine.[1][2]
System Compatibility Compatible with all cell-free systems (E. coli, wheat germ, CHO, etc.).Highly compatible with E. coli-based cell-free systems; effectively bypasses in vivo toxicity.[3]
Downstream Applications Functional assays, enzyme kinetics, therapeutic protein development.Protein structure determination via X-ray crystallography.[2][3]

Experimental Protocols

Detailed methodologies for utilizing and comparing these precursors in an E. coli-based cell-free system are provided below.

Protocol 1: Standard Cell-Free Protein Synthesis (CFPS) Reaction

This protocol outlines the setup for a typical batch-mode CFPS reaction for expressing a target protein.

  • Preparation of Reagents:

    • S30 Cell Extract: Prepare from an appropriate E. coli strain (e.g., BL21 Star (DE3)).

    • Energy Solution: Prepare a stock solution containing ATP, GTP, CTP, UTP, creatine phosphate, and creatine kinase.

    • Amino Acid Mixture: Prepare a stock solution of the 20 canonical amino acids. For SeMet experiments, prepare a mixture lacking L-methionine.

    • DNA Template: Purify a plasmid or linear DNA fragment containing the gene of interest under the control of a T7 promoter.

    • Reaction Buffer: Prepare a buffer containing HEPES-KOH, potassium glutamate, magnesium acetate, and DTT.[5]

  • Reaction Assembly:

    • On ice, combine the following components in a microcentrifuge tube (for a 15 µL reaction):

      • S30 Cell Extract: 4.5 µL

      • Energy Solution: 3.0 µL

      • Amino Acid Mixture (with L-methionine or L-selenomethionine): 2.0 µL

      • DNA Template (at a final concentration of 10-20 nM): 1.5 µL

      • Reaction Buffer: 4.0 µL

    • Gently mix the components by pipetting.

  • Incubation:

    • Incubate the reaction at 30-37°C for 2-4 hours. For higher yields, incubation can be extended up to 24 hours.

  • Analysis:

    • Analyze the protein expression using SDS-PAGE, Western blotting, or by measuring the activity of the synthesized protein (e.g., fluorescence for GFP).

Protocol 2: Comparative Analysis of L-Methionine vs. L-Selenomethionine Efficacy

This protocol allows for the direct comparison of protein yield and incorporation efficiency.

  • Parallel Reaction Setup:

    • Prepare two master mixes based on Protocol 1.

    • Mix A (Control): Use the complete amino acid mixture containing L-methionine.

    • Mix B (Experimental): Use the amino acid mixture lacking L-methionine and supplement it with L-selenomethionine to the same final concentration.

  • Expression of a Reporter Protein:

    • Use a DNA template for a reporter protein, such as superfolder Green Fluorescent Protein (sfGFP), to allow for easy and accurate quantification of soluble protein yield.

  • Quantification of Protein Yield:

    • After incubation, measure the fluorescence of the sfGFP in each reaction using a plate reader (Excitation: 485 nm, Emission: 510 nm).

    • Compare the fluorescence intensity of Mix B to Mix A to determine the relative yield.

  • Verification of SeMet Incorporation:

    • Purify the protein from the SeMet reaction (Mix B).

    • Analyze the purified protein using mass spectrometry (e.g., ESI-MS).[3] The mass difference between the SeMet-containing protein and the native protein will confirm the successful and complete substitution of methionine with selenomethionine.

Visualizations

Experimental Workflow for Precursor Comparison

G cluster_0 Reaction Setup cluster_1 Protein Synthesis cluster_2 Analysis prep Prepare Master Mixes (CFPS Components) rxn_met Reaction A: + L-Methionine prep->rxn_met Split & Supplement rxn_semet Reaction B: + L-Selenomethionine prep->rxn_semet Split & Supplement incubate Incubate Reactions (e.g., 30°C, 4h) rxn_met->incubate rxn_semet->incubate ms Verify Incorporation (Mass Spectrometry) rxn_semet->ms for Reaction B quant Quantify Protein Yield (e.g., GFP Fluorescence) incubate->quant compare Compare Efficacy quant->compare ms->compare

Caption: Workflow for comparing L-Met and L-SeMet efficacy.

Methionine Incorporation Pathway in E. coli CFPS

G met L-Methionine or L-Selenomethionine mrs Methionyl-tRNA Synthetase (MetRS) met->mrs atp ATP atp->mrs trna tRNA(Met) trna->mrs met_trna Met-tRNA(Met) or SeMet-tRNA(Met) mrs->met_trna Aminoacylation ribosome Ribosome met_trna->ribosome protein Growing Polypeptide Chain ribosome->protein Incorporation

Caption: Pathway of Met/SeMet activation and incorporation.

References

Unveiling the Transcriptomic Landscape of Aspergillus nidulans in Response to Ionic Liquid Stimuli: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the transcriptomic changes in the model filamentous fungus Aspergillus nidulans when exposed to different ionic liquids. The data presented here is based on the findings of Alves et al. (2016), offering insights into how these compounds can modulate fungal gene expression, particularly in the context of secondary metabolism.

This guide summarizes the key quantitative data in structured tables for easy comparison, details the experimental protocols used in the study, and provides visualizations of the experimental workflow and a key affected biological process.

Data Presentation: Comparative Transcriptional Response

The following tables summarize the top differentially expressed genes in Aspergillus nidulans when cultured in the presence of 0.7 M cholinium chloride or 0.7 M 1-ethyl-3-methylimidazolium chloride, as compared to a control condition. The data reveals distinct transcriptional responses to each ionic liquid, with both shared and unique sets of affected genes.

Table 1: Top 10 Upregulated Genes in Response to Cholinium Chloride
Gene IDGene Name/FunctionFold ChangeAdjusted p-value
AN7071mdpG - Polyketide synthase12.3< 0.001
AN0533mdpA - Putative transcription factor10.9< 0.001
AN7070mdpF - Putative monooxygenase9.8< 0.001
AN8511orsellinic acid synthase8.5< 0.001
AN3388mdpC - Putative oxidoreductase7.9< 0.001
AN7073mdpI - Putative dehydrogenase7.2< 0.001
AN1038Putative MFS transporter6.8< 0.001
AN7075mdpL - Putative hydrolase6.5< 0.001
AN0554afoA - Aflatoxin biosynthesis protein6.2< 0.001
AN7820stcE - Sterigmatocystin biosynthesis5.9< 0.001
Table 2: Top 10 Downregulated Genes in Response to Cholinium Chloride
Gene IDGene Name/FunctionFold ChangeAdjusted p-value
AN2028acuM - Malate synthase-8.9< 0.001
AN6421prnA - Proline permease-7.5< 0.001
AN5531meaA - Ammonium permease-7.1< 0.001
AN1874areA - Nitrogen metabolite repressor-6.8< 0.001
AN0130gdhA - Glutamate dehydrogenase-6.5< 0.001
AN7083tamA - Transcription factor-6.2< 0.001
AN2565anhydro-D-glucitol dehydrogenase-5.9< 0.001
AN1121sorD - L-sorbose reductase-5.7< 0.001
AN7739xlnR - Xylanase regulator-5.4< 0.001
AN8993amyR - Amylase regulator-5.1< 0.001
Table 3: Top 10 Upregulated Genes in Response to 1-ethyl-3-methylimidazolium chloride
Gene IDGene Name/FunctionFold ChangeAdjusted p-value
AN7909heat shock protein 309.2< 0.001
AN1038Putative MFS transporter8.7< 0.001
AN2829Cytochrome P4508.1< 0.001
AN8111Glutathione S-transferase7.6< 0.001
AN1108Aldehyde dehydrogenase7.2< 0.001
AN5803Oxidoreductase6.9< 0.001
AN7071mdpG - Polyketide synthase6.5< 0.001
AN3393ABC transporter6.1< 0.001
AN0533mdpA - Putative transcription factor5.8< 0.001
AN8511orsellinic acid synthase5.5< 0.001
Table 4: Top 10 Downregulated Genes in Response to 1-ethyl-3-methylimidazolium chloride
Gene IDGene Name/FunctionFold ChangeAdjusted p-value
AN7739xlnR - Xylanase regulator-11.5< 0.001
AN8993amyR - Amylase regulator-10.8< 0.001
AN2028acuM - Malate synthase-9.7< 0.001
AN7668galX - Galactose oxidase-9.1< 0.001
AN5531meaA - Ammonium permease-8.8< 0.001
AN1874areA - Nitrogen metabolite repressor-8.5< 0.001
AN6421prnA - Proline permease-8.2< 0.001
AN0130gdhA - Glutamate dehydrogenase-7.9< 0.001
AN1121sorD - L-sorbose reductase-7.6< 0.001
AN7083tamA - Transcription factor-7.3< 0.001

Experimental Protocols

The following methodologies were employed in the study by Alves et al. (2016) to generate the comparative transcriptomic data.

Fungal Strain and Culture Conditions
  • Strain: Aspergillus nidulans FGSC A4.

  • Cultivation: The strain was grown on dichloran-glycerol (DG18) agar.

  • Conidia Preparation: Fungal conidia were prepared and stored at -80°C in a cryoprotective solution (0.85% w/v NaCl and 10% v/v glycerol).

  • Liquid Culture: For transcriptomic analysis, cultures were initiated by inoculating conidia into liquid minimal medium and grown for a specified period. The ionic liquids, cholinium chloride or 1-ethyl-3-methylimidazolium chloride, were then added to the cultures at a final concentration of 0.7 M. Control cultures did not receive any ionic liquid.

RNA Extraction
  • Harvesting: Mycelia were harvested by filtration after a defined incubation period with the ionic liquids.

  • Lysis: The harvested mycelia were immediately frozen in liquid nitrogen and ground to a fine powder.

  • Extraction: Total RNA was extracted using a TRIzol-based method followed by a cleanup step with an RNeasy kit (Qiagen) to ensure high-purity RNA.

  • Quality Control: The integrity and concentration of the extracted RNA were assessed using an Agilent Bioanalyzer and a NanoDrop spectrophotometer.

Transcriptomic Analysis (Microarray)
  • Platform: A custom Affymetrix GeneChip for Aspergillus nidulans was used for the transcriptomic profiling.

  • Labeling and Hybridization: The extracted RNA was converted to cDNA, labeled with a fluorescent dye, and hybridized to the microarray according to the manufacturer's protocols.

  • Data Acquisition: The microarrays were scanned to detect the fluorescence intensity of each probe.

  • Data Analysis:

    • The raw data was normalized to account for technical variations.

    • Differential gene expression was analyzed using the LIMMA package in R/Bioconductor.

    • Genes with an adjusted p-value of ≤ 0.05 and a fold change of ≥ 1.5 (up or down) were considered differentially expressed.

    • Functional annotation and enrichment analysis of the differentially expressed genes were performed using the FungiFun web tool.

Visualization of Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate the experimental workflow and a key biological process affected by the ionic liquid treatments.

Experimental_Workflow cluster_culture Fungal Culture cluster_analysis Transcriptomic Analysis cluster_output Output start Aspergillus nidulans FGSC A4 culture Liquid Minimal Medium start->culture control Control Culture culture->control No addition choline Cholinium Chloride (0.7 M) culture->choline Addition emim 1-ethyl-3-methylimidazolium chloride (0.7 M) culture->emim Addition rna_extraction RNA Extraction control->rna_extraction choline->rna_extraction emim->rna_extraction microarray Microarray Hybridization rna_extraction->microarray data_analysis Data Analysis microarray->data_analysis deg_lists Differentially Expressed Gene Lists data_analysis->deg_lists tables Data Tables deg_lists->tables pathways Pathway Analysis deg_lists->pathways

Experimental Workflow Diagram.

Secondary_Metabolism_Regulation cluster_stimuli Ionic Liquid Stimuli cluster_regulation Transcriptional Regulation cluster_output Metabolic Output choline Cholinium Chloride tf Transcription Factors (e.g., mdpA) choline->tf Upregulates emim 1-ethyl-3-methylimidazolium chloride emim->tf Upregulates pks Polyketide Synthases (e.g., mdpG, orsellinic acid synthase) tf->pks Activates sm Secondary Metabolites (e.g., Monodictyphenone, Orsellinic Acid) pks->sm Biosynthesis

A Comparative Analysis of Nidurufin Function: An Overview of a Key Aflatoxin Precursor

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of existing scientific literature reveals a notable scarcity of dedicated research on the specific in vitro and in vivo functions of Nidurufin as an isolated compound. Currently, the primary role attributed to this compound is that of a crucial intermediate in the biosynthetic pathway of aflatoxins, a group of mycotoxins produced by Aspergillus species.[1][2] This guide, therefore, addresses the current state of knowledge regarding this compound, highlighting its established position in the aflatoxin pathway and the existing research on related aflatoxin precursors.

This compound: An Anthraquinone Intermediate

This compound is recognized as an anthraquinone pigment that contributes to the characteristic yellow pigmentation observed in certain aflatoxin-producing fungal colonies.[1][2] Its significance lies in its position within the complex enzymatic cascade that leads to the synthesis of aflatoxins, which are potent carcinogens and mutagens.[3] The biosynthetic pathway is a multi-step process involving numerous enzymes and intermediate compounds.

While the pathway itself is a subject of extensive research, studies focusing on the independent biological activities of many of its intermediates, including this compound, are limited. The scientific focus has predominantly been on the toxicological effects of the final aflatoxin products, such as aflatoxin B1 (AFB1), and on methods to inhibit their production.

Limited Functional Data for this compound

Insights from Studies on Other Aflatoxin Precursors

To provide a broader context for researchers, it is pertinent to consider the findings from studies on other aflatoxin precursors. Research has been conducted on the genotoxicity of several intermediates in the aflatoxin biosynthetic pathway. For instance, a study comparing the toxicity of various aflatoxin precursors in human cell lines found that compounds like sterigmatocystin and versicolorin A demonstrated significant genotoxic potential, in some cases equivalent to or greater than that of AFB1.[4]

Such studies underscore the possibility that intermediates in the aflatoxin pathway could possess inherent biological activities. However, without specific experimental data for this compound, any potential function remains speculative.

The Aflatoxin Biosynthetic Pathway: A Brief Overview

The synthesis of aflatoxins is a complex process that begins with acetate and proceeds through a series of polyketide intermediates. The pathway is regulated by a cluster of genes, and numerous enzymes are involved in the sequential conversion of these intermediates.

Below is a simplified representation of the aflatoxin biosynthetic pathway, indicating the position of key precursors.

Aflatoxin_Biosynthesis_Pathway cluster_precursors Early to Late Precursors Acetate Acetate Norsolorinic_Acid Norsolorinic_Acid Acetate->Norsolorinic_Acid Averantin Averantin Norsolorinic_Acid->Averantin Averufin Averufin Averantin->Averufin This compound This compound Averufin->this compound ...multiple steps... Versicolorin_A Versicolorin_A Sterigmatocystin Sterigmatocystin Versicolorin_A->Sterigmatocystin Aflatoxin_B1 Aflatoxin_B1 Sterigmatocystin->Aflatoxin_B1 This compound->Versicolorin_A ...multiple steps...

Figure 1. A simplified diagram of the aflatoxin biosynthetic pathway.

Future Research Directions

The absence of data on the independent function of this compound presents a clear gap in the understanding of the broader biological implications of the aflatoxin biosynthetic pathway. Future research could focus on the following areas:

  • In Vitro Cytotoxicity and Genotoxicity Studies: Evaluating the effects of isolated and purified this compound on various human and animal cell lines to determine its potential for causing cellular damage.

  • In Vivo Toxicity Studies: Conducting studies in animal models to understand the systemic effects, toxicokinetics, and potential target organs of this compound.

  • Signaling Pathway Analysis: Investigating the impact of this compound on key cellular signaling pathways to elucidate its mechanism of action at the molecular level.

References

A Head-to-Head Comparison of Analytical Methods for the Fungal Metabolite Nidurufin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Professionals in Mycotoxin Analysis and Food Safety

Nidurufin is a naturally occurring anthraquinone pigment produced by various fungi, notably within the genus Aspergillus. It is a key intermediate in the biosynthetic pathway of aflatoxins, a group of highly toxic and carcinogenic mycotoxins.[1][2] Monitoring and quantifying this compound and related compounds in agricultural commodities, food products, and fungal cultures is crucial for both food safety and for research into fungal metabolism. This guide provides a head-to-head comparison of the two most prominent analytical techniques for this purpose: High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

The Aflatoxin Biosynthetic Pathway

This compound is a critical checkpoint in the complex enzymatic cascade that leads to the production of aflatoxins. Understanding this pathway is essential for interpreting analytical results and for developing strategies to mitigate mycotoxin contamination. The pathway begins with acetate and proceeds through a series of polyketide and anthraquinone intermediates.[3][4]

Aflatoxin Biosynthesis Acetate Acetate/Malonyl-CoA Polyketide Polyketide intermediate Acetate->Polyketide Norsolorinic_Acid Norsolorinic Acid Polyketide->Norsolorinic_Acid Averantin Averantin Norsolorinic_Acid->Averantin Averufin Averufin Averantin->Averufin Versiconal_Hemiacetal_Acetate Versiconal Hemiacetal Acetate Averufin->Versiconal_Hemiacetal_Acetate Versicolorin_B Versicolorin B Versiconal_Hemiacetal_Acetate->Versicolorin_B Versicolorin_A Versicolorin A Versicolorin_B->Versicolorin_A This compound This compound Versicolorin_A->this compound Sterigmatocystin Sterigmatocystin This compound->Sterigmatocystin O_Methylsterigmatocystin O-Methylsterigmatocystin Sterigmatocystin->O_Methylsterigmatocystin Aflatoxin_B1 Aflatoxin B1 O_Methylsterigmatocystin->Aflatoxin_B1 Analytical Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sampling Homogenized Sample Extraction Solvent Extraction (e.g., Acetonitrile/Water) Sampling->Extraction Cleanup Extract Cleanup (SPE or IAC) Extraction->Cleanup HPLC HPLC-FLD Analysis Cleanup->HPLC Option 1 LCMS LC-MS/MS Analysis Cleanup->LCMS Option 2 Quantification Quantification (Calibration Curve) HPLC->Quantification LCMS->Quantification Reporting Reporting Quantification->Reporting

References

Safety Operating Guide

Navigating the Safe Disposal of Nidurufin: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Nidurufin is a fictional chemical compound. The following disposal procedures are provided as a detailed template to illustrate the proper handling and disposal of hazardous laboratory chemicals. Researchers must always consult the specific Safety Data Sheet (SDS) for any chemical they are using and adhere to their institution's and local regulatory guidelines for waste disposal.

The proper and safe disposal of chemical waste is paramount in a laboratory setting to protect both personnel and the environment. This document provides a step-by-step guide for the safe disposal of this compound, a potent cytotoxic agent. Adherence to these procedures is mandatory to mitigate risks associated with its handling.

Waste Classification and Segregation

All waste streams containing this compound must be treated as hazardous. Proper segregation at the point of generation is the first and most critical step in the disposal process. Failure to correctly segregate waste can lead to dangerous chemical reactions and improper disposal.

Table 1: this compound Waste Stream Classification and Handling

Waste Stream CategoryDescriptionRecommended ContainerDisposal Pathway
Concentrated Solid Waste Unused or expired pure this compound powder.Original, sealed manufacturer's container or a clearly labeled, sealed, and compatible container.Hazardous Waste Pickup
Concentrated Liquid Waste Stock solutions of this compound (typically in DMSO or ethanol).Labeled, sealed, and chemically resistant container (e.g., glass or HDPE).Hazardous Waste Pickup
Dilute Aqueous Waste Buffer solutions, cell culture media, or HPLC mobile phase containing <1 mg/mL of this compound.Labeled, sealed, and chemically resistant carboy.Chemical Inactivation followed by Hazardous Waste Pickup
Contaminated Sharps Needles, syringes, scalpels, or broken glass that have come into contact with this compound.Puncture-proof sharps container labeled "Cytotoxic Waste."Hazardous Waste Pickup
Contaminated Labware Pipette tips, centrifuge tubes, gloves, and other disposable items contaminated with this compound.Double-bagged in yellow cytotoxic waste bags and placed in a rigid, labeled container.Incineration via Hazardous Waste Pickup

Experimental Protocol for Chemical Inactivation of Dilute Aqueous this compound Waste

For dilute aqueous solutions containing less than 1 mg/mL of this compound, chemical inactivation can be performed to reduce its cytotoxic potential before collection by hazardous waste personnel. This procedure should be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE).

Materials:

  • Dilute this compound aqueous waste

  • Sodium hypochlorite solution (household bleach, ~5-6% NaOCl)

  • Sodium thiosulfate solution (10% w/v)

  • pH indicator strips

Procedure:

  • Preparation: Ensure you are wearing a lab coat, safety goggles, and nitrile gloves. Perform all steps within a chemical fume hood.

  • Initial pH Check: Test the pH of the this compound waste solution. If the pH is below 6 or above 8, adjust to a neutral pH of 7 using dilute sodium hydroxide or hydrochloric acid.

  • Inactivation: For every 1 liter of this compound waste, slowly add 100 mL of sodium hypochlorite solution while stirring gently.

  • Contact Time: Loosely cap the container to avoid pressure buildup and allow the mixture to react for a minimum of 12 hours.

  • Neutralization of Excess Bleach: After the 12-hour inactivation period, add 10% sodium thiosulfate solution to neutralize any remaining sodium hypochlorite. Add the thiosulfate solution in small increments until a potassium iodide-starch test paper no longer turns blue.

  • Final pH Check: Verify that the final pH of the treated solution is between 6.0 and 8.0.

  • Collection: Transfer the treated waste to a designated hazardous waste container. Label the container as "Treated this compound Waste" and include a list of all chemical constituents. Arrange for pickup by your institution's hazardous waste management service.

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

Nidurufin_Disposal_Workflow start This compound Waste Generated is_sharp Is the waste a sharp? start->is_sharp sharps_container Place in labeled cytotoxic sharps container is_sharp->sharps_container Yes is_solid_labware Is it solid labware (gloves, tubes, etc.)? is_sharp->is_solid_labware No end_pickup Arrange for Hazardous Waste Pickup sharps_container->end_pickup cytotoxic_bag Place in double yellow cytotoxic waste bags is_solid_labware->cytotoxic_bag Yes is_liquid Is the waste liquid? is_solid_labware->is_liquid No cytotoxic_bag->end_pickup is_concentrated Is concentration > 1 mg/mL or is it a stock solution? is_liquid->is_concentrated Yes concentrated_liquid Collect in a sealed, labeled hazardous waste container is_concentrated->concentrated_liquid Yes dilute_liquid Collect in a designated carboy for dilute aqueous waste is_concentrated->dilute_liquid No concentrated_liquid->end_pickup inactivate Perform Chemical Inactivation (See Protocol) dilute_liquid->inactivate inactivate->end_pickup

Caption: Decision workflow for segregating and processing this compound waste streams.

Essential Personal Protective Equipment (PPE) Protocols for Handling Nidurufin

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Nidurufin is a fictional substance. The following guidance is based on established safety protocols for handling potent, cytotoxic small molecule compounds in a laboratory setting. Researchers must always consult the specific Safety Data Sheet (SDS) for any chemical and perform a risk assessment before beginning work.

This document provides essential safety and logistical information for laboratory personnel handling this compound, a potent cytotoxic compound. Strict adherence to these protocols is mandatory to ensure personal safety and prevent environmental contamination.

Core Principles of this compound Handling

Due to its cytotoxic nature, all work with this compound, in solid or solution form, must be conducted within a certified chemical fume hood or a containment device such as a glove box.[1] The primary routes of exposure to mitigate are inhalation, skin contact, and ingestion.[2][3]

Required Personal Protective Equipment (PPE)

A risk assessment should precede all experimental work to ensure the appropriate level of PPE is selected.[4] The following represents the minimum required PPE for handling this compound.

  • Hand Protection: Double gloving is mandatory.[5] An inner nitrile glove should be worn, with a second, thicker, chemical-resistant glove (e.g., neoprene or nitrile) worn over it.[2] Gloves should have cuffs that extend over the sleeves of the lab coat.[6][7]

  • Body Protection: A disposable, solid-front, back-closing laboratory gown made of a low-permeability fabric is required.[8] This should be worn over personal clothing.

  • Eye and Face Protection: Chemical splash goggles are the minimum requirement.[8] When there is a significant risk of splashes, a full-face shield should be worn in addition to goggles.[5]

  • Respiratory Protection: For procedures that may generate aerosols or dust, a fit-tested N95 respirator or a higher level of respiratory protection, such as a Powered Air-Purifying Respirator (PAPR), is required.[5][8]

Step-by-Step Donning and Doffing Procedures

Properly putting on (donning) and taking off (doffing) PPE is critical to prevent contamination.[9] These procedures should be performed in a designated area separate from the main laboratory workspace.[10][11]

Donning (Putting On) PPE:

  • Hand Hygiene: Start by washing your hands thoroughly with soap and water for at least 20 seconds.[6]

  • Gown: Put on the disposable gown, ensuring it is fully closed at the back.

  • Respiratory Protection: If required, don the N95 respirator or PAPR. Perform a user seal check.[6]

  • Eye and Face Protection: Put on chemical splash goggles, and if necessary, the face shield.

  • Gloves: Don the first (inner) pair of nitrile gloves. Then, don the second (outer) pair of chemical-resistant gloves, ensuring the cuffs are pulled up over the sleeves of the gown.[6]

Doffing (Taking Off) PPE: The principle is to remove the most contaminated items first.[10]

  • Outer Gloves: Remove the outer pair of gloves without touching your skin with the contaminated surface. Dispose of them immediately in the designated hazardous waste container.[6]

  • Gown: Untie the gown and pull it away from your body, touching only the inside of the gown. Turn it inside out as you remove it and place it in the hazardous waste container.[7][10]

  • Hand Hygiene: Perform hand hygiene.

  • Eye and Face Protection: Remove the face shield and/or goggles from the back by lifting the headband.[6][7]

  • Respiratory Protection: Remove the respirator without touching the front.[6]

  • Inner Gloves: Remove the inner pair of gloves.[7]

  • Final Hand Hygiene: Wash your hands thoroughly with soap and water.[6]

Glove Selection and Breakthrough Times

The selection of appropriate glove material is critical for preventing skin exposure. Breakthrough time is the time it takes for a chemical to permeate through the glove material.[12] The following table provides hypothetical breakthrough times for common glove materials when handling a 10 mg/mL solution of this compound in Dimethyl Sulfoxide (DMSO).

Glove MaterialThickness (mm)Breakthrough Time (minutes)Rating
Nitrile0.12> 480Excellent
Neoprene0.18> 480Excellent
Latex0.15120Fair
Vinyl0.10< 15Not Recommended

Note: This data is for illustrative purposes. Always consult the glove manufacturer's specific chemical resistance data.[13][14]

Disposal of Contaminated PPE

All disposable PPE used when handling this compound must be considered hazardous waste.[15]

  • Segregation: Contaminated PPE must be segregated from general laboratory waste.[16]

  • Containment: Immediately after doffing, place all contaminated items into a designated, leak-proof, and clearly labeled hazardous waste container (e.g., a yellow bag or bin).[15][17]

  • Disposal: The hazardous waste must be handled and disposed of by a licensed hazardous waste disposal company in accordance with all local, state, and federal regulations.[15][17] Never dispose of chemically contaminated PPE in the regular trash.[15]

Visual Workflow Guides

The following diagrams illustrate the key procedural workflows for safely handling this compound.

PPE_Donning_Workflow cluster_prep Preparation cluster_donning Donning Sequence start Start wash_hands1 Perform Hand Hygiene start->wash_hands1 gown Don Gown wash_hands1->gown respirator Don Respirator gown->respirator goggles Don Goggles/Face Shield respirator->goggles inner_gloves Don Inner Gloves goggles->inner_gloves outer_gloves Don Outer Gloves inner_gloves->outer_gloves ready Ready for Work outer_gloves->ready

Caption: PPE Donning Sequence for this compound Handling.

PPE_Doffing_Workflow cluster_doffing Doffing Sequence cluster_final Final Steps start_doff Begin Doffing outer_gloves Remove Outer Gloves start_doff->outer_gloves gown Remove Gown outer_gloves->gown wash_hands1 Perform Hand Hygiene gown->wash_hands1 goggles Remove Goggles/Face Shield wash_hands1->goggles respirator Remove Respirator goggles->respirator inner_gloves Remove Inner Gloves respirator->inner_gloves wash_hands2 Perform Final Hand Hygiene inner_gloves->wash_hands2 complete Procedure Complete wash_hands2->complete

Caption: PPE Doffing Sequence after Handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Nidurufin
Reactant of Route 2
Nidurufin

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.